Adenosine-2-carboxamide
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6O5/c12-7-4-10(16-9(15-7)8(13)21)17(2-14-4)11-6(20)5(19)3(1-18)22-11/h2-3,5-6,11,18-20H,1H2,(H2,13,21)(H2,12,15,16)/t3-,5-,6-,11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZKJUKPKKPAEX-YPGGWENNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)C(=O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)C(=O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Adenosine-2-Carboxamide Derivatives in Cancer Cells
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary:
Adenosine (B11128) is a critical signaling nucleoside within the tumor microenvironment (TME), exerting its influence through four G-protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. The activation of these receptors, particularly the A2A adenosine receptor (A2AAR), by agonists such as the adenosine-2-carboxamide derivative CGS-21680, initiates a cascade of intracellular events with complex and often contradictory outcomes in cancer cells. Evidence indicates that A2AAR stimulation can, in certain cancer types, promote cellular proliferation by activating pro-survival signaling pathways, including the PLC/PKC and MAPK/AKT cascades. Conversely, adenosine signaling has also been implicated in inducing cell cycle arrest and apoptosis in other cancer models. The predominant therapeutic strategy in oncology has consequently focused on A2AAR antagonism to counteract the profound immunosuppressive effects mediated by this receptor on anti-tumor immune cells. This technical guide provides an in-depth exploration of the direct molecular mechanisms initiated by A2AAR agonists within cancer cells, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a comprehensive understanding for research and development professionals.
Core Mechanism of Action: A2A Receptor Signaling
The primary mechanism of action for this compound derivatives like CGS-21680 in cancer cells is the activation of the A2A adenosine receptor. A2AAR is a Class A GPCR that, upon agonist binding, triggers distinct downstream signaling pathways. The functional outcome is highly dependent on the cancer cell type and the specific signaling machinery it expresses.
Pro-Proliferative Signaling Pathways
In several cancer cell lines, including human A375 melanoma, A549 lung carcinoma, and rat MRMT-1 breast carcinoma, the selective A2AAR agonist CGS-21680 has been shown to induce cell proliferation.[1] This response is mediated through the activation of Phospholipase C (PLC), leading to the subsequent activation of Protein Kinase C-delta (PKC-δ).[1] This initiates a downstream cascade involving key survival and proliferation kinases such as Protein Kinase B (AKT), Extracellular Regulated Kinases (ERK1/2), and c-Jun N-terminal Kinases (JNKs).[1][2][3] The coordinated activation of these pathways culminates in increased cancer cell proliferation. This effect can be reversed by A2AAR antagonists like ZM241385, confirming the receptor's central role.[1]
The Canonical Gs/cAMP Pathway
The classical signaling pathway for the A2AAR involves its coupling to a stimulatory G-protein (Gs), which activates adenylyl cyclase (AC).[3][4] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including the cAMP response element-binding protein (CREB).[4][5] While this pathway is fundamental to A2AAR function, its specific role in directly promoting proliferation in cancer cells is less detailed compared to the PLC/MAPK route, though it is critically involved in mediating the immunosuppressive effects of adenosine on T-cells.[4][6]
Pro-Apoptotic and Cell Cycle Arrest Mechanisms
While A2AAR agonists can be pro-proliferative, general adenosine has also been shown to induce apoptosis and cell cycle arrest in other cancer models, such as ovarian and breast cancer cell lines.[7][8] These effects are often mediated by the downregulation of cell cycle proteins like Cyclin D1 and CDK4, leading to a G1 phase arrest.[8] Furthermore, adenosine can trigger apoptosis by altering the Bax/Bcl-2 ratio to favor a pro-apoptotic state and activating executioner caspases like caspase-3.[7][9] In some contexts, adenosine induces apoptosis through the PI3K/Akt/mTOR signaling pathway.[9] It is crucial to note that these effects are often observed with general adenosine or agonists for other adenosine receptors (e.g., A3), and the specific contribution of A2AAR to these anti-cancer effects requires further clarification.
Quantitative Data Summary
The following tables summarize key quantitative data related to the action of the A2AAR agonist CGS-21680 and associated inhibitors.
Table 1: A2AAR Agonist Binding Affinity
| Compound | Receptor Target | Affinity (Ki) | Reference |
|---|
| CGS-21680 | Adenosine A2A Receptor | 27 nM |[10] |
Table 2: Effect of CGS-21680 on Cancer Cell Proliferation
| Cell Line | Cancer Type | CGS-21680 Conc. | Incubation Time | Proliferation Effect | Reference |
|---|---|---|---|---|---|
| A549 | Human Lung Carcinoma | 100 nM | 24 h | Slight Increase | [1] |
| A375 | Human Melanoma | 10-100 nM | 48 h | Concentration-dependent Increase | [1] |
| MRMT-1 | Rat Breast Carcinoma | 10-100 nM | 48 h | Concentration-dependent Increase |[1] |
Table 3: Inhibitors Used to Elucidate Signaling Pathways
| Inhibitor | Target | Concentration Used | Reference |
|---|---|---|---|
| ZM 241385 | A2AAR Antagonist | 100 nM | [1] |
| U73122 | PLC Inhibitor | 10 µM | [1] |
| Rottlerin | PKC-δ Inhibitor | 10 µM | [1] |
| U0126 | MEK1/2 (ERK pathway) Inhibitor | 10 µM | [1] |
| SP600125 | JNK Inhibitor | 10 µM | [1] |
| SH-5 | AKT Inhibitor | 10 µM |[1] |
Key Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. Below are protocols for key experiments cited in the study of this compound's mechanism of action.
Cell Proliferation Assay (Dissociation-Enhanced Lanthanide Fluorometric Immunoassay - DELFIA)
This assay measures cell proliferation by quantifying the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) into newly synthesized DNA.
-
Cell Seeding : Plate cancer cells (e.g., A549, A375) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Pre-treatment (for antagonist studies) : If applicable, pre-incubate cells with an A2AAR antagonist (e.g., 100 nM ZM 241385) for 30 minutes.
-
Agonist Stimulation : Treat cells with various concentrations of the A2AAR agonist (e.g., 10-100 nM CGS-21680) for the desired duration (e.g., 24, 48, or 72 hours).
-
BrdU Labeling : Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into the DNA of proliferating cells.
-
Fixation and Denaturation : Remove the labeling medium, and add a fixative solution to fix the cells and denature the DNA, making the incorporated BrdU accessible to the antibody.
-
Antibody Incubation : Add an anti-BrdU antibody conjugated to europium and incubate for 1-2 hours.
-
Washing : Wash the wells multiple times to remove any unbound antibody.
-
Fluorescence Measurement : Add an enhancement solution to dissociate the europium ions, which then form a highly fluorescent chelate. Measure the time-resolved fluorescence using a suitable plate reader. The signal intensity is directly proportional to the amount of DNA synthesis and, therefore, cell proliferation.
Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment : Culture cells in 6-well plates and treat with the desired concentration of adenosine or an agonist for a specified time (e.g., 24-48 hours).
-
Cell Harvesting : Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA, neutralize with serum-containing media, and centrifuge to pellet all cells.
-
Washing : Wash the cell pellet twice with cold phosphate-buffered saline (PBS).
-
Resuspension : Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining : Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis : Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells : Annexin V-negative and PI-negative.
-
Early apoptotic cells : Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.
-
References
- 1. Inhibition of A2A Adenosine Receptor Signaling in Cancer Cells Proliferation by the Novel Antagonist TP455 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Adenosine-A2A Receptor Pathway in Cancer Immunotherapy [frontiersin.org]
- 7. Adenosine induces cell cycle arrest and apoptosis via cyclinD1/Cdk4 and Bcl-2/Bax pathways in human ovarian cancer cell line OVCAR-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apoptosis and cell cycle regulatory effects of adenosine by modulation of GLI‐1 and ERK1/2 pathways in CD44+ and CD24− breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adenosine induces intrinsic apoptosis via the PI3K/Akt/mTOR signaling pathway in human pharyngeal squamous carcinoma FaDu cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Synthesis and Characterization of Adenosine-2-carboxamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Adenosine-2-carboxamide, a purine (B94841) nucleoside analog with significant potential in biomedical research and drug development. This document details a plausible synthetic route, experimental protocols for key transformations, and a summary of analytical techniques for the characterization of the final compound and its intermediates.
Introduction
This compound is a derivative of adenosine (B11128), a fundamental component of nucleic acids and a key signaling molecule in numerous physiological processes. Modifications at the C2 position of the purine ring have been shown to modulate the affinity and selectivity of adenosine analogs for the four subtypes of adenosine receptors (A1, A2A, A2B, and A3). These receptors are implicated in a wide range of conditions, including cardiovascular diseases, inflammation, neurodegenerative disorders, and cancer. The synthesis and characterization of novel adenosine derivatives like this compound are therefore of great interest for the development of new therapeutic agents.
Synthesis of this compound
A plausible and efficient synthetic route to this compound involves a three-step process starting from commercially available adenosine. The overall workflow is depicted below.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Chloroadenosine
-
Principle: The synthesis of 2-chloroadenosine can be achieved from 2,6-dichloropurine (B15474) and tetraacetyl ribose through a condensation reaction followed by hydrolysis and ammonolysis.[1]
-
Procedure:
-
2,6-Dichloropurine and tetraacetyl ribose are subjected to a condensation reaction.[1]
-
The resulting 2,3,5-triacetyl-2,6-dichloropurine nucleoside undergoes hydrolysis.[1]
-
The hydrolyzed intermediate is then reacted with ammonia (B1221849) water to yield 2-chloroadenosine.[1]
-
-
Purification: The product can be purified by crystallization.
Step 2: Synthesis of 2-Cyanoadenosine
-
Principle: This step involves a palladium-catalyzed cyanation of 2-chloroadenosine. This type of cross-coupling reaction is a well-established method for forming carbon-carbon bonds with aryl halides.[2][3][4] A non-toxic cyanide source such as potassium ferrocyanide (K₄[Fe(CN)₆]) can be used.[3]
-
Procedure:
-
To a solution of 2-chloroadenosine in a suitable solvent (e.g., dimethylacetamide), add a palladium catalyst (e.g., Pd(OAc)₂), a cyanide source (e.g., K₄[Fe(CN)₆]), and a suitable base.[3]
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or HPLC).
-
After completion, cool the reaction mixture and partition between an organic solvent and water.
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.
Step 3: Synthesis of this compound
-
Principle: The final step is the controlled hydrolysis of the 2-cyano group to a primary amide. This can be achieved under either acidic or basic conditions. Mild conditions are crucial to avoid hydrolysis of the amide to a carboxylic acid or degradation of the ribose moiety.[5][6][7]
-
Procedure (Acid-Catalyzed Hydrolysis):
-
Dissolve 2-cyanoadenosine in a mixture of a suitable acid (e.g., trifluoroacetic acid and sulfuric acid) and water.[7]
-
Stir the reaction at a controlled temperature (e.g., 40°C) and monitor the progress by TLC or HPLC.[8]
-
Upon completion, neutralize the reaction mixture carefully with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an appropriate organic solvent.
-
The combined organic extracts are washed, dried, and concentrated.
-
-
Procedure (Base-Catalyzed Hydrolysis):
-
Treat a solution of 2-cyanoadenosine in a suitable solvent with an alkaline solution of hydrogen peroxide.[6][9]
-
Maintain the reaction at a controlled temperature and monitor its progress.
-
After the reaction is complete, neutralize the mixture and extract the product.
-
The organic layer is washed, dried, and concentrated.
-
-
Purification: The final product, this compound, can be purified by recrystallization or column chromatography.
Characterization of this compound
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. The expected proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts for this compound are summarized below. These are predicted based on the known spectra of adenosine and related derivatives.[10][11][12][13]
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H8 | ~8.2 | ~141 |
| H1' | ~6.0 | ~88 |
| H2' | ~4.6 | ~74 |
| H3' | ~4.3 | ~71 |
| H4' | ~4.1 | ~86 |
| H5'a, H5'b | ~3.7, ~3.6 | ~62 |
| NH₂ (Amide) | ~7.5 (broad) | - |
| NH₂ (C6) | ~7.3 (broad) | - |
| C2 | - | ~157 |
| C4 | - | ~149 |
| C5 | - | ~120 |
| C6 | - | ~156 |
| C=O (Amide) | - | ~168 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₁₁H₁₄N₆O₅), the expected molecular weight is approximately 310.27 g/mol .
-
Expected Fragmentation: The mass spectrum is expected to show a prominent molecular ion peak [M+H]⁺ at m/z 311. In tandem MS (MS/MS), characteristic fragmentation would involve the cleavage of the glycosidic bond, resulting in a fragment corresponding to the protonated 2-carboxamidoadenine base.[14][15][16][17][18]
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the synthesized compound and to monitor the progress of the reactions. A reversed-phase HPLC method is generally suitable for the analysis of adenosine and its derivatives.[19][20][21][22]
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~260 nm |
| Injection Volume | 10-20 µL |
Biological Activity and Signaling Pathways
This compound, as an adenosine analog, is expected to interact with adenosine receptors. The primary signaling pathways for the A1 and A2A receptors, the most studied subtypes, are depicted below.
A1 Adenosine Receptor Signaling Pathway
Caption: A1 Adenosine Receptor Signaling Pathway.[23][24][25][26][27]
Activation of the A1 adenosine receptor, which is coupled to inhibitory G proteins (Gi/o), leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[23][27] Additionally, A1 receptor activation can stimulate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate and diacylglycerol, which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[27]
A2A Adenosine Receptor Signaling Pathway
Caption: A2A Adenosine Receptor Signaling Pathway.[28][29][30][31][32]
The A2A adenosine receptor is coupled to a stimulatory G protein (Gs).[29] Upon agonist binding, Gs activates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[29] Elevated cAMP activates protein kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB), thereby modulating gene expression.[28][30]
Conclusion
This technical guide outlines a robust and logical pathway for the synthesis of this compound and provides a framework for its comprehensive characterization. The detailed protocols and expected analytical data serve as a valuable resource for researchers engaged in the synthesis of novel purine nucleoside analogs. The elucidation of the structure and purity of this compound is the first critical step towards investigating its biological activity and potential as a selective modulator of adenosine receptors, opening new avenues for therapeutic intervention in a variety of diseases.
References
- 1. CN112159447A - Intermediate for synthesizing 2-chloroadenosine, synthesis process thereof and synthesis process of 2-chloroadenosine - Google Patents [patents.google.com]
- 2. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 4. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 6. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. bmse000061 Adenosine at BMRB [bmrb.io]
- 12. Adenosine(58-61-7) 1H NMR [m.chemicalbook.com]
- 13. Adenosine monophosphate | The NMR Spectroscopy Facility | University of Southampton [southampton.ac.uk]
- 14. Mass spectrometry analysis of nucleosides and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mass spectrometry analysis of nucleotides/nucleosides | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]
- 16. mdpi.com [mdpi.com]
- 17. routledge.com [routledge.com]
- 18. researchgate.net [researchgate.net]
- 19. Measurement of purine derivatives and creatinine in urine by HPLC (Miscellaneous) | ETDEWEB [osti.gov]
- 20. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Purines Analysis Service - Creative Proteomics [creative-proteomics.com]
- 22. Technical note: A new high-performance liquid chromatography purine assay for quantifying microbial flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 24. A1 Adenosine Receptor Activation Modulates Central Nervous System Development and Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. ahajournals.org [ahajournals.org]
- 27. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Frontiers | Adenosine-A2A Receptor Pathway in Cancer Immunotherapy [frontiersin.org]
- 31. ashpublications.org [ashpublications.org]
- 32. Adenosine A2A receptor (A2AR) activation triggers Akt signaling and enhances nuclear localization of β‐catenin in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
Adenosine-2-Carboxamide Analogs as Potential Anti-Tumor Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adenosine (B11128), a ubiquitous purine (B94841) nucleoside, modulates a wide array of physiological and pathological processes, including cancer cell proliferation, apoptosis, and metastasis. Its effects are mediated through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. Notably, the A3 adenosine receptor (A3AR) is often overexpressed in various tumor types compared to normal tissues, making it a compelling target for anti-cancer therapy. Adenosine-2-carboxamide and its derivatives, particularly selective A3AR agonists like N6-(3-iodobenzyl)-adenosine-5'-N-methyluronamide (IB-MECA) and 2-chloro-N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide (Cl-IB-MECA), have demonstrated significant anti-tumor potential in preclinical studies. This technical guide provides an in-depth overview of the anti-tumor properties of these compounds, focusing on their mechanism of action, experimental data, and relevant protocols for their investigation.
Introduction
The tumor microenvironment is characterized by hypoxia, which leads to an accumulation of extracellular adenosine. While adenosine can have immunosuppressive effects that promote tumor growth, targeting specific adenosine receptors with synthetic analogs has emerged as a promising anti-cancer strategy. A3AR agonists have shown a dual effect: inducing apoptosis and cell cycle arrest in tumor cells while exhibiting protective effects on normal cells, including myeloprotection.[1][2] This differential activity positions A3AR agonists as attractive candidates for both monotherapy and combination therapy with conventional chemotherapeutics. This guide will delve into the molecular mechanisms, quantitative anti-proliferative effects, and experimental methodologies associated with the study of this compound analogs as anti-tumor agents.
Mechanism of Action: Signaling Pathways
The anti-tumor effects of this compound analogs, particularly A3AR agonists, are mediated through the modulation of several key intracellular signaling pathways that control cell proliferation, survival, and apoptosis.
Wnt/β-catenin Pathway
Activation of the A3AR by agonists such as IB-MECA and Cl-IB-MECA leads to the inhibition of adenylyl cyclase, resulting in decreased levels of cyclic AMP (cAMP) and subsequently reduced activity of Protein Kinase A (PKA) and Akt (also known as Protein Kinase B).[1][3] This cascade leads to the activation of Glycogen Synthase Kinase-3β (GSK-3β), a critical negative regulator of the Wnt/β-catenin pathway. Activated GSK-3β phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. The resulting decrease in nuclear β-catenin levels leads to the downregulation of its target genes, such as c-Myc and Cyclin D1, which are essential for cell cycle progression.[4][5]
PI3K/Akt/NF-κB Pathway
The PI3K/Akt pathway is a central regulator of cell survival and is often hyperactivated in cancer. A3AR agonists have been shown to inhibit the phosphorylation and activation of Akt.[6] Downstream of Akt, the transcription factor NF-κB plays a crucial role in promoting inflammation and cell survival. A3AR activation leads to the downregulation of NF-κB activity, which contributes to the pro-apoptotic effects of these compounds.[7][8]
ERK Pathway
The Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade involved in cell proliferation and survival. Some studies have shown that A3AR agonists can induce the dephosphorylation and inactivation of ERK1/2 in certain cancer cell lines, contributing to their anti-proliferative effects.[9][10]
Quantitative Anti-Tumor Effects
The anti-proliferative activity of this compound analogs has been quantified in numerous studies using various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the potency of these compounds.
In Vitro Cytotoxicity
The following tables summarize the IC50 values of selected adenosine analogs in different cancer cell lines.
Table 1: IC50 Values of Cl-IB-MECA in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| B16-BL6 | Mouse Melanoma | 5 | [2] |
| LLC | Mouse Lewis Lung Carcinoma | 14 | [2] |
| JoPaca-1 | Pancreatic Carcinoma | 25.26 ± 1.6 | [11] |
| Hep-3B | Hepatocellular Carcinoma | 10.68 ± 1.1 | [11] |
Table 2: IC50 Values of Other Adenosine Analogs
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Cordycepin | B16-BL6 | Mouse Melanoma | 39 | [2] |
| Cordycepin | LLC | Mouse Lewis Lung Carcinoma | 48 | [2] |
| Thio-Cl-IB-MECA | HL-60 | Human Promyelocytic Leukemia | Induces G0/G1 arrest up to 25 µM | [3] |
| IB-MECA | HL-60 | Human Promyelocytic Leukemia | >100 (cytotoxic effects) | [12] |
Cell Cycle Arrest and Apoptosis
A3AR agonists induce cell cycle arrest, primarily at the G0/G1 phase, and promote apoptosis.
Table 3: Effects of Cl-IB-MECA on Cell Cycle Distribution in NPA Thyroid Carcinoma Cells (24h treatment)
| Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |
| Control (DMSO) | ~55 | ~30 | ~15 | [1][13] |
| 10 | ~65 | ~20 | ~15 | [1][13] |
| 20 | ~70 | ~15 | ~15 | [1][13] |
| 40 | ~79 | ~11 | ~10 | [1][13] |
Note: Values are approximate based on graphical data from the cited sources.
Studies have also shown that treatment with A3AR agonists leads to an increase in the sub-G1 population, indicative of apoptosis, as well as activation of caspases-3 and -9, and cleavage of poly(ADP-ribose) polymerase (PARP).[6][10]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anti-tumor effects of this compound analogs.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the adenosine analog in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.
-
Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[6][10]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the adenosine analog and controls as described for the MTT assay.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour.[14][15]
Cell Cycle Analysis
Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. Add 4.5 mL of cold 70% ethanol (B145695) dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing RNase A).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.[2]
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways modulated by adenosine analogs.
Protocol:
-
Protein Extraction: Treat cells with the adenosine analog for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., p-Akt, Akt, β-catenin, Cyclin D1, c-Myc, p-ERK, ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[16][17][18]
In Vivo and Clinical Studies
The anti-tumor potential of A3AR agonists has also been evaluated in animal models and clinical trials.
Preclinical In Vivo Studies
Oral administration of A3AR agonists like IB-MECA and Cl-IB-MECA has been shown to suppress the growth of melanoma, colon, and prostate carcinoma in murine models.[1] For instance, in a murine neuroblastoma model, adenosine dialdehyde (B1249045), an adenosine analog, significantly increased the mean life span of tumor-bearing mice and decreased tumor diameter when administered via continuous infusion.[19] Another study showed that 8-Cl-adenosine suppressed the growth of HCT116-derived colorectal cancer xenografts in athymic mice by 50%.[20]
Clinical Trials
Several A3AR agonists have progressed to clinical trials for various indications, including cancer.
-
Namodenoson (B1684119) (CF102): This orally bioavailable A3AR agonist has been evaluated in Phase II and III trials for advanced hepatocellular carcinoma (HCC).[3][11][21] In a Phase II trial for patients with advanced HCC and Child-Pugh B cirrhosis, namodenoson demonstrated a favorable safety profile and showed a promising overall survival signal in a subgroup of patients with a Child-Pugh score of 7.[11][22] A pivotal Phase III trial for this patient population is ongoing.[21] Namodenoson is also being investigated for pancreatic cancer.[21]
-
Piclidenoson (CF101): Another A3AR agonist, has been investigated in clinical trials for autoimmune diseases and has shown anti-inflammatory effects.[9][23][24] While its direct anti-cancer efficacy in humans is still under investigation, its mechanism of action suggests potential in cancer therapy.
Conclusion
This compound analogs, particularly selective A3 adenosine receptor agonists, represent a promising class of anti-tumor agents. Their ability to selectively induce apoptosis and cell cycle arrest in cancer cells while sparing normal tissues, coupled with their oral bioavailability, makes them attractive candidates for further development. The modulation of key signaling pathways such as Wnt/β-catenin, PI3K/Akt/NF-κB, and ERK provides a solid mechanistic basis for their anti-neoplastic activity. The quantitative data from in vitro and in vivo studies, along with the detailed experimental protocols provided in this guide, offer a comprehensive resource for researchers and drug development professionals working to advance these compounds into clinical practice. Further investigation, particularly in the context of combination therapies and patient stratification based on A3AR expression, is warranted to fully realize the therapeutic potential of this class of molecules in the fight against cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Cl-IB-MECA regulates the proliferative and drug resistance pathways, and facilitates chemosensitivity in pancreatic and liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Can-Fite Innovative Publication: Namodenoson in Liver Cancer Treatment Alongside with Cardiac, Liver, and Neurological Benefits :: Can-Fite BioPharma Ltd. (CANF) [ir.canfite.com]
- 4. A Phase 1-2 Study of CF102 in Patients With Advanced Hepatocellular Carcinoma [clin.larvol.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of cell proliferation through cell cycle arrest and apoptosis by thio-Cl-IB-MECA, a novel A3 adenosine receptor agonist, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adenosine prevents activation of transcription factor NF-kappa B and enhances activator protein-1 binding activity in ischemic rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. The adenosine A3 receptor agonist Cl-IB-MECA induces cell death through Ca²⁺/ROS-dependent down regulation of ERK and Akt in A172 human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. targetedonc.com [targetedonc.com]
- 12. Induction of apoptosis by the adenosine derivative IB-MECA in parental or multidrug-resistant HL-60 leukemia cells: possible relationship to the effects on inhibitor of apoptosis protein levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Inhibitory effect of adenosine dialdehyde on in situ murine neuroblastoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 8-Cl-Adenosine-Induced Inhibition of Colorectal Cancer Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Namodenoson Inhibits the Growth of Pancreatic Carcinoma via Deregulation of the Wnt/β-catenin, NF-κB, and RAS Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ascopubs.org [ascopubs.org]
- 23. news-medical.net [news-medical.net]
- 24. biospace.com [biospace.com]
The Role of Adenosine Analogs in DNA Synthesis Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanisms by which adenosine (B11128) analogs, particularly 2-chloroadenosine (B27285) (2-CldAdo) and its derivatives, inhibit DNA synthesis. This document outlines the core molecular pathways, presents quantitative data from key studies, details relevant experimental protocols, and provides visual representations of the underlying biological processes. The information presented here is intended to support research and development efforts in oncology and immunology, where these compounds have significant therapeutic potential.
Introduction
Adenosine analogs are a class of compounds structurally similar to the endogenous nucleoside adenosine. Due to this similarity, they can interfere with various cellular processes, most notably nucleic acid synthesis. 2-Chloroadenosine (also known as 2-CAdo) and its deoxyribonucleoside counterpart, 2-chloro-2'-deoxyadenosine (Cladribine), are potent cytotoxic agents that have been extensively studied for their ability to inhibit cell proliferation, primarily by disrupting DNA synthesis. Their efficacy in treating certain leukemias and autoimmune diseases stems from their ability to induce cell cycle arrest and apoptosis, particularly in lymphocytes. This guide focuses on the multifaceted mechanisms of action of these adenosine analogs, with a primary emphasis on their role as inhibitors of DNA synthesis.
Mechanisms of DNA Synthesis Inhibition
The inhibition of DNA synthesis by 2-chloroadenosine and its analogs is not a single event but rather a cascade of interconnected processes. The primary mechanisms include the intracellular metabolic activation of the prodrug, subsequent inhibition of key enzymes involved in nucleotide metabolism and DNA replication, and the induction of signaling pathways leading to cell cycle arrest and apoptosis.
Intracellular Metabolism and Activation
Upon entering the cell, 2-chloroadenosine and cladribine (B1669150) are metabolized by intracellular kinases. 2-chloroadenosine is phosphorylated to 2-chloro-adenosine triphosphate (2-Cl-ATP), while cladribine is converted to 2-chloro-2'-deoxyadenosine 5'-triphosphate (CldATP). This metabolic activation is crucial for their cytotoxic effects, as the triphosphate forms are the primary active molecules that interfere with DNA synthesis[1]. The cytotoxicity of 2-chloroadenosine can be completely suppressed by an adenosine kinase inhibitor, highlighting the necessity of this intracellular metabolism[1].
Inhibition of Ribonucleotide Reductase
One of the primary targets of the activated adenosine analogs is ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis. 2-Chloro-2'-deoxyadenosine 5'-triphosphate (CldATP) is a potent inhibitor of RNR[2]. This inhibition leads to a significant depletion of the intracellular pool of deoxyribonucleoside triphosphates (dNTPs), particularly deoxycytidine triphosphate (dCTP). In CCRF-CEM human T-lymphoblastoid cells, exposure to 0.3 µM of 2-chloro-2'-deoxyadenosine resulted in a 63% decrease in dCTP levels within 30 minutes[2]. This depletion of essential precursors effectively starves the cell of the necessary materials for DNA replication, leading to a halt in DNA synthesis.
Direct Inhibition of DNA Polymerases
The triphosphate metabolites of these adenosine analogs also directly interfere with the function of DNA polymerases. CldATP can act as a substrate for DNA polymerases and be incorporated into the growing DNA strand in place of dATP[3][4]. However, the presence of the chlorine atom at the 2-position of the adenine (B156593) base hinders further chain elongation, leading to premature chain termination[3][4].
Furthermore, if a 2-chloroadenine (B193299) base is incorporated into the template DNA strand, it significantly slows down or pauses the progression of DNA polymerases during subsequent rounds of replication[5]. Bypassing these chlorinated residues requires a much higher concentration of dNTPs, approximately 20- to 50-fold greater than normal, for human polymerases alpha and beta, respectively[5]. This indicates that the presence of these analogs in the DNA template itself acts as a roadblock to replication.
Induction of Cell Cycle Arrest and Apoptosis
The disruption of DNA synthesis by 2-chloroadenosine and its analogs triggers cellular stress responses that lead to cell cycle arrest and apoptosis. These compounds cause a marked accumulation of cells in the S phase of the cell cycle, and at higher concentrations, they can cause a blockade at the G1/S boundary[6]. This indicates a direct interference with the DNA replication process.
The sustained inhibition of DNA synthesis and the accumulation of DNA strand breaks ultimately lead to the induction of programmed cell death (apoptosis). This apoptotic response is mediated through both p53-dependent and p53-independent pathways[1]. A key event in this process is the release of cytochrome c from the mitochondria into the cytosol, which activates the intrinsic apoptotic pathway[1]. This is often associated with a decline in the levels of anti-apoptotic proteins like Mcl-1[1]. The activation of caspases, such as caspase-3, -6, -8, and -9, follows, leading to the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation[1][7].
Quantitative Data
The following tables summarize key quantitative data regarding the inhibitory effects of 2-chloroadenosine and its derivatives on cell growth and DNA synthesis.
Table 1: IC50 Values for Inhibition of Cell Growth
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-Chloro-2'-deoxyadenosine (2-CldAdo) | CCRF-CEM | 0.045 | [6] |
| 2-Bromo-2'-deoxyadenosine (B1615966) (2-BrdAdo) | CCRF-CEM | 0.068 | [6] |
| Deoxyadenosine (in the presence of an ADA inhibitor) | CCRF-CEM | 0.9 | [6] |
Table 2: Kinetic Parameters for CldATP Incorporation by Human DNA Polymerases
| DNA Polymerase | Apparent Kм for CldATP (µM) | Apparent Kм for dATP (µM) | Reference |
| Human DNA Polymerase α | ~0.6 | ~0.3 | [4] |
| Human DNA Polymerase β | ~6.0 | ~3.0 | [4] |
Table 3: Effect of 2-Chloro-2'-deoxyadenosine on dNTP Pools in CCRF-CEM Cells
| dNTP | % Decrease after 30 min exposure to 0.3 µM 2-CldAdo | Reference |
| dCTP | 63% | [2] |
| dATP | 20% | [2] |
| dTTP | 20% | [2] |
| dGTP | <20% | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of adenosine analogs on DNA synthesis and cell cycle progression.
Measurement of DNA Synthesis by [³H]-Thymidine Incorporation
This assay is a classic method to quantify the rate of DNA synthesis by measuring the incorporation of a radiolabeled nucleoside, [³H]-thymidine, into newly synthesized DNA.
Materials:
-
Cell culture medium and supplements
-
Test compound (e.g., Adenosine-2-carboxamide)
-
[³H]-Thymidine
-
Trichloroacetic acid (TCA)
-
Scintillation fluid
-
Scintillation counter
-
Multi-well cell culture plates
Procedure:
-
Seed cells in a multi-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for the desired duration.
-
Add [³H]-thymidine to each well at a final concentration of 1 µCi/mL.
-
Incubate the cells for a defined period (e.g., 4-24 hours) to allow for the incorporation of the radiolabel.
-
Terminate the incubation by aspirating the medium and washing the cells with cold phosphate-buffered saline (PBS).
-
Precipitate the DNA by adding cold 10% TCA and incubating on ice for 30 minutes.
-
Wash the cells with 5% TCA to remove unincorporated [³H]-thymidine.
-
Solubilize the DNA precipitate with a lysis buffer (e.g., 0.1 N NaOH).
-
Transfer the lysate to a scintillation vial containing scintillation fluid.
-
Measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of [³H]-thymidine incorporated and thus reflect the rate of DNA synthesis.
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol allows for the determination of the cell cycle distribution of a cell population based on their DNA content. Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA, and the fluorescence intensity is proportional to the amount of DNA in the cell.
Materials:
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695), ice-cold
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Harvest approximately 1 x 10⁶ cells per sample.
-
Wash the cells with PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet in PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes.
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet the cells.
-
Wash the cells twice with PBS.
-
Resuspend the cell pellet in 50 µL of RNase A solution and incubate at 37°C for 30 minutes to degrade RNA.
-
Add 400 µL of PI staining solution and incubate at room temperature for 10-15 minutes, protected from light.
-
Analyze the samples on a flow cytometer. The PI fluorescence is typically measured in the linear scale.
-
The resulting histogram of DNA content will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Measurement of dNTP Pools by High-Performance Liquid Chromatography (HPLC)
This method allows for the separation and quantification of individual deoxyribonucleoside triphosphates from cell extracts.
Materials:
-
Methanol (B129727), ice-cold
-
Trichloroacetic acid (TCA)
-
HPLC system with a UV detector
-
Anion-exchange or reverse-phase HPLC column
-
dNTP standards (dATP, dCTP, dGTP, dTTP)
Procedure:
-
Harvest a known number of cells and wash them with cold PBS.
-
Extract the nucleotides by adding ice-cold 60% methanol or 0.5 M TCA.
-
Incubate on ice for 15-30 minutes to allow for complete extraction.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant containing the nucleotides.
-
If using TCA, neutralize the extract with a suitable base (e.g., tri-n-octylamine in Freon, or by ether extraction).
-
Filter the extract through a 0.22 µm filter.
-
Inject a known volume of the extract onto the HPLC column.
-
Separate the dNTPs using a suitable gradient of mobile phases.
-
Detect the dNTPs by their UV absorbance at 254 nm.
-
Quantify the amount of each dNTP by comparing the peak area to a standard curve generated with known concentrations of dNTP standards.
Visualizations of Signaling Pathways and Workflows
The following diagrams illustrate the key pathways and experimental workflows described in this guide.
References
- 1. Mechanisms of cell death induced by 2-chloroadenosine in leukemic B-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of inhibition of DNA synthesis by 2-chlorodeoxyadenosine in human lymphoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of 2-chloro-2'-deoxyadenosine 5'-triphosphate on DNA synthesis in vitro by purified bacterial and viral DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Template 2-chloro-2'-deoxyadenosine monophosphate inhibits in vitro DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of cytotoxicity of 2-chloro-2'-deoxyadenosine and 2-bromo-2'-deoxyadenosine on cell growth, clonogenicity, DNA synthesis, and cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cladribine induces apoptosis in human leukaemia cells by caspase-dependent and -independent pathways acting on mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Biochemical and Physical Properties of Adenosine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine-2-carboxamide is a purine (B94841) nucleoside analogue that serves as a valuable tool in biomedical research, particularly in the study of adenosine (B11128) receptors. As an agonist of these receptors, it mimics the action of endogenous adenosine, a critical signaling molecule involved in a myriad of physiological processes. This technical guide provides a comprehensive overview of the fundamental biochemical and physical properties of this compound, offering detailed experimental protocols and visual representations of its signaling pathways to support its application in research and drug development.
Physicochemical Properties
This compound is a derivative of the naturally occurring nucleoside, adenosine. Its chemical structure is characterized by a carboxamide group at the 2-position of the adenine (B156593) base. This modification influences its receptor binding affinity and selectivity.
General Properties
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | 2-Carboxamidoadenosine | - |
| Molecular Formula | C₁₁H₁₄N₆O₅ | [1][2][3] |
| Molecular Weight | 310.27 g/mol | [1][3] |
| CAS Number | 70255-72-0 | [1][2] |
| Appearance | White to off-white solid | [4] |
| Storage Temperature | -20°C | [2] |
| Stability | Stable under recommended storage conditions. | [4][5] |
Solubility
The solubility of this compound is a critical parameter for its use in in vitro and in vivo studies. While specific data for this compound is limited, the solubility of the parent compound, adenosine, provides a useful reference. Adenosine is slightly soluble in water and its solubility increases in hot water.[4][5] It is practically insoluble in ethanol (B145695) and methylene (B1212753) chloride.[4][5] Adenosine dissolves in dilute mineral acids.[4][5] The equilibrium solubility of adenosine has been studied in various co-solvent mixtures, indicating that its solubility increases with temperature and the mass fraction of the organic co-solvent.[6] For experimental purposes, this compound is often dissolved in dimethyl sulfoxide (B87167) (DMSO).
| Solvent | Solubility of Adenosine (for reference) |
| Water | Slightly soluble, increases with heat |
| DMSO | Soluble |
| Ethanol | Practically insoluble |
| Methylene Chloride | Practically insoluble |
| Dilute Mineral Acids | Soluble |
Melting Point
Biochemical Properties and Mechanism of Action
This compound functions as a purine nucleoside analogue and a non-selective agonist for adenosine receptors.[1][7] Its biological effects are primarily mediated through the activation of these G protein-coupled receptors (GPCRs).
Receptor Binding Affinity
This compound, like other adenosine analogues, binds to the four subtypes of adenosine receptors: A₁, A₂A, A₂B, and A₃. The affinity for each receptor subtype can be determined through radioligand binding assays. While specific Ki values for this compound are not consistently reported across literature, it is generally considered a potent adenosine receptor agonist. For comparison, the non-selective agonist NECA (5'-N-Ethylcarboxamidoadenosine) exhibits high affinity for A₁ and A₂A receptors.[8][9]
Mechanism of Action
The primary mechanism of action of this compound involves the activation of adenosine receptors, which are coupled to various G proteins and subsequently modulate the activity of adenylyl cyclase.
-
A₁ and A₃ Receptor Activation: Activation of A₁ and A₃ receptors, which are typically coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase. This results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
A₂A and A₂B Receptor Activation: Conversely, activation of A₂A and A₂B receptors, which are coupled to Gs proteins, stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.
The modulation of cAMP levels activates downstream signaling pathways, including Protein Kinase A (PKA), which in turn phosphorylates various target proteins, leading to a cellular response. As a purine nucleoside analogue, this compound has also been reported to have antitumor activity by inhibiting DNA synthesis and inducing apoptosis.[1][3][7]
Signaling Pathways
The activation of adenosine receptors by this compound initiates a cascade of intracellular events. The following diagrams, generated using the DOT language, illustrate the canonical signaling pathways associated with adenosine receptor activation.
Experimental Protocols
The following sections provide generalized methodologies for key experiments involving this compound. These protocols should be optimized based on specific experimental conditions and cell/tissue types.
Synthesis of this compound (General Approach)
General Workflow for Synthesis:
Purification by High-Performance Liquid Chromatography (HPLC)
Purification of the synthesized this compound is crucial to remove starting materials, byproducts, and catalysts. Reversed-phase HPLC is a common method for the purification of nucleoside analogues.
General HPLC Protocol:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[11][12]
-
Flow Rate: Typically 1 mL/min.[11]
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., ~260 nm for purine derivatives).[12]
-
Procedure:
-
Dissolve the crude product in a suitable solvent (e.g., DMSO or the initial mobile phase).
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject the sample onto the HPLC system.
-
Run the gradient program to elute the compounds.
-
Collect the fractions corresponding to the desired product peak.
-
Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation.
-
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for different adenosine receptor subtypes.
Materials:
-
Cell membranes expressing the adenosine receptor subtype of interest.
-
Radiolabeled ligand (e.g., [³H]-CGS 21680 for A₂A receptors).
-
This compound (unlabeled competitor).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).[1]
-
Non-specific binding control (a high concentration of a known non-selective agonist like NECA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.[2]
-
Incubation: In a microplate or tubes, combine the cell membranes, radiolabeled ligand, and varying concentrations of this compound. For total binding, omit the unlabeled competitor. For non-specific binding, add a saturating concentration of a non-selective ligand.[2]
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a set time (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.[2]
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation.
Radioligand Binding Assay Workflow:
Adenylyl Cyclase Activity Assay
This functional assay measures the ability of this compound to stimulate or inhibit adenylyl cyclase activity, thereby confirming its agonist activity at specific adenosine receptor subtypes.
Materials:
-
Intact cells or cell membranes expressing the adenosine receptor subtype of interest.
-
This compound.
-
ATP (substrate for adenylyl cyclase).
-
Assay buffer containing Mg²⁺ (a cofactor for adenylyl cyclase).[13]
-
cAMP detection kit (e.g., ELISA or radioimmunoassay).
Procedure:
-
Cell/Membrane Preparation: Prepare cells or membranes as described for the radioligand binding assay.
-
Incubation: Incubate the cells or membranes with varying concentrations of this compound in the presence of ATP and assay buffer.[13]
-
Termination: Stop the reaction after a specific time by adding a stop solution (e.g., a solution that denatures the enzyme).
-
cAMP Measurement: Measure the amount of cAMP produced using a commercially available cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the amount of cAMP produced as a function of the logarithm of the this compound concentration. Determine the EC₅₀ value (the concentration that produces 50% of the maximal response).
Conclusion
This compound is a potent research tool for investigating the role of adenosine receptors in health and disease. Its well-defined chemical structure and its function as an adenosine receptor agonist make it invaluable for a wide range of studies. This guide has provided a detailed overview of its core biochemical and physical properties, along with generalized experimental protocols and visual representations of its signaling pathways. By understanding these fundamental characteristics, researchers can effectively utilize this compound to advance our knowledge of purinergic signaling and to explore its potential therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Adenosine | C10H13N5O4 | CID 60961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Adenosine | 58-61-7 [chemicalbook.com]
- 5. Adenosine CAS#: 58-61-7 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. innoprot.com [innoprot.com]
- 9. innoprot.com [innoprot.com]
- 10. Optimization of Adenosine 5′-Carboxamide Derivatives as Adenosine Receptor Agonists Using Structure-Based Ligand Design and Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Adenosine-2-Carboxamide: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies and data essential for the identification and validation of molecular targets for adenosine-2-carboxamide. This compound and its derivatives are crucial tools in pharmacology, primarily interacting with the family of adenosine (B11128) receptors. Understanding their precise molecular targets is paramount for the development of novel therapeutics. This document outlines current strategies for target deconvolution, from initial identification to functional validation, supported by detailed experimental protocols and quantitative data.
Known and Potential Molecular Targets of this compound
This compound is a purine (B94841) nucleoside analog that primarily targets the four subtypes of adenosine receptors (ARs): A₁, A₂A, A₂B, and A₃.[1][2] These receptors are G protein-coupled receptors (GPCRs) that play critical roles in a myriad of physiological processes, making them attractive drug targets.[3] The affinity and efficacy of this compound and its analogs can vary significantly across these receptor subtypes, underscoring the importance of precise target identification and validation.
Quantitative Binding and Functional Data
The following tables summarize the available quantitative data for this compound and its closely related analog, 5'-N-Ethylcarboxamidoadenosine (NECA), at human adenosine receptors. Data for this compound is limited, hence NECA is included as a well-characterized, potent, non-selective agonist.
| Compound | Receptor Subtype | Binding Affinity (Kᵢ, nM) | Reference |
| Adenosine | A₁ | 310 | [4] |
| A₂A | 700 | [4] | |
| A₂B | 24000 | [4] | |
| A₃ | 290 | [4] | |
| NECA | A₁ | - | |
| A₂A | 16 | [5] | |
| A₂B | 2.5 | [5] | |
| A₃ | - |
| Compound | Receptor Subtype | Functional Activity (EC₅₀, nM) | Reference |
| Adenosine | A₁ | 310 (inhibition of cAMP) | [4] |
| A₂A | 700 (stimulation of cAMP) | [4] | |
| A₂B | 24000 (stimulation of cAMP) | [4] | |
| A₃ | 290 (inhibition of cAMP) | [4] | |
| NECA | A₁ | - | |
| A₂A | - | ||
| A₂B | 3100 (stimulation of cAMP) | [6] | |
| A₃ | - |
Target Identification Methodologies
Identifying the direct molecular targets of a small molecule like this compound is a critical step in drug discovery. Chemical proteomics has emerged as a powerful and unbiased approach for this purpose. These methods typically involve the use of a modified version of the small molecule to "capture" its interacting proteins from a complex biological sample.
Chemical Proteomics Workflow
A general workflow for chemical proteomics-based target identification involves several key steps, as illustrated below. This process begins with the synthesis of a chemical probe, which is then used to label and enrich for target proteins, followed by identification using mass spectrometry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A functional screening of adenosine analogues at the adenosine A2B receptor: a search for potent agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Early-Stage Research on Adenosine-2-Carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research concerning Adenosine-2-carboxamide derivatives. It covers their synthesis, biological activity, and the experimental methodologies used for their characterization, with a focus on their interactions with adenosine (B11128) receptors.
Introduction: Adenosine Receptors and Their Ligands
Adenosine is a ubiquitous endogenous nucleoside that modulates a wide array of physiological processes by activating four subtypes of G protein-coupled receptors (GPCRs): A₁, A₂ₐ, A₂ₑ, and A₃.[1][2] These receptors are integral to cellular signaling in the cardiovascular, nervous, and immune systems, making them attractive targets for therapeutic intervention.[3][4] The A₁ and A₃ receptors typically couple to Gᵢ/ₒ proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP).[2][5] Conversely, the A₂ₐ and A₂ₑ receptors couple to Gₛ proteins, stimulating adenylyl cyclase and increasing cAMP levels.[2][6]
The development of selective agonists and antagonists for these receptors is a key objective in drug discovery. This compound derivatives have emerged as a significant class of compounds in this pursuit. Modifications at the 2-position of the adenosine scaffold, often in combination with substitutions at the 5'-position (such as the N-ethylcarboxamido group found in the potent, nonselective agonist NECA), have been shown to significantly influence receptor affinity and selectivity.[2][7] This guide delves into the early-stage research that has laid the groundwork for the design and evaluation of these important molecules.
Synthetic Strategies
The synthesis of this compound derivatives typically involves multi-step processes starting from a protected adenosine precursor. A common strategy involves the modification of the 2-position of the purine (B94841) ring and the 5'-position of the ribose moiety.
A generalized synthetic route often begins with a 2-iodo or 2-chloro adenosine intermediate. The 2-position can then be modified using cross-coupling reactions, such as the Sonogashira coupling, to introduce alkynyl chains.[3] Subsequent modifications can be made to these chains. The 5'-N-alkyluronamide group, a key feature for A₂ₐ receptor affinity, is typically introduced by first oxidizing the 5'-hydroxyl group to a carboxylic acid, followed by condensation with the desired amine.[3][7]
For instance, the synthesis of 2-alkynyl derivatives of adenosine-5'-N-ethyluronamide involves the cross-coupling of terminal alkynes with N-ethyl-1'-deoxy-1'-(6-amino-2-iodo-9H-purin-9-yl)-β-D-ribofuranuronamide.[3]
Biological Activity and Quantitative Data
The primary biological activity of this compound derivatives lies in their ability to act as agonists at adenosine receptors. Their potency and selectivity are determined through various in vitro assays. The following tables summarize key quantitative data from early-stage research, focusing on binding affinity (Kᵢ) and functional potency (EC₅₀).
Table 1: Binding Affinity (Kᵢ, nM) of 2-Substituted Adenosine-5'-N-ethyluronamide Derivatives at Human Adenosine Receptors
| Compound | 2-Substituent | A₁ Kᵢ (nM) | A₂ₐ Kᵢ (nM) | A₃ Kᵢ (nM) |
| NECA | H | 14 | 15 | 330 |
| Compound 1 | N-cyclopropylcarboxamide | 1.1 | 1.3 | 16 |
| Compound 16 | N-cyclopropyl | 1.1 | 0.9 | 10 |
| Compound 18 | N-cyclobutyl | 1.3 | 1.1 | 15 |
| (S)-PHPNECA | (S)-phenylhydroxypropynyl | - | - | - |
Data sourced from multiple studies.[7][8]
Table 2: Functional Potency (EC₅₀, nM) of Selected Derivatives
| Compound | Receptor | Assay | EC₅₀ (nM) |
| (S)-PHPNECA | A₂ₑ | Adenylyl Cyclase | 220 |
| PHPNECA (8) | A₂ₑ | Adenylyl Cyclase | 1,100 |
| Compound 5 | A₂ₑ | Adenylyl Cyclase | 1,700 |
Data represents potency at the A₂ₑ receptor subtype.[8]
Table 3: Affinity (Kᵢ, nM) of N⁶- and 2-Substituted Derivatives at Rat Adenosine Receptors
| Compound | N⁶-Substituent | 2-Substituent | A₁ Kᵢ (nM) | A₃ Kᵢ (nM) |
| Compound 31 | p-sulfonamidophenyl-urea | H | >10000 | 9 |
| Compound 61 | 4-methoxyphenylurea | 3-hydroxy-3-phenyl-1-propynyl | 2100 | 1200 |
These derivatives show marked selectivity for the A₃ receptor.[9]
Signaling Pathways
Activation of adenosine receptors by 2-carboxamide (B11827560) derivatives triggers intracellular signaling cascades. The A₂ₐ receptor, coupled to Gₛ protein, activates adenylyl cyclase, leading to an increase in cAMP. In contrast, the A₃ receptor, coupled to Gᵢ protein, inhibits adenylyl cyclase, causing a decrease in cAMP levels.
Caption: Signaling pathway of the adenosine A₂ₐ receptor.
Caption: Signaling pathway of the adenosine A₃ receptor.
Key Experimental Protocols
Reproducible and reliable data are paramount in drug discovery. Below are detailed methodologies for two key experiments used in the characterization of this compound derivatives.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a test compound for a specific receptor. It involves the competition between a radiolabeled ligand and the unlabeled test compound for binding to the receptor.[10]
Workflow Diagram
Caption: Workflow of a typical radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing the human adenosine receptor of interest (e.g., HEK-293 or CHO cells).[11]
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[10]
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in the assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In assay tubes, add 50 µL of increasing concentrations of the test ligand, 50 µL of the appropriate radioligand (e.g., [³H]CGS21680 for A₂ₐAR), and 100 µL of the membrane suspension.[11]
-
For non-specific binding determination, use a high concentration of a known unlabeled ligand (e.g., 10 µM NECA).[11]
-
Incubate the mixture at 25°C for 60 minutes.[11]
-
-
Termination and Detection:
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the test compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
cAMP Accumulation Assay
This functional assay measures the ability of a compound to stimulate (agonist) or inhibit (inverse agonist/antagonist) the production of intracellular cAMP, providing a measure of its efficacy (EC₅₀ or IC₅₀).[12]
Detailed Protocol:
-
Cell Preparation:
-
Seed cells expressing the receptor of interest (e.g., CHO-hA₂ₐAR) in 24-well plates and grow to confluency.[11]
-
-
Assay Procedure:
-
Wash the cells three times with DMEM containing 50 mM HEPES, pH 7.4.[11]
-
Pre-incubate the cells with a phosphodiesterase inhibitor like rolipram (B1679513) (10 µM) to prevent cAMP degradation. Also, add adenosine deaminase (3 units/mL) to remove any endogenous adenosine.[11]
-
Add the test compound at various concentrations and incubate for a specified time (e.g., 1 hour).[11]
-
For Gᵢ-coupled receptors, co-stimulation with forskolin (B1673556) (an adenylyl cyclase activator) is often used to measure the inhibitory effect of the agonist.[13]
-
-
Detection:
-
Data Analysis:
-
Generate a concentration-response curve by plotting the measured cAMP levels against the logarithm of the agonist concentration.
-
Use a sigmoidal dose-response model to calculate the EC₅₀ value, which represents the concentration of the agonist that produces 50% of the maximal response.
-
Structure-Activity Relationships (SAR)
Early research has established several key structure-activity relationships for this compound derivatives:
-
5'-Uronamide Moiety: The presence of a 5'-N-alkyluronamide, particularly the 5'-N-ethyluronamide of NECA, generally maintains or enhances affinity and selectivity for the A₂ₐ receptor while attenuating A₁ affinity.[2][15]
-
2-Position Substitution: Introduction of alkynyl chains at the 2-position often imparts selectivity for A₂ receptors.[15] Aromatic or heteroaromatic rings on these chains can further modulate potency and selectivity. For example, a (4-formylphenyl)-ethynyl derivative showed high affinity and selectivity for the A₂ₐ receptor.[16]
-
N⁶-Position Substitution: Modifications at the N⁶-position are also crucial. For example, combining an N⁶-arylurea with a 2-alkynyl substitution can lead to compounds with good A₂ₐ/A₃ selectivity by dramatically reducing A₂ₐ affinity.[9] N⁶-cycloalkyl substitutions are a well-established method for achieving A₁ selectivity.[2]
Conclusion and Future Directions
The early-stage research on this compound derivatives has been instrumental in understanding the structural requirements for potent and selective ligands of adenosine receptors. The combination of modifications at the 2-, N⁶-, and 5'-positions of the adenosine scaffold has yielded a diverse range of compounds with varying pharmacological profiles. The experimental protocols outlined in this guide, particularly radioligand binding and cAMP accumulation assays, remain the cornerstone for characterizing these molecules.
Future research will likely focus on leveraging structural biology insights from crystallized adenosine receptors to rationally design novel derivatives with improved subtype selectivity and drug-like properties.[7][17] The exploration of new chemical space around the this compound core will continue to be a promising avenue for the development of innovative therapeutics targeting a wide range of diseases.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology of Adenosine Receptors: Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of 2,6-Disubstituted-4′-Selenoadenosine-5′-N,N-Dimethyluronamide Derivatives as Human A3 Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. Optimization of Adenosine 5′-Carboxamide Derivatives as Adenosine Receptor Agonists Using Structure-Based Ligand Design and Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A2B adenosine receptor agonists: synthesis and biological evaluation of 2-phenylhydroxypropynyl adenosine and NECA derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activity of a new series of N6-arylcarbamoyl, 2-(Ar)alkynyl-N6-arylcarbamoyl, and N6-carboxamido derivatives of adenosine-5'-N-ethyluronamide as A1 and A3 adenosine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. innoprot.com [innoprot.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. researchgate.net [researchgate.net]
- 15. 2-Alkynyl derivatives of adenosine and adenosine-5'-N-ethyluronamide as selective agonists at A2 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2-Aralkynyl and 2-heteroalkynyl derivatives of adenosine-5'-N-ethyluronamide as selective A2a adenosine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Optimization of adenosine 5'-carboxamide derivatives as adenosine receptor agonists using structure-based ligand design and fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of Adenosine Analogs in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tumor microenvironment (TME) is a complex ecosystem where cancer cells interact with stromal and immune cells. A key feature of the TME is its hypoxic and inflammatory nature, which leads to the accumulation of extracellular adenosine (B11128). Adenosine, a purine (B94841) nucleoside, plays a pivotal role in tumor progression by suppressing the anti-tumor immune response and promoting angiogenesis and metastasis. This has led to the development of adenosine analogs, particularly antagonists of the A2A and A2B adenosine receptors, and inhibitors of the adenosine-producing enzyme CD73, as promising therapeutic agents in oncology. This technical guide provides an in-depth exploration of the therapeutic potential of these adenosine analogs, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved.
Adenosine Signaling in the Tumor Microenvironment
Extracellular adenosine concentration is tightly regulated under normal physiological conditions. However, within the TME, factors such as hypoxia and inflammation lead to a significant increase in adenosine levels.[1] This accumulation is primarily driven by the enzymatic activity of two cell-surface ectonucleotidases: CD39 and CD73.[2] CD39 converts extracellular adenosine triphosphate (ATP) and adenosine diphosphate (B83284) (ADP) to adenosine monophosphate (AMP). Subsequently, CD73 dephosphorylates AMP to generate adenosine.[2]
This excess adenosine then binds to one of four G-protein coupled adenosine receptors (ARs): A1, A2A, A2B, or A3.[3] In the context of cancer, the A2A and A2B receptors are of particular interest due to their roles in mediating the immunosuppressive effects of adenosine.[4][5]
The A2A Receptor Pathway
The A2A receptor (A2AR) is a high-affinity receptor for adenosine and is widely expressed on various immune cells, including T cells, natural killer (NK) cells, macrophages, and dendritic cells.[6][7] Activation of the A2AR by adenosine triggers a signaling cascade that ultimately dampens the anti-tumor immune response.
Upon adenosine binding, the A2AR couples to a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase (AC).[8] AC catalyzes the conversion of ATP to cyclic AMP (cAMP).[8] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[6] PKA then phosphorylates and activates the cAMP response element-binding protein (CREB), a transcription factor that promotes the expression of genes associated with immunosuppression.[6][7] This signaling cascade results in the inhibition of T cell proliferation and cytokine production, suppression of NK cell cytotoxicity, and the promotion of regulatory T cell (Treg) function, all of which contribute to tumor immune evasion.[9]
The A2B Receptor Pathway
The A2B receptor (A2BR) has a lower affinity for adenosine compared to the A2AR and is typically activated under conditions of high adenosine concentrations, such as those found in the TME.[10] The A2BR is expressed on various cell types, including cancer cells, endothelial cells, and myeloid-derived suppressor cells (MDSCs).[6][11] A2BR signaling can promote tumor growth, angiogenesis, and metastasis.[6][11]
Therapeutic Strategies Targeting the Adenosine Pathway
Given the critical role of adenosine in promoting a pro-tumoral environment, several therapeutic strategies have been developed to counteract its effects. These primarily involve the use of small molecule antagonists of the A2A and A2B receptors and inhibitors of the CD73 enzyme.
A2A Receptor Antagonists
A2A receptor antagonists block the binding of adenosine to the A2AR on immune cells, thereby preventing the downstream immunosuppressive signaling cascade.[12] This restores the function of cytotoxic T lymphocytes and NK cells, enabling them to recognize and eliminate cancer cells.[9] Several A2AR antagonists have been investigated in preclinical and clinical studies.
Table 1: Preclinical Data for Selected A2A Receptor Antagonists
| Compound | Target | Ki (nM) | IC50 (nM) | Cancer Model | Reference |
| ZM-241385 | A2AR | 0.8 | 54 (cAMP assay) | - | [12] |
| SCH-58261 | A2AR | 0.6 | 17 (cAMP assay) | CD73+ mouse tumor models | [12] |
| MK-3814 (Preladenant) | A2AR | 1.1 | >1000-fold selectivity | Advanced solid tumors | [3][12] |
| AZD-4635 | A2AR | 1.7 | 10 (cAMP assay) | MC-38 colorectal tumor model | [12] |
A2B Receptor Antagonists
A2B receptor antagonists are being explored for their potential to inhibit tumor growth, angiogenesis, and metastasis.[6][10] By blocking A2BR signaling, these agents can reduce the production of pro-angiogenic factors like vascular endothelial growth factor (VEGF) and inhibit the proliferation and migration of cancer cells.[6][11]
Table 2: Preclinical and Clinical Data for an A2B Receptor Antagonist
| Compound | Target | Efficacy | Cancer Model/Patient Population | Reference |
| PBF-1129 | A2BR | Decreased tumor growth and metastasis | Lung, melanoma, colon, breast cancer models | [10] |
| PBF-1129 | A2BR | Stable disease in 3/21 patients | Metastatic non-small cell lung cancer | [13] |
Dual A2A/A2B Receptor Antagonists
Simultaneously targeting both A2A and A2B receptors presents a potentially more effective therapeutic strategy, as it can both reverse immunosuppression and directly inhibit tumor-promoting pathways.[11]
Table 3: Preclinical Data for a Dual A2A/A2B Receptor Antagonist
| Compound | Target | Efficacy | Cancer Model | Reference |
| M1069 | A2AR/A2BR | Decreased tumor growth as monotherapy and enhanced antitumor activity of cisplatin | 4T1 breast tumor model | [11][14] |
CD73 Inhibitors
An alternative approach to blocking adenosine signaling is to inhibit its production by targeting the CD73 enzyme.[2] CD73 inhibitors, which can be monoclonal antibodies or small molecules, prevent the conversion of AMP to adenosine, thereby reducing the concentration of this immunosuppressive nucleoside in the TME.[15][16]
Table 4: Preclinical and Clinical Data for CD73 Inhibitors
| Compound | Target | IC50 (µM) | Efficacy | Cancer Model/Patient Population | Reference |
| Oleclumab (MEDI9447) | CD73 | - | Objective Response Rate: 30% (with durvalumab) | Stage III non-small cell lung cancer | [16] |
| Various small molecules | CD73 | Micromolar range | Reduced tumor growth, increased immune cell infiltration | Melanoma, breast, lung, colorectal cancer models | [15][17] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to evaluate the therapeutic potential of adenosine analogs in oncology.
Cell Viability and Proliferation Assays
These assays are fundamental for determining the cytotoxic or cytostatic effects of adenosine analogs on cancer cells.
-
MTT/MTS Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the adenosine analog for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.[18][19]
-
Incubate for 1-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan (B1609692) product by mitochondrial dehydrogenases in viable cells.[18]
-
Add a solubilization solution to dissolve the formazan crystals.[18]
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
-
-
³H-Thymidine Incorporation Assay: This assay measures DNA synthesis and is a direct indicator of cell proliferation.
-
Plate cells in a multi-well plate and treat with the adenosine analog.
-
Towards the end of the treatment period, "pulse" the cells with ³H-thymidine (a radioactive nucleoside) for a few hours.[20]
-
Harvest the cells and precipitate the DNA.
-
Measure the amount of incorporated radioactivity using a scintillation counter.[20] A decrease in ³H-thymidine incorporation indicates an inhibition of cell proliferation.
-
In Vivo Tumor Growth Inhibition Studies
Animal models, particularly xenograft and syngeneic models, are crucial for evaluating the in vivo efficacy of adenosine analogs.
-
Model Selection:
-
Xenograft Model: Human cancer cells are implanted into immunodeficient mice (e.g., nude or SCID mice). This model is useful for assessing the direct anti-tumor effects of a compound.[21]
-
Syngeneic Model: Mouse cancer cells are implanted into immunocompetent mice of the same genetic background. This model is essential for evaluating immunomodulatory agents like adenosine receptor antagonists, as it allows for the study of the interaction between the drug, the tumor, and the host immune system.[14]
-
-
Tumor Implantation: Cancer cells are typically injected subcutaneously into the flank of the mice.
-
Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The adenosine analog is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.[22] The control group receives a vehicle solution.
-
Monitoring: Tumor growth is monitored regularly by measuring the tumor dimensions with calipers and calculating the tumor volume. The body weight of the mice is also monitored as an indicator of toxicity.
-
Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be further analyzed for biomarkers.
Conclusion and Future Directions
The targeting of the adenosine pathway represents a promising and rapidly evolving field in oncology. Adenosine analogs, including A2A and A2B receptor antagonists and CD73 inhibitors, have demonstrated significant therapeutic potential in preclinical models and are showing encouraging results in early clinical trials, particularly when used in combination with immune checkpoint inhibitors.[4]
Future research will likely focus on several key areas:
-
Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to adenosine-targeted therapies is crucial for the clinical success of these agents.
-
Combination Therapies: Exploring novel combination strategies with other immunotherapies, targeted therapies, and conventional chemotherapy and radiotherapy will be essential to maximize the anti-tumor efficacy of adenosine analogs.
-
Understanding Resistance Mechanisms: Investigating the mechanisms of both innate and acquired resistance to adenosine-pathway inhibitors will inform the development of next-generation therapies and strategies to overcome resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Blockade of Adenosine A2b Receptor Reduces Tumor Growth and Migration in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. Frontiers | Inhibitors of the CD73-adenosinergic checkpoint as promising combinatory agents for conventional and advanced cancer immunotherapy [frontiersin.org]
- 10. academic.oup.com [academic.oup.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. Phase 1 dose escalation trial of the selective adenosine A2B antagonist PBF-1129 in patients with metastatic non-small cell lung cancer | springermedizin.de [springermedizin.de]
- 14. aacrjournals.org [aacrjournals.org]
- 15. What are CD73 inhibitors and how do they work? [synapse.patsnap.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. The effect of adenosine A1 receptor agonist and antagonist on p53 and caspase 3, 8, and 9 expression and apoptosis rate in MCF-7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 8-Cl-Adenosine-Induced Inhibition of Colorectal Cancer Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antagonism of adenosine A2A receptor expressed by lung adenocarcinoma tumor cells and cancer associated fibroblasts inhibits their growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Dissolving Adenosine-2-carboxamide in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adenosine-2-carboxamide is a purine (B94841) nucleoside analog. Compounds in this class are crucial for various research applications, including the study of adenosine (B11128) receptors and their downstream signaling pathways. Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving adenosine analogs due to its high solubilizing capacity for a wide range of organic molecules. This document provides a detailed protocol for the preparation of this compound stock solutions in DMSO, along with best practices for storage and handling to ensure solution integrity.
Physicochemical Properties and Solubility
Table 1: Solubility of Related Adenosine Analogs in DMSO
| Compound Name | Molecular Weight | Solubility in DMSO |
| Adenosine | 267.24 g/mol | ~20 mg/mL[1] |
| D-Adenosine | 267.24 g/mol | 166.6 mg/mL (623.41 mM)[2] |
| 5'-N-Ethylcarboxamidoadenosine (NECA) | 308.29 g/mol | 62 mg/mL (201.1 mM)[3] |
Note: The solubility of compounds can be affected by factors such as the purity of the compound, the purity and water content of the DMSO, temperature, and dissolution technique.
Experimental Protocol: Preparation of this compound Stock Solution in DMSO
This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or foil-wrapped microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heating block (optional)
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Preparation:
-
Equilibrate the this compound container to room temperature before opening to prevent moisture condensation.
-
Work in a clean and dry environment, such as a chemical fume hood or a designated workspace.
-
Use fresh, anhydrous DMSO as it is hygroscopic and absorbed water can reduce the solubility of the compound.[3]
-
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube or vial on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube.
-
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher, based on preliminary solubility tests).
-
Tightly cap the tube and vortex the mixture for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution against a light source to ensure that all solid material has dissolved and the solution is clear.
-
-
Aiding Dissolution (Optional):
-
If the compound does not fully dissolve with vortexing, the following steps can be taken:
-
Gentle Warming: Warm the solution in a water bath or on a heating block to 37°C for 5-10 minutes. Avoid excessive heat, which could degrade the compound.
-
Sonication: Place the tube in a bath sonicator for 5-10 minutes.
-
-
After warming or sonication, vortex the solution again and visually inspect for complete dissolution.
-
-
Storage of Stock Solution:
-
For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots in tightly sealed amber or foil-wrapped vials at -20°C or -80°C. When stored properly in a solvent, adenosine analogs can be stable for extended periods.[2][3]
-
Workflow for Preparing this compound Stock Solution
Caption: Workflow for the preparation of an this compound stock solution in DMSO.
Application in Cell Culture
When using the this compound DMSO stock solution in cell culture experiments, it is crucial to minimize the final concentration of DMSO to avoid solvent-induced toxicity or off-target effects. The final DMSO concentration should typically be kept below 0.5%, with 0.1% being preferable for sensitive cell lines.
Protocol for Diluting Stock Solution into Culture Medium:
-
Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Gently vortex the stock solution to ensure homogeneity.
-
Perform serial dilutions of the stock solution in your desired culture medium to achieve the final working concentration.
-
When adding the DMSO solution to the aqueous medium, add it dropwise while gently swirling the medium to prevent precipitation of the compound.
-
Always include a vehicle control in your experiments, which consists of the culture medium with the same final concentration of DMSO as the treated samples.
Adenosine Receptor Signaling Pathway
This compound, as an adenosine analog, is expected to interact with adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors (GPCRs). The activation of these receptors initiates downstream signaling cascades that regulate various physiological processes. The diagram below illustrates a simplified, generalized signaling pathway for adenosine receptors.
Caption: Simplified adenosine receptor signaling pathway.
Safety and Handling Precautions
-
This compound should be handled as a potentially hazardous material.
-
Always wear appropriate PPE, including a lab coat, gloves, and safety glasses.
-
DMSO is an excellent solvent and can facilitate the absorption of dissolved substances through the skin. Handle with care.
-
Consult the Safety Data Sheet (SDS) for this compound for complete safety and handling information.
By following these guidelines, researchers can confidently prepare and use this compound solutions for their experimental needs, ensuring the quality and reliability of their data.
References
Application Notes and Protocols for Cell Culture Viability Assays with Adenosine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Adenosine-2-carboxamide, also known as 2-chloroadenosine (B27285) (CADO), in cell culture viability and apoptosis assays. This document outlines the compound's mechanism of action, summarizes its cytotoxic effects on various cell lines, and provides detailed protocols for assessing cell viability and apoptosis following treatment.
Introduction
This compound is a synthetic adenosine (B11128) analog that has been shown to exhibit potent cytotoxic and pro-apoptotic effects in a variety of cell types, particularly cancer cell lines.[1][2][3] Its mechanism of action primarily involves its intracellular conversion to 2-chloro-adenosine triphosphate (2-Cl-ATP), which acts as an antimetabolite, disrupting DNA synthesis and repair processes, ultimately leading to cell cycle arrest and programmed cell death.[4][5] Understanding the cellular response to this compound is crucial for its potential development as a therapeutic agent. This document provides standardized methods to quantify its impact on cell viability and elucidate its apoptotic signaling pathways.
Mechanism of Action
This compound exerts its cytotoxic effects primarily through a multi-step intracellular process. In many cell types, this process is independent of cell surface adenosine receptor signaling.[6]
-
Cellular Uptake: this compound enters the cell via nucleoside transporters.[6]
-
Intracellular Phosphorylation: Once inside the cell, it is phosphorylated by adenosine kinase to its monophosphate form, and subsequently to the active triphosphate metabolite, 2-chloro-adenosine triphosphate (2-Cl-ATP).[6][7]
-
Inhibition of DNA Synthesis: 2-Cl-ATP acts as an inhibitor of key enzymes involved in DNA biosynthesis. This leads to an arrest of the cell cycle, predominantly in the S-phase.[3][4]
-
Induction of Apoptosis: The disruption of DNA synthesis and cellular metabolism triggers the intrinsic pathway of apoptosis. This is characterized by the release of cytochrome c from the mitochondria into the cytosol, leading to the activation of a cascade of caspases, including the key executioner caspase-3.[1] Activated caspases then cleave various cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.
Data Presentation: Cytotoxicity of this compound Analogs
The following table summarizes the cytotoxic effects of 2-chloroadenine, a major catabolite of the related compound 2-chloro-2'-deoxyadenosine and structurally similar to this compound, on different cell lines.
| Cell Line | Cell Type | Assay Type | IC50 (µM) | Reference |
| EHEB | B cell chronic lymphocytic leukemia (B-CLL) | MTT | 16 | [8] |
| B-CLL | B cell chronic lymphocytic leukemia (B-CLL) | MTT | 5 | [8] |
| RA-FLSs | Rheumatoid Arthritis Fibroblast-Like Synoviocytes | DNA Fragmentation | >50 | [6] |
| PC3 | Human Prostate Cancer | Cell Proliferation | Low µM range | [3] |
| Human PBMC | Peripheral Blood Mononuclear Cells | Apoptosis Induction | 10 | [9] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol describes a method to determine the cytotoxicity of this compound by measuring the metabolic activity of cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Target cells in culture
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
Compound Treatment: Prepare a series of dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the results and determine the IC50 value.
Protocol 2: Detection of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol outlines the procedure for quantifying apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
This compound
-
Target cells in culture
-
6-well cell culture plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period. Include appropriate controls.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Mandatory Visualizations
Signaling Pathway of this compound Induced Apoptosis
Caption: Signaling pathway of this compound induced apoptosis.
Experimental Workflow for Cell Viability Assays
Caption: General experimental workflow for assessing cell viability.
References
- 1. Mechanisms of cell death induced by 2-chloroadenosine in leukemic B-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Mechanism of 2-chloroadenosine toxicity to PC3 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Chloroadenosine but not adenosine induces apoptosis in rheumatoid fibroblasts independently of cell surface adenosine receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adenosine- and 2-chloro-adenosine-induced cytopathic effects on myoblastic cells and myotubes: involvement of different intracellular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Chloroadenosine but not adenosine induces apoptosis in rheumatoid fibroblasts independently of cell surface adenosine receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptosis by 2-chloro-2′-deoxy-adenosine and 2-chloro-adenosine in human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying Adenosine-2-carboxamide in Biological Samples: A Detailed HPLC-Based Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the quantitative analysis of Adenosine-2-carboxamide in various biological matrices using High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection. This compound is a key adenosine (B11128) receptor agonist, and its accurate quantification is crucial for pharmacokinetic, pharmacodynamic, and metabolic studies in drug development and biomedical research.
Introduction
This compound is a synthetic analog of adenosine that exhibits high affinity for adenosine A2A receptors. Activation of these receptors is implicated in a range of physiological processes, including vasodilation, inflammation, and neurotransmission.[1][2] Consequently, the development of robust analytical methods to measure its concentration in biological samples such as plasma, urine, and tissue homogenates is essential for understanding its therapeutic potential and metabolic fate.[3]
Principle of the Method
This protocol outlines a method based on reversed-phase HPLC, which separates this compound from endogenous components of the biological matrix. The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Following separation, the compound is detected and quantified by a UV detector at its maximum absorbance wavelength or by a mass spectrometer for enhanced sensitivity and specificity.
Signaling Pathway of this compound
This compound primarily exerts its effects by activating the Adenosine A2A receptor (A2AR), a G protein-coupled receptor (GPCR).[4] Upon binding, the receptor couples to a stimulatory G protein (Gs), which activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the cellular response.[2][5]
Experimental Protocols
The following protocols provide a general framework for the quantification of this compound. Method optimization and validation are crucial for each specific biological matrix and instrument.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., a stable isotope-labeled analog or a structurally similar compound
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase modification)
-
Perchloric acid (PCA) or trichloroacetic acid (TCA) for protein precipitation
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Biological matrix (plasma, urine, tissue homogenate)
Sample Preparation
The goal of sample preparation is to extract this compound from the biological matrix and remove interfering substances.
-
To 100 µL of sample, add 300 µL of cold acetonitrile or methanol containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample (e.g., diluted plasma or urine) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound and the IS with 1 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described above.
For urine samples with expected high concentrations, a simple "dilute and shoot" approach may be sufficient.
-
Dilute the urine sample 1:10 with the initial mobile phase containing the internal standard.
-
Vortex and centrifuge to remove any particulates before injection.
HPLC and Mass Spectrometry Conditions
The following tables summarize typical starting conditions for HPLC-UV and LC-MS/MS analysis. These parameters should be optimized for your specific application.
Table 1: HPLC-UV Method Parameters
| Parameter | Recommended Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 260 nm[6] |
Table 2: LC-MS/MS Method Parameters
| Parameter | Recommended Condition |
| Column | C18 reversed-phase, 2.1 x 100 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transition | To be determined by direct infusion of the reference standard. For adenosine, a common transition is m/z 268.1 -> 136.1.[7] A similar fragmentation pattern is expected for this compound. |
Data Presentation: Quantitative Summary
The following table provides an example of how to summarize quantitative data obtained from method validation.
Table 3: Example Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 90 - 110% |
| Matrix Effect | < 15% |
| Retention Time | ~ 4.5 min (example) |
Experimental Workflow
The entire process from sample collection to data analysis can be visualized in the following workflow diagram.
Troubleshooting
Table 4: Common Issues and Solutions
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape | Column degradation, inappropriate mobile phase pH | Use a new column, adjust mobile phase pH |
| Low Sensitivity | Inefficient extraction, detector issue | Optimize sample preparation, check detector settings |
| High Background Noise | Contaminated mobile phase or sample | Use fresh, high-purity solvents; improve sample cleanup |
| Variable Retention Times | Fluctuation in flow rate or temperature | Check pump performance, ensure stable column temperature |
| Matrix Effects (MS) | Co-eluting endogenous compounds | Improve chromatographic separation, optimize sample preparation |
Conclusion
This application note provides a detailed protocol and foundational data for the successful quantification of this compound in biological samples. The presented methods, when properly optimized and validated, will yield accurate and reproducible results, facilitating further research into the pharmacology and therapeutic applications of this important adenosine receptor agonist.
References
- 1. Adenosine A2A receptor signaling regulation of cardiac NADPH oxidase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine metabolism in human whole blood. Effects of nucleoside transport inhibitors and phosphate concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosine A2A receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Adenosine-2-carboxamide in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Extracellular adenosine's role in the tumor microenvironment is complex, with high concentrations often contributing to an immunosuppressive niche that protects cancer cells.[1][2] Consequently, much research has focused on the therapeutic potential of adenosine (B11128) receptor antagonists.[3][4] However, emerging evidence reveals a context-dependent, pro-apoptotic function for adenosine receptor agonists, which can be harnessed to sensitize cancer cells to conventional chemotherapy agents.[5][6] In certain cancer types, such as ovarian cancer, pre-treatment with adenosine has been shown to synergistically enhance the cytotoxicity of platinum-based drugs like cisplatin (B142131).[6][7] This document provides detailed application notes and experimental protocols for investigating the synergistic effects of Adenosine-2-carboxamide, a stable adenosine analog, in combination with other chemotherapy agents. The protocols outlined below cover the assessment of synergistic cytotoxicity, the induction of apoptosis, and the investigation of the underlying signaling pathways.
Mechanism of Action: Adenosine Receptor Signaling
Adenosine exerts its cellular effects by binding to four G-protein-coupled receptors: A1, A2A, A2B, and A3.[1] The combination of adenosine with cisplatin in ovarian cancer models has been shown to depend on cellular uptake via nucleoside transporters and subsequent activation of the AMP-activated protein kinase (AMPK) pathway.[5][7] Activation of AMPK and reduction of phosphorylated S6 Kinase (pS6K) are key events that contribute to enhanced chemosensitivity.[7] While A1 and A2B receptors are expressed in these cells, the synergistic effect was not blocked by their respective antagonists, pointing towards an intracellular mechanism following transport.[6][7]
Application: Synergistic Cytotoxicity with Cisplatin
Studies have demonstrated that pre-incubating ovarian cancer cells with adenosine for 48 hours prior to cisplatin treatment significantly enhances cisplatin's cytotoxic effects.[7] This suggests a potential strategy to overcome platinum resistance. The synergy can be quantified by calculating the Combination Index (CI), where a value less than 1 indicates a synergistic interaction.[8]
Quantitative Data Summary
The following table summarizes the effect of adenosine pre-incubation on the 50% inhibitory concentration (IC₅₀) of cisplatin in various human ovarian cancer cell lines. Data is adapted from studies by Sureechatchaiyan et al., 2018.[7]
| Cell Line | Treatment | Cisplatin IC₅₀ (μM) | Fold Decrease in IC₅₀ |
| HEY | Cisplatin Alone | 2.0 ± 0.2 | - |
| + 100 μM Adenosine | 1.2 ± 0.1 | 1.7 | |
| + 300 μM Adenosine | 0.8 ± 0.1 | 2.5 | |
| + 500 μM Adenosine | 0.5 ± 0.1 | 4.0 | |
| A2780 | Cisplatin Alone | 1.0 ± 0.1 | - |
| + 100 μM Adenosine | 0.6 ± 0.1 | 1.7 | |
| + 300 μM Adenosine | 0.4 ± 0.1 | 2.5 | |
| + 500 μM Adenosine | 0.2 ± 0.0 | 5.0 | |
| A2780CisR | Cisplatin Alone | 10.1 ± 0.9 | - |
| (Cisplatin-Resistant) | + 100 μM Adenosine | 5.9 ± 0.5 | 1.7 |
| + 300 μM Adenosine | 3.5 ± 0.4 | 2.9 | |
| + 500 μM Adenosine | 1.9 ± 0.2 | 5.3 |
Experimental Workflow: Combination Cytotoxicity Assay
Protocol: Cell Viability (MTT) Assay for Combination Studies
This protocol is designed to assess the synergistic cytotoxic effect of this compound and a chemotherapy agent like cisplatin.
1. Materials and Reagents:
-
Cancer cell lines (e.g., HEY, A2780, A2780CisR)
-
Complete cell culture medium (e.g., DMEM/RPMI + 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO or PBS)
-
Cisplatin (stock solution in DMF or saline)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl) or DMSO
-
96-well cell culture plates
-
Microplate reader
2. Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into 96-well plates at a predetermined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
This compound Pre-incubation: Prepare serial dilutions of this compound. Add the desired concentrations (e.g., 100 µM, 300 µM, 500 µM) to the appropriate wells.[7] Include wells with vehicle control. Incubate for 48 hours.
-
Chemotherapy Agent Addition: Prepare serial dilutions of cisplatin. Add varying concentrations of cisplatin to the wells already containing this compound or vehicle. Also, include control groups for each compound alone.
-
Final Incubation: Incubate the plates for an additional 72 hours.[7]
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 150 µL of DMSO or solubilization buffer to each well to dissolve the crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the untreated control.
-
Plot dose-response curves and determine the IC₅₀ values for the chemotherapy agent alone and in combination with this compound.
-
Calculate the Combination Index (CI) using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[7][8]
Application: Assessment of Apoptosis
The enhanced cytotoxicity observed in combination treatments is often due to an increased rate of apoptosis.[6] This can be verified by measuring markers of apoptosis such as the cleavage of Poly (ADP-ribose) polymerase (PARP) or by analyzing the cell cycle distribution to quantify the sub-G1 population, which represents apoptotic cells with fragmented DNA.
Protocol: Apoptosis Analysis by Western Blot for Cleaved PARP
1. Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat them as described in the cytotoxicity protocol (e.g., vehicle control, this compound alone, Cisplatin alone, combination).
-
After the treatment period, harvest the cells by scraping into ice-cold PBS.
-
Centrifuge the cell suspension, discard the supernatant, and lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
2. Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PARP (which detects both full-length ~116 kDa and cleaved ~89 kDa fragments) overnight at 4°C. Also probe for a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system. An increase in the ~89 kDa band in the combination treatment group compared to single agents indicates enhanced apoptosis.[6]
Protocol: Cell Cycle Analysis for Sub-G1 Population
1. Cell Preparation and Fixation:
-
Treat cells in 6-well plates as described previously.
-
Harvest both adherent and floating cells to include the apoptotic population.
-
Wash the cells with PBS and fix them by adding ice-cold 70% ethanol (B145695) dropwise while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or overnight).[9]
2. Staining and Flow Cytometry:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Gate the cell population and analyze the DNA content histogram. The population of cells to the left of the G1 peak (the "sub-G1" peak) represents apoptotic cells. Quantify the percentage of cells in this peak for each treatment condition. An increase in the sub-G1 fraction indicates apoptosis.[6]
References
- 1. canfite.com [canfite.com]
- 2. Targeting Adenosine Receptor Signaling in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. corvuspharma.com [corvuspharma.com]
- 4. Adenosine Analogues as Opposite Modulators of the Cisplatin Resistance of Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Adenosine enhances cisplatin sensitivity in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adenosine enhances cisplatin sensitivity in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Synergistic Combination of Niclosamide and Doxorubicin as an Efficacious Therapy for All Clinical Subtypes of Breast Cancer [mdpi.com]
- 9. Exploring adenosine analogs for chondrosarcoma therapy: In vitro and in vivo insights - PMC [pmc.ncbi.nlm.nih.gov]
Probing Apoptosis: Western Blot Analysis of Cellular Responses to Adenosine-2-carboxamide Treatment
For Immediate Release
[City, State] – [Date] – In the intricate world of cellular signaling and drug discovery, understanding the mechanisms of programmed cell death, or apoptosis, is paramount. Adenosine-2-carboxamide and its analogues, known agonists of adenosine (B11128) receptors, have emerged as significant molecules capable of inducing apoptosis in various cell types, particularly in cancer research. This document provides detailed application notes and protocols for the Western blot analysis of key apoptosis markers following treatment with these compounds, offering a valuable resource for researchers, scientists, and drug development professionals.
Introduction
Adenosine receptor agonists, such as 2-Chloro-N6-(3-iodobenzyl)adenosine-5'-N-methylcarboxamide (Cl-IB-MECA), a potent A3 adenosine receptor agonist, have been demonstrated to inhibit cell proliferation and induce apoptosis in a dose- and time-dependent manner in various cancer cell lines, including glioma, bladder cancer, and lung cancer.[1][2][3] The induction of apoptosis by these compounds involves complex signaling cascades that can be effectively elucidated using Western blot analysis. This technique allows for the sensitive and specific detection of changes in the expression and cleavage of key proteins that regulate and execute the apoptotic process.
The primary markers for apoptosis that can be reliably detected by Western blot include members of the Bcl-2 family, which regulate mitochondrial integrity, and caspases, the executioners of apoptosis.[4][5] Upon apoptotic signaling, the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is disrupted, leading to the activation of initiator caspases (e.g., caspase-9) and subsequently executioner caspases (e.g., caspase-3).[3][6] Activated caspase-3 then cleaves a variety of cellular substrates, including poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[3][7]
Signaling Pathways and Experimental Rationale
Treatment of cells with adenosine receptor agonists like Cl-IB-MECA can trigger apoptosis through various signaling pathways. One prominent mechanism involves the downregulation of survival pathways such as the ERK and Akt signaling cascades.[1] This is often preceded by an increase in intracellular calcium levels and the generation of reactive oxygen species (ROS).[1] The subsequent activation of the intrinsic apoptotic pathway is characterized by an increased Bax/Bcl-2 ratio, leading to mitochondrial dysfunction and the release of cytochrome c.[6] This, in turn, activates caspase-9 and the downstream caspase cascade.
The following diagram illustrates the signaling pathway initiated by an A3 adenosine receptor agonist leading to apoptosis.
Caption: A3 Adenosine Receptor Agonist-Induced Apoptotic Signaling Pathway.
Quantitative Data Summary
The following table summarizes the expected changes in the expression of key apoptosis markers in cancer cells following treatment with an adenosine receptor agonist, as determined by Western blot analysis. The data is presented as a fold change relative to untreated control cells.
| Apoptosis Marker | Treatment Concentration | Fold Change vs. Control | Reference |
| Bax | 3 mM Adenosine (24h) | Increased | [6] |
| Bcl-2 | 3 mM Adenosine (24h) | Decreased | [6] |
| Cleaved Caspase-9 | 80 µM Thio-Cl-IB-MECA | Activated | [3] |
| Cleaved Caspase-3 | 80 µM Thio-Cl-IB-MECA | Activated | [3] |
| Cleaved PARP | 80 µM Thio-Cl-IB-MECA | Increased | [3] |
| XIAP | Cl-IB-MECA | Decreased | [1] |
| Survivin | Cl-IB-MECA | Decreased | [1] |
Experimental Protocols
A generalized workflow for the Western blot analysis is depicted below.
Caption: Experimental Workflow for Western Blot Analysis of Apoptosis Markers.
Detailed Methodologies
1. Cell Culture and Treatment:
-
Seed the desired cancer cell line (e.g., A172 glioma cells, FaDu pharyngeal squamous carcinoma cells) in appropriate culture dishes and grow to 70-80% confluency.[1][6]
-
Treat the cells with varying concentrations of this compound or a specific analogue (e.g., 0-100 µM Cl-IB-MECA) for different time points (e.g., 24, 48 hours).
-
Include an untreated control group (vehicle only).
2. Cell Lysis and Protein Extraction:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant containing the total protein.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit, following the manufacturer's protocol.
4. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (typically 20-40 µg) per lane onto an SDS-polyacrylamide gel (the percentage of which will depend on the molecular weight of the target proteins).
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting and Detection:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the apoptosis markers of interest (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bax, anti-Bcl-2) overnight at 4°C. Antibody dilutions should be optimized according to the manufacturer's recommendations.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the signal with a digital imaging system.
6. Data Analysis:
-
Perform densitometric analysis of the protein bands using image analysis software (e.g., ImageJ).
-
Normalize the band intensity of the target proteins to a loading control (e.g., β-actin or GAPDH) to account for any variations in protein loading.
By following these detailed protocols, researchers can effectively utilize Western blotting to investigate the molecular mechanisms underlying apoptosis induced by this compound and its analogues, thereby contributing to the development of novel therapeutic strategies.
References
- 1. The adenosine A3 receptor agonist Cl-IB-MECA induces cell death through Ca²⁺/ROS-dependent down regulation of ERK and Akt in A172 human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Inhibition of cell proliferation through cell cycle arrest and apoptosis by thio-Cl-IB-MECA, a novel A3 adenosine receptor agonist, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Apoptosis western blot guide | Abcam [abcam.com]
- 6. Adenosine induces intrinsic apoptosis via the PI3K/Akt/mTOR signaling pathway in human pharyngeal squamous carcinoma FaDu cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Adenosine-2-Carboxamide: Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine (B11128), a ubiquitous purine (B94841) nucleoside, and its analogs are potent signaling molecules that mediate a wide range of physiological and pathological processes through the activation of four G-protein coupled adenosine receptor subtypes: A1, A2A, A2B, and A3. Adenosine-2-carboxamide, a stable adenosine analog, is known to exhibit various cellular effects, including the modulation of cell proliferation and survival. Emerging evidence suggests that adenosine receptor agonists can induce cell cycle arrest in various cell types, making them attractive candidates for therapeutic development, particularly in oncology.
This application note provides a detailed protocol for the analysis of cell cycle arrest induced by this compound using flow cytometry with propidium (B1200493) iodide (PI) staining. Furthermore, it presents a summary of expected quantitative data and visual representations of the underlying signaling pathways and experimental workflow.
Data Presentation
Treatment of cancer cells with adenosine receptor agonists typically results in an accumulation of cells in the G0/G1 phase of the cell cycle. The following table provides representative data on the effects of adenosine on the cell cycle distribution of MCF-7 and MDA-MB-231 breast cancer stem cells, as determined by flow cytometry.[1]
Table 1: Effect of Adenosine on Cell Cycle Distribution in Breast Cancer Stem Cells [1]
| Cell Line | Treatment | % Sub-G1 | % G0/G1 | % S | % G2/M |
| MCF-7 CSCs | Control (Untreated) | 1.62 | 50.42 | 23.12 | 14.52 |
| Adenosine (Dose-dependent) | Increased | Increased | Decreased | Decreased | |
| MDA-MB-231 CSCs | Control (Untreated) | 2.14 | 44.88 | 14.34 | 32.66 |
| Adenosine (Dose-dependent) | Increased | Increased | Decreased | Decreased |
Note: The data presented is a representative example based on published literature.[1] Actual results may vary depending on the cell line, concentration of this compound, and experimental conditions.
Signaling Pathway
Activation of the Adenosine A2A receptor by this compound initiates a signaling cascade that can lead to cell cycle arrest. The binding of the agonist to the receptor activates a stimulatory G-protein (Gs), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which can then phosphorylate and activate the cAMP response element-binding protein (CREB). This pathway can influence the expression of genes that regulate the cell cycle, such as cyclins and cyclin-dependent kinases (CDKs), leading to a halt in cell cycle progression, often at the G1/S checkpoint.[1]
Caption: Adenosine A2A Receptor Signaling Pathway to Cell Cycle Arrest.
Experimental Protocols
Materials
-
Cell line of interest (e.g., MCF-7, MDA-MB-231, or other cancer cell lines)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (or CGS 21680, a selective A2A agonist)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Experimental Workflow
References
Application Notes and Protocols for In Vivo Studies of Adenosine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo experimental design for studying Adenosine-2-carboxamide, a potent adenosine (B11128) receptor agonist. This document outlines its mechanism of action, key physiological effects, and detailed protocols for preclinical evaluation.
Introduction
This compound is a synthetic analog of adenosine, a ubiquitous endogenous nucleoside that modulates a wide array of physiological processes. It exerts its effects by activating the four subtypes of G-protein coupled adenosine receptors: A1, A2A, A2B, and A3.[1] The distinct expression patterns and signaling pathways of these receptors lead to diverse physiological responses, making this compound a valuable tool for investigating purinergic signaling in various disease models. Understanding its in vivo effects is crucial for the development of novel therapeutics targeting cardiovascular diseases, inflammation, and neurological disorders.
Mechanism of Action
This compound acts as a non-selective agonist at adenosine receptors. The activation of these receptors triggers distinct downstream signaling cascades:
-
A1 and A3 Receptors: Primarily couple to Gi proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels.[2][3]
-
A2A and A2B Receptors: Primarily couple to Gs proteins, resulting in the stimulation of adenylyl cyclase and an increase in cAMP levels.[2][3]
These opposing actions on cAMP levels, along with other signaling pathways, mediate the diverse physiological effects of adenosine and its analogs.
Figure 1: Simplified signaling pathways of adenosine receptors.
In Vivo Applications and Physiological Effects
This compound has been investigated in a variety of in vivo models, demonstrating a broad spectrum of physiological effects.
Cardiovascular Effects
Adenosine analogs are well-known for their potent cardiovascular effects, primarily mediated by A1 and A2A receptors.[4] Activation of A1 receptors in the heart has negative chronotropic (decreased heart rate), inotropic (decreased contractility), and dromotropic (decreased conduction velocity) effects.[4] A2A receptor activation leads to vasodilation and a subsequent decrease in blood pressure.[5]
Table 1: Cardiovascular Effects of Adenosine Analogs in Animal Models
| Agonist | Animal Model | Dose | Route | Primary Cardiovascular Effects | Reference |
| NECA | Conscious Spontaneously Hypertensive Rats | 3 and 10 µg/kg | i.v. | Dose-related reduction in mean arterial pressure; biphasic heart rate response (initial bradycardia followed by tachycardia) | [5] |
| 2-CADO | Anesthetized Rats | 1–100 µg/kg | i.v. | Hypotension and bradycardia | [4] |
| Adenosine | Anesthetized Dogs | 140 µg/kg/min | i.v. infusion | Significant decrease in systolic, mean, and diastolic arterial blood pressure | [6] |
Anti-inflammatory Effects
Both A1 and A2A receptor activation have been shown to modulate inflammation, generally exerting anti-inflammatory effects.[1] This makes this compound a potential candidate for studying inflammatory diseases.
Neurological Effects
In the central nervous system, A1 and A2A receptors often have opposing effects on neurotransmitter release and neuronal activity.[1] A1 receptor activation is generally inhibitory, while A2A receptor activation can be excitatory. Adenosine analogs have been studied in models of Parkinson's disease and pain.[2][7]
Experimental Protocols
The following are detailed protocols for key in vivo experiments to study the effects of this compound.
Protocol 1: Evaluation of Cardiovascular Effects in Anesthetized Rats
Objective: To determine the effect of this compound on heart rate and blood pressure.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthetic (e.g., urethane, 1.25 g/kg, i.p.)
-
This compound
-
Vehicle (e.g., saline)
-
Pressure transducer and data acquisition system
-
Cannulation materials
Procedure:
-
Anesthetize rats with an appropriate anesthetic.
-
Cannulate the right femoral artery and connect it to a pressure transducer to record blood pressure.
-
Derive heart rate from the blood pressure waveform.
-
Cannulate the right femoral vein for intravenous administration of test compounds.
-
Allow for a stabilization period of at least 20 minutes to obtain a baseline recording of blood pressure and heart rate.
-
Administer this compound intravenously at increasing doses.
-
Record changes in mean arterial pressure and heart rate.
-
Express the changes as a percentage change from the baseline.
Figure 2: Experimental workflow for cardiovascular assessment.
Protocol 2: Evaluation of Anti-inflammatory Effects in a Rat Model of Paw Edema
Objective: To evaluate the anti-inflammatory effects of this compound.
Materials:
-
Male Wistar rats (180-220g)
-
Plethysmometer
-
This compound
-
Vehicle
-
1% Carrageenan suspension in saline
Procedure:
-
Measure the basal volume of the right hind paw using a plethysmometer.
-
Administer the test compound (this compound) or vehicle, typically intraperitoneally or orally, at a predetermined time before the inflammatory insult.
-
Induce inflammation by a subplantar injection of 0.1 mL of 1% carrageenan suspension into the right hind paw.
-
Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of edema inhibition for each group relative to the vehicle-treated control group.
Table 2: Data Presentation for Anti-inflammatory Study
| Treatment Group | Dose | Route | Paw Volume (mL) at 0h | Paw Volume (mL) at 1h | Paw Volume (mL) at 2h | Paw Volume (mL) at 3h | Paw Volume (mL) at 4h | Paw Volume (mL) at 5h | % Edema Inhibition at 5h |
| Vehicle Control | - | i.p. | 0 | ||||||
| This compound | X mg/kg | i.p. | |||||||
| Positive Control | Y mg/kg | i.p. |
Pharmacokinetics and Metabolism
The pharmacokinetic profile of adenosine analogs can vary significantly. For instance, a study on a derivative, 2',3'-di-O-nitro-adenosine-5'-(N-ethyl-carboxamide), in dogs showed rapid metabolism with mononitrates appearing instantaneously and having a half-life of 30-70 minutes.[8] The completely denitrated product, adenosine-5'-(N-ethyl-carboxamide) (NECA), had a longer half-life of about 4 hours.[8] The oral bioavailability was approximately 90%.[8] It is important to characterize the specific pharmacokinetic properties of this compound to inform dosing regimens and interpret in vivo data accurately.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison, as exemplified in Table 2. Statistical analysis should be performed to determine the significance of the observed effects. When interpreting the results, it is crucial to consider the non-selective nature of this compound and the potential for off-target effects. The use of selective antagonists for different adenosine receptor subtypes can help to dissect the contribution of each receptor to the observed physiological response.
Conclusion
This compound is a valuable pharmacological tool for the in vivo investigation of purinergic signaling. The protocols and information provided in these application notes offer a framework for designing and conducting robust preclinical studies to explore its therapeutic potential in a range of diseases. Careful experimental design, appropriate animal models, and thorough data analysis are essential for obtaining reproducible and meaningful results.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and in vivo activity of A3 adenosine receptor agonist prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A1- and A2-Selective Adenosine Antagonists: In Vivo Characterization of Cardiovascular Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiovascular effects of adenosine A2 agonists in the conscious spontaneously hypertensive rat: a comparative study of three structurally distinct ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiovascular effects of two adenosine constant rate infusions in anaesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A2A Adenosine Receptor Antagonists and Their Efficacy in Rat Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolism and disposition of 2',3'-di-O-nitro-adenosine-5'-(N-ethyl-carboxamide) in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the solubility of Adenosine-2-carboxamide for in vitro studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Adenosine-2-carboxamide in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
Q2: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A2: Direct dissolution in aqueous buffers is generally not recommended for initial stock preparation due to the limited aqueous solubility of many adenosine (B11128) analogs. Attempting to do so may result in incomplete dissolution or precipitation. It is best practice to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into your aqueous buffer or media.[1]
Q3: What is the maximum recommended final concentration of DMSO in my cell culture experiments?
A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5% and preferably not exceeding 0.1%. High concentrations of DMSO can have physiological effects on cells and may interfere with your experimental results.
Q4: My this compound precipitated out of solution after I diluted my DMSO stock in the cell culture medium. What should I do?
A4: This is a common issue known as "crashing out," which occurs when a compound is transferred from a high-solubility organic solvent to a low-solubility aqueous environment. Please refer to the Troubleshooting Guide below for detailed steps on how to prevent and resolve this issue.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.
Solubility Data
While specific quantitative solubility data for this compound is limited, the following table summarizes the solubility of the closely related parent compound, Adenosine, in common laboratory solvents. This information can serve as a useful guideline for initial solvent selection.
| Solvent | Approximate Solubility of Adenosine | Reference |
| DMSO | ≥12.75 mg/mL (with gentle warming) | [1] |
| Dimethyl Formamide (DMF) | ~5 mg/mL | [2] |
| 1 M NH4OH | 50 mg/mL | |
| Water | Slightly soluble, solubility increases with heat | [3] |
| Ethanol (96%) | Practically insoluble | [3] |
| PBS (pH 7.2) | ~10 mg/mL | [2] |
Disclaimer: The data presented above is for Adenosine and should be used as an estimation for this compound. It is highly recommended to perform a small-scale solubility test with your specific batch of this compound.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound (Molecular Weight: ~281.25 g/mol ) in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Weigh the Compound: Accurately weigh out a desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 2.81 mg.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Dissolve the Compound: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid in dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates immediately upon dilution in aqueous media. | Rapid Solvent Exchange: Adding a concentrated DMSO stock directly to a large volume of aqueous media can cause the compound to "crash out" of solution. | Perform a serial dilution. First, create an intermediate dilution of your stock in pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final volume of media. |
| Low Temperature of Media: The solubility of many compounds decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for dilutions. | |
| High Final Concentration: The final concentration of the compound in the media may exceed its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium. | |
| Precipitate forms over time in the incubator. | Compound Instability: The compound may be unstable in the culture medium over long incubation periods. | Consider refreshing the media with freshly diluted compound at regular intervals. |
| Interaction with Media Components: The compound may be interacting with components in the serum or media, leading to precipitation. | Try reducing the serum concentration if your experiment allows. Alternatively, test a different type of serum or a serum-free medium. | |
| Inconsistent experimental results. | Incomplete Dissolution of Stock: If the stock solution is not fully dissolved, the actual concentration will be lower than calculated. | Ensure the stock solution is completely clear before use. If necessary, briefly sonicate or warm the solution. |
| Repeated Freeze-Thaw Cycles: This can lead to compound degradation and precipitation from the stock solution. | Aliquot your stock solution into single-use volumes to avoid multiple freeze-thaw cycles. |
Visualizations
Experimental Workflow for Preparing Working Solutions
Caption: Workflow for preparing this compound solutions.
Adenosine A2A Receptor Signaling Pathway
Caption: A2A receptor signaling cascade.
References
Long-term stability of Adenosine-2-carboxamide stock solutions at -20°C
This technical support center provides troubleshooting guides and frequently asked questions regarding the long-term stability and handling of Adenosine-2-carboxamide stock solutions.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: this compound, like other purine (B94841) nucleoside analogs, is often soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethyl Formamide (DMF). For a crystalline solid, a stock solution can be made by dissolving the compound in the solvent of choice. It is recommended to purge the solvent with an inert gas before use. For aqueous solutions, you can dissolve the crystalline solid directly in aqueous buffers like PBS (pH 7.2); however, it is not recommended to store aqueous solutions for more than one day.
Q2: What is the recommended storage temperature for this compound stock solutions?
Q3: Can I store aqueous solutions of this compound?
A3: It is not recommended to store aqueous solutions of adenosine (B11128) analogs for more than one day.[2] For biological experiments, fresh dilutions of the stock solution into aqueous buffers or isotonic saline should be made prior to use.[2]
Q4: My this compound solution appears to have precipitated after thawing. What should I do?
A4: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound completely before use. Ensure the solution is clear before adding it to your experimental system.
Q5: What are the typical solvents and their approximate solubilities for adenosine analogs?
A5: Adenosine and its analogs are typically soluble in DMSO and DMF. For adenosine, the solubility is approximately 20 mg/mL in DMSO and 5 mg/mL in DMF.[2] In PBS (pH 7.2), the solubility of adenosine is around 10 mg/mL.[2] Please refer to the manufacturer's product data sheet for specific solubility information for this compound.
Data Presentation
Table 1: Solubility of Adenosine (as a reference for this compound)
| Solvent | Approximate Solubility |
| DMSO | ~20 mg/mL[2] |
| Dimethyl Formamide | ~5 mg/mL[2] |
| PBS (pH 7.2) | ~10 mg/mL[2] |
Table 2: Recommended Long-Term Storage and Stability of 5'-N-Ethylcarboxamidoadenosine (NECA) Stock Solutions (as a proxy for this compound)
| Storage Temperature | Recommended Stability |
| -20°C | 1 year[1] |
| -80°C | 2 years[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution of this compound
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
-
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Calculate the required mass of this compound for the desired volume and concentration (Molecular Weight of this compound: 281.25 g/mol ). For example, for 1 mL of a 10 mM stock solution, weigh out 2.8125 mg.
-
Aseptically add the weighed this compound to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C may aid dissolution.
-
Once fully dissolved, aliquot the stock solution into single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
-
Materials:
-
10 mM this compound DMSO stock solution
-
Sterile aqueous buffer (e.g., PBS, pH 7.2)
-
Sterile microcentrifuge tubes or plates
-
Calibrated micropipettes and sterile tips
-
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM DMSO stock solution at room temperature.
-
Vortex the stock solution gently to ensure it is homogeneous.
-
Perform serial dilutions of the stock solution in the desired sterile aqueous buffer to achieve the final working concentration.
-
Ensure the final concentration of DMSO in the working solution is minimal, as high concentrations of organic solvents can have physiological effects.[2]
-
Use the freshly prepared working solution in your experiment immediately. Do not store aqueous working solutions.
-
Mandatory Visualizations
Caption: Generalized adenosine receptor signaling pathway.
Caption: Experimental workflow for preparing and using this compound solutions.
References
Optimizing treatment duration of Adenosine-2-carboxamide for maximum efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Adenosine-2-carboxamide, a potent adenosine (B11128) receptor agonist. The focus is on optimizing treatment duration to achieve maximum experimental efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a structural analog of adenosine and functions as a potent agonist for adenosine receptors, particularly the A2A and A2B subtypes. These receptors are Gs protein-coupled. Upon activation, they stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This in turn activates Protein Kinase A (PKA) and other downstream effectors, such as Extracellular signal-regulated kinases (ERK1/2).
Q2: What is the optimal solvent for this compound?
A2: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For cell culture experiments, it is crucial to ensure the final concentration of DMSO in the medium is low (generally less than 0.1%) to avoid solvent-induced cytotoxicity.
Q3: How does treatment duration affect the efficacy of this compound?
A3: The duration of treatment is a critical parameter that can significantly impact the observed effects. Short-term treatment may be sufficient to observe rapid signaling events like cAMP production or ERK phosphorylation. However, prolonged exposure can lead to receptor desensitization, where the cellular response diminishes over time. The optimal duration depends on the specific endpoint being measured.
Q4: What is receptor desensitization and how does it relate to this compound treatment?
A4: Receptor desensitization, also known as tachyphylaxis, is a phenomenon where a receptor's response to a drug or ligand is diminished following prolonged or repeated exposure. For adenosine receptors, particularly the A2 subtypes, continuous stimulation with an agonist like this compound can lead to a reduction in signaling, such as decreased cAMP production. This process can be rapid, with a half-life of around 45 minutes observed in some cell lines.[1]
Q5: Can prolonged exposure to this compound be cytotoxic?
A5: While short-term treatment is generally well-tolerated by cells, sustained high concentrations of adenosine analogs can potentially lead to adverse effects, including increased oxidative stress and apoptosis in some cell types.[2][3] It is advisable to perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the optimal non-toxic concentration and duration for your specific experimental system.
Troubleshooting Guides
Issue 1: Diminished or no response to this compound treatment over time.
| Possible Cause | Troubleshooting Step |
| Receptor Desensitization | Perform a time-course experiment to identify the peak response time for your endpoint of interest. For signaling events like ERK phosphorylation, the peak may be as early as 5-10 minutes.[1] For longer-term studies, consider intermittent dosing or a "washout" period to allow for receptor re-sensitization. |
| Reagent Degradation | Prepare fresh stock solutions of this compound in DMSO and store them appropriately (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles. |
| Cell Health | Ensure cells are healthy and in the logarithmic growth phase before treatment. Over-confluent or stressed cells may exhibit altered signaling responses. |
Issue 2: High variability in experimental results.
| Possible Cause | Troubleshooting Step |
| Inconsistent Treatment Duration | Use a precise timer for all incubations. For short-term experiments, even minor variations in timing can lead to significant differences in results. |
| Presence of Endogenous Adenosine | Endogenous adenosine in cell culture media can activate adenosine receptors and interfere with the experiment. Consider adding adenosine deaminase to the culture medium to degrade endogenous adenosine before adding this compound. |
| Caffeine or other Xanthines in Media | Components in some cell culture media, like caffeine, can act as adenosine receptor antagonists. Use a defined, serum-free medium where possible, or ensure that the media components are known and consistent. |
Data Presentation
Table 1: Effect of Pre-incubation Time with NECA (this compound) on Vasorelaxant Response
Data synthesized from a study on porcine coronary arteries.[4]
| Pre-incubation Time with 10 µM NECA | ED50 of NECA (nM) |
| 0 min (Control) | 71.8 |
| 30 min | 114 |
| 2 hours | 211 |
| 15 hours | 412 |
Table 2: Time-Course of ERK1/2 Phosphorylation in Response to an A2A Agonist
Data generalized from studies in rat cardiomyocytes and CHO cells.[1][5]
| Time Point | Relative ERK1/2 Phosphorylation |
| 0 min (Baseline) | 100% |
| 5-10 min | Peak Activation (e.g., >200%) |
| 30 min | Decreased from peak |
| 60-90 min | Sustained secondary phase of activation |
Experimental Protocols
1. Protocol for Time-Course Analysis of cAMP Accumulation
This protocol is designed to determine the optimal duration of this compound treatment for maximizing intracellular cAMP levels.
-
Cell Seeding: Plate cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Pre-treatment: On the day of the experiment, wash the cells with serum-free media. To prevent cAMP degradation, pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) for 15-30 minutes.
-
Agonist Stimulation: Add this compound at the desired final concentration to the wells.
-
Time-Course Incubation: Incubate the plate at 37°C for various durations (e.g., 5, 15, 30, 60, and 120 minutes).
-
Cell Lysis: At each time point, lyse the cells using the lysis buffer provided with your cAMP assay kit.
-
cAMP Measurement: Quantify the intracellular cAMP concentration using a suitable assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Data Analysis: Plot the cAMP concentration against the treatment duration to identify the time point of maximal cAMP accumulation.
2. Protocol for Assessing Time-Dependent ERK1/2 Phosphorylation
This protocol outlines the steps to investigate the kinetics of ERK1/2 phosphorylation induced by this compound.
-
Cell Culture and Starvation: Culture cells to approximately 80% confluency. To reduce basal ERK1/2 phosphorylation, serum-starve the cells for 4-24 hours prior to the experiment.
-
Agonist Treatment: Treat the serum-starved cells with this compound at the desired concentration for different time points (e.g., 0, 2, 5, 10, 30, 60, and 90 minutes).
-
Cell Lysis: At each time point, immediately place the plate on ice, aspirate the medium, and lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.
-
-
Densitometry Analysis: Quantify the band intensities for p-ERK1/2 and total ERK1/2. Express the results as the ratio of p-ERK1/2 to total ERK1/2 and plot this ratio against time.
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for optimizing treatment duration.
References
- 1. Characterization of ERK1/2 signalling pathways induced by adenosine receptor subtypes in newborn rat cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine induces cell cycle arrest and apoptosis via cyclinD1/Cdk4 and Bcl-2/Bax pathways in human ovarian cancer cell line OVCAR-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prolonged exposure to 5'-N-ethylcarboxamidoadenosine (NECA) does not affect the adenosine A2A-mediated vasodilation in porcine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: The Role of Adenosine A2A Receptor Ligands in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating the effects of adenosine (B11128) receptor ligands on cancer cell lines. A critical point of clarification is that Adenosine-2-carboxamide and similar molecules like CGS-21680 are adenosine A2A receptor agonists . In the context of most cancer research, these agents are not used as anti-cancer therapeutics but rather as tool compounds to study the pro-tumorigenic effects of adenosine signaling. The primary therapeutic strategy in this field is the antagonism of the A2A receptor to block these effects.
Frequently Asked Questions (FAQs)
Q1: I am treating my cancer cell line with this compound / CGS-21680, but I am not observing any anti-cancer effects. In fact, I'm seeing an increase in cell proliferation. Is this expected?
A1: Yes, this is an expected outcome in many cancer cell lines. This compound and CGS-21680 are adenosine A2A receptor (A2AR) agonists. Activation of A2AR in cancer cells has been shown to promote, not inhibit, cell proliferation.[1][2] This effect is mediated by the activation of downstream signaling pathways that encourage cell growth and survival.[1][2] Therefore, these compounds are typically used in research to simulate the pro-tumorigenic conditions created by high adenosine levels in the tumor microenvironment.
Q2: What signaling pathways are activated by this compound that lead to increased cancer cell proliferation?
A2: Upon binding of an agonist like CGS-21680, the A2A receptor, a Gs protein-coupled receptor, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3] However, in many cancer cell lines, the pro-proliferative signal is also transmitted through the activation of other pathways, including Phospholipase C (PLC) and Protein Kinase C-delta (PKC-δ).[1][2] This ultimately leads to the phosphorylation and activation of key kinases involved in cell growth and survival, such as Protein Kinase B (AKT), Extracellular Regulated Kinases (ERK1/2), and c-Jun N-terminal Kinases (JNKs).[1][2]
Q3: If A2A receptor agonists are pro-tumorigenic, what is the therapeutic strategy for targeting this pathway in cancer?
A3: The primary therapeutic strategy is to block or antagonize the A2A receptor. The tumor microenvironment often has high concentrations of adenosine, which suppresses the anti-tumor immune response and can promote cancer cell growth.[4][5][6] By using A2A receptor antagonists, researchers aim to prevent adenosine from binding to the A2A receptor on both immune cells and cancer cells. This can restore the anti-tumor activity of immune cells and inhibit the direct pro-proliferative signaling in cancer cells.[4][7] Several A2A receptor antagonists are currently in clinical trials for cancer treatment.[3][5]
Q4: My experiment with an A2A agonist is not yielding consistent results. What are some potential reasons for this variability?
A4: Inconsistent results when studying A2A receptor signaling can arise from several factors:
-
Cell Line Specificity: The expression level of the A2A receptor can vary significantly between different cancer cell lines.[1] It is crucial to first confirm the expression of A2AR in your cell line of interest.
-
Receptor Desensitization: Prolonged exposure to high concentrations of an agonist can lead to receptor desensitization, where the receptor is internalized or uncoupled from its signaling pathway, leading to a diminished response over time.
-
Culture Conditions: Factors such as cell density, passage number, and media composition can influence receptor expression and signaling. Maintaining consistent cell culture practices is essential.
-
Agonist Stability: Ensure the proper storage and handling of this compound or CGS-21680 to maintain its activity. Prepare fresh dilutions for each experiment.
Q5: Can A2A agonists be used in combination with other anti-cancer drugs?
A5: While the primary focus is on A2A antagonists, some studies have explored the use of A2A agonists in specific contexts. For example, in multiple myeloma, A2A agonists have been shown to synergize with glucocorticoids and other standard-of-care drugs to inhibit cancer cell proliferation.[8] This highlights the context-dependent nature of adenosine signaling in different cancer types. However, for most solid tumors, the pro-tumorigenic role of A2A activation holds true, making antagonists the preferred therapeutic approach.
Troubleshooting Guide
Problem 1: No observable effect after treatment with this compound / CGS-21680.
| Potential Cause | Troubleshooting Step |
| Low or absent A2A receptor expression in the cell line. | 1. Verify A2AR Expression: Perform Western blot, qPCR, or flow cytometry to confirm the presence of the A2A receptor in your cancer cell line. 2. Select an Appropriate Cell Line: Refer to the literature to choose a cell line known to express functional A2A receptors (e.g., A375 melanoma, A549 lung carcinoma, MRMT-1 breast carcinoma).[1] |
| Sub-optimal agonist concentration. | 1. Perform a Dose-Response Curve: Test a range of agonist concentrations (e.g., 10 nM to 10 µM) to determine the optimal concentration for stimulating a response in your cell line.[1] |
| Incorrect experimental endpoint. | 1. Assess Proliferation: Use assays that measure cell proliferation (e.g., MTS, BrdU) rather than cytotoxicity, as A2A agonists are expected to increase, not decrease, cell viability.[7] 2. Measure Downstream Signaling: Analyze the phosphorylation of key signaling proteins like ERK1/2, AKT, and JNK to confirm receptor activation.[1] |
Problem 2: High variability in cell proliferation results between experiments.
| Potential Cause | Troubleshooting Step |
| Inconsistent cell culture conditions. | 1. Standardize Protocols: Maintain a consistent protocol for cell seeding density, passage number, and media changes. 2. Monitor Cell Health: Regularly check for signs of contamination or cellular stress. |
| Agonist degradation. | 1. Aliquot and Store Properly: Store the agonist according to the manufacturer's instructions, typically at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. 2. Prepare Fresh Solutions: Prepare working solutions of the agonist fresh for each experiment from a stock solution. |
| Assay timing. | 1. Optimize Incubation Time: The pro-proliferative effects of A2A agonists can be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal endpoint for your cell line.[1] |
Quantitative Data Summary
The following tables summarize data on the effects of the A2A agonist CGS-21680 and A2A antagonists on various cancer cell lines.
Table 1: Effect of A2A Agonist (CGS-21680) on Cancer Cell Proliferation
| Cell Line | Cancer Type | CGS-21680 Concentration | Incubation Time | Effect on Proliferation | Reference |
| A549 | Lung Carcinoma | 100 nM | 24 h | Slight Increase | [1] |
| MRMT-1 | Breast Carcinoma | 100 nM | 24, 48, 72 h | Significant Increase | [1] |
| A375 | Melanoma | 100 nM | 48 h | Significant Increase | [1] |
| CAF | Cancer Associated Fibroblasts | 25 µM | 72 h | Increased Growth in 3/5 lines | [7] |
Table 2: Effect of A2A Antagonists on Cancer Cell Growth
| Cell Line | Cancer Type | Antagonist | Concentration | Effect on Growth | Reference |
| PC9 Xenograft | NSCLC | ZM241385 | 10 mg/kg (in vivo) | Decreased Tumor Growth | [7] |
| PC9 Xenograft | NSCLC | SCH58261 | 2 mg/kg (in vivo) | Decreased Tumor Growth | [7] |
| CAF | Cancer Associated Fibroblasts | ZM241385 | 25 µM | Inhibited Growth | [7] |
Experimental Protocols
Protocol 1: Assessing the Effect of A2A Receptor Agonists on Cancer Cell Proliferation using MTS Assay
-
Cell Seeding: Seed cancer cells (e.g., A549, A375, or MRMT-1) into a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.[7]
-
Drug Treatment: Prepare serial dilutions of this compound or CGS-21680 in cell culture medium. Remove the old medium from the wells and add the drug-containing medium. Include a vehicle control (e.g., DMSO at the same final concentration as the highest drug concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.[1]
-
MTS Assay: Add 20 µL of MTS solution to each well and incubate for 1-4 hours at 37°C.[7]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[7]
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the drug concentration to observe the dose-response effect.
Protocol 2: Evaluating Downstream A2AR Signaling via Western Blot for Phospho-ERK1/2
-
Cell Culture and Starvation: Culture cells to 70-80% confluency. To reduce basal signaling, serum-starve the cells for 4-6 hours prior to treatment.
-
Agonist Stimulation: Treat the cells with the A2A agonist (e.g., 100 nM CGS-21680) for a short duration (e.g., 5-15 minutes) to observe acute signaling events.[1] Include an untreated control.
-
Cell Lysis: Immediately after treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody against phospho-ERK1/2. Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody against total ERK1/2 to ensure equal protein loading.
Visualizations
References
- 1. Inhibition of A2A Adenosine Receptor Signaling in Cancer Cells Proliferation by the Novel Antagonist TP455 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting adenosine A2A receptor antagonism for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Adenosine-A2A Receptor Pathway in Cancer Immunotherapy [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Antagonism of adenosine A2A receptor expressed by lung adenocarcinoma tumor cells and cancer associated fibroblasts inhibits their growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Minimizing off-target effects of Adenosine-2-carboxamide in experimental models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Adenosine-2-carboxamide (CGS-21680), a potent A₂A adenosine (B11128) receptor agonist. Our goal is to help you design robust experiments and minimize off-target effects to ensure the validity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of CGS-21680?
A1: CGS-21680 is a selective agonist for the adenosine A₂A receptor, a G-protein coupled receptor (GPCR).[1] Activation of the A₂A receptor typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels.[2] This signaling cascade is involved in various physiological processes, including vasodilation, inflammation, and neurotransmission.
Q2: What are the known off-target effects or non-specific activities of CGS-21680?
A2: While CGS-21680 is highly selective for the A₂A receptor, it can interact with other adenosine receptor subtypes at higher concentrations. It exhibits significantly lower affinity for A₁, A₂B, and A₃ receptors.[3] In vivo, particularly at higher doses, CGS-21680 has been observed to cause sedation, drowsiness, and cardiovascular effects such as increased heart rate and changes in blood pressure.[4][5][6][7][8]
Q3: I am not observing the expected effect of CGS-21680 in my cell line. What could be the reason?
A3: Several factors could contribute to a lack of response. Firstly, confirm the expression of the adenosine A₂A receptor in your specific cell line, as receptor density can vary significantly between cell types. Secondly, the coupling of the A₂A receptor to downstream signaling pathways (e.g., cAMP production) can also be cell-type specific. For instance, CGS-21680 was found to be ineffective at stimulating cAMP formation in hippocampal slices, a response attributed to the low intrinsic activity at the A₂B site in that tissue.[1][2] Lastly, ensure proper compound handling and storage, as degradation can affect its potency.
Q4: Are there different salt forms of CGS-21680 available, and does this affect my experiments?
A4: Yes, CGS-21680 is available as a hydrochloride salt (CGS-21680A) and a sodium salt (CGS-21680C). While both forms are active, it is crucial to be consistent with the salt form used throughout a study to ensure reproducibility. The choice of salt form may affect solubility and bioavailability.
Troubleshooting Guides
Issue 1: High background or non-specific binding in in vitro assays.
-
Possible Cause: Hydrophobic or charged interactions of CGS-21680 with assay components or surfaces.
-
Troubleshooting Steps:
-
Optimize Buffer Composition:
-
Adjust pH: Modify the buffer pH to be closer to the isoelectric point of your analyte to reduce charge-based non-specific binding.[9]
-
Increase Salt Concentration: Incorporate up to 500 mM NaCl in your running buffer to shield charged interactions.[9][10]
-
Add Surfactants: Include a non-ionic surfactant like Tween-20 (0.005% to 0.1%) to disrupt hydrophobic interactions.[9][10][11]
-
-
Use Blocking Agents: Add a protein blocker such as Bovine Serum Albumin (BSA) at a concentration of 0.5 to 2 mg/ml to your buffer to prevent CGS-21680 from binding to container walls or other proteins non-specifically.[9][10]
-
Include Proper Controls: Run parallel experiments with a vehicle control and a known inactive compound to quantify the level of non-specific binding.
-
Issue 2: Sedation and altered motor activity observed in in vivo models, confounding behavioral readouts.
-
Possible Cause: On-target activation of A₂A receptors in the central nervous system, which can have sedative effects.[4][6]
-
Troubleshooting Steps:
-
Dose-Response Optimization: Conduct a thorough dose-response study to identify the minimal effective dose that elicits the desired therapeutic effect without causing significant sedation. Studies have shown sedative effects at doses as low as 0.05 mg/kg in rats.[4][6]
-
Route of Administration: Consider local administration (e.g., intracerebroventricular injection) if the target is within the CNS to minimize peripheral effects. However, be aware that even with local administration, diffusion can occur.
-
Acclimatization and Habituation: Ensure animals are properly acclimatized to the experimental setup and handling to reduce stress-induced behavioral changes that could be confounded with drug effects.
-
Control for Motor Impairment: Include specific motor function tests (e.g., rotarod, open field) to assess whether the observed behavioral changes are due to sedation or a direct effect on the parameter of interest.
-
Issue 3: Inconsistent results or lack of reproducibility.
-
Possible Cause: Variability in experimental conditions, compound stability, or animal model characteristics.
-
Troubleshooting Steps:
-
Standardize Protocols: Maintain strict consistency in all experimental parameters, including animal strain, age, sex, housing conditions, and timing of drug administration and measurements.
-
Compound Preparation and Storage: Prepare fresh stock solutions of CGS-21680 regularly and store them as recommended by the manufacturer, typically desiccated at -20°C. Avoid repeated freeze-thaw cycles.
-
Vehicle Control: Always include a vehicle-treated group to account for any effects of the solvent. A common vehicle for in vivo use involves DMSO, PEG300, and Tween80.[1]
-
Blinding: Whenever possible, experiments should be conducted in a blinded manner to reduce experimenter bias.
-
Quantitative Data Summary
Table 1: Binding Affinity and Potency of CGS-21680 at Adenosine Receptors
| Receptor Subtype | Species | Parameter | Value (nM) |
| A₂A | Rat | Kᵢ | 27 |
| Rat | K𝘥 | 15.5[1] | |
| Rat | IC₅₀ | 22[1] | |
| Rat | EC₅₀ (cAMP) | 110[2] | |
| A₁ | Rat | Selectivity | 140-fold over A₁[1] |
Kᵢ: Inhibitor constant; K𝘥: Dissociation constant; IC₅₀: Half maximal inhibitory concentration; EC₅₀: Half maximal effective concentration.
Table 2: Recommended Starting Concentrations/Doses for CGS-21680
| Experimental Model | Application | Recommended Starting Dose/Concentration | Reference |
| In Vitro (Cell Culture) | cAMP Accumulation Assay | 10 nM - 1 µM | [12] |
| In Vivo (Rat) | Neuroprotection (Cerebral Ischemia) | 0.01 - 0.1 mg/kg (i.p.) | [8] |
| Behavioral Studies | 0.025 - 0.1 mg/kg (i.p.) | [4][6] | |
| Cardiovascular Studies | 10 mg/kg (p.o.) | [1] | |
| In Vivo (Mouse) | Anti-inflammatory (Arthritis) | 0.1 mg/kg (i.p.) | |
| Behavioral Studies | 0.005 - 0.01 mg/kg | [13] |
i.p.: intraperitoneal; p.o.: per os (by mouth).
Detailed Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay
-
Cell Culture: Plate cells expressing the A₂A receptor in a suitable multi-well plate and grow to 80-90% confluency.
-
Pre-incubation: Wash the cells with serum-free media and pre-incubate with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 20-30 minutes to prevent cAMP degradation.
-
CGS-21680 Treatment: Add varying concentrations of CGS-21680 (e.g., from 1 nM to 10 µM) to the wells and incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Lyse the cells using the lysis buffer provided with a commercially available cAMP assay kit.
-
cAMP Quantification: Measure the intracellular cAMP levels using a competitive ELISA-based or TR-FRET-based cAMP assay kit, following the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the CGS-21680 concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.
Protocol 2: In Vivo Assessment of Sedative Effects in Rodents
-
Animal Acclimatization: Acclimate rodents to the testing room and observation chambers for at least 3 days prior to the experiment.
-
Drug Administration: Administer CGS-21680 or vehicle via the desired route (e.g., intraperitoneal injection).
-
Behavioral Observation: At predetermined time points post-injection (e.g., 15, 30, 60, and 120 minutes), observe the animals for signs of sedation. A simple sedation rating scale can be used:
-
0: Alert and active
-
1: Slightly drowsy, reduced spontaneous activity
-
2: Moderately drowsy, eyes partially closed, slow response to stimuli
-
3: Deeply sedated, eyes closed, minimal response to stimuli
-
-
Data Analysis: Analyze the sedation scores at each time point using appropriate statistical methods (e.g., ANOVA with post-hoc tests) to compare the effects of different doses of CGS-21680 to the vehicle control.
Visualizations
Caption: Canonical signaling pathway of the Adenosine A₂A receptor activated by CGS-21680.
Caption: General experimental workflow for characterizing CGS-21680 effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Effects of the selective adenosine A2 receptor agonist CGS 21680 on in vitro electrophysiology, cAMP formation and dopamine release in rat hippocampus and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Determinants of CGS21680 Binding to the Human Adenosine A2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systemic administration of the adenosine A2A agonist CGS 21680 induces sedation at doses that suppress lever pressing and food intake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of an Adenosine A2A Receptor Agonist and Antagonist on Binding of the Dopamine D2 Receptor Ligand [11C]raclopride in the Rodent Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Differential effects of the adenosine A2A agonist CGS-21680 and haloperidol on food-reinforced fixed ratio responding in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 10. Reducing Non-Specific Binding [reichertspr.com]
- 11. nicoyalife.com [nicoyalife.com]
- 12. researchgate.net [researchgate.net]
- 13. The adenosine A2A receptor agonist, CGS 21680, attenuates a probabilistic reversal learning deficit and elevated grooming behavior in BTBR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Handling and Storing Purine Nucleoside Analogs
For researchers, scientists, and drug development professionals, the integrity of experimental results hinges on the proper handling and storage of compounds. This guide provides detailed best practices, troubleshooting advice, and frequently asked questions (FAQs) for working with purine (B94841) nucleoside analogs, a class of compounds often used in cancer and antiviral research. Due to their cytotoxic nature, stringent safety protocols are paramount.
Frequently Asked Questions (FAQs)
Q1: What are the general safety precautions for handling purine nucleoside analogs?
Many purine nucleoside analogs are cytotoxic and should be handled with appropriate safety measures to avoid exposure.[1] Always work in a designated area, such as a chemical fume hood or a biological safety cabinet, especially when handling the powdered form.[1] Personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory.[1]
Q2: How should I store powdered purine nucleoside analogs?
As a general rule, powdered purine nucleoside analogs should be stored in a cool, dry, and dark place. For long-term stability, storage at -20°C is commonly recommended.[2][3] Always refer to the manufacturer's instructions for specific storage conditions.
Q3: What is the best way to prepare a stock solution?
To prepare a stock solution, it is advisable to first dissolve the purine nucleoside analog in an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[2][3] It is recommended to use high-quality, anhydrous solvent and to purge it with an inert gas before use to minimize degradation.[2]
Q4: How should I store stock solutions of purine nucleoside analogs?
Stock solutions are typically stored at -20°C.[2] To avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation, it is best to aliquot the stock solution into single-use volumes.
Q5: Are aqueous solutions of purine nucleoside analogs stable?
Aqueous solutions of many purine nucleoside analogs are not recommended for storage for more than a day.[2][3] For experiments requiring an aqueous buffer, it is best to make fresh dilutions from the organic stock solution immediately before use.[2][3]
Storage and Handling Data for Common Purine Nucleoside Analogs
The following tables summarize key storage and handling information for several commonly used purine nucleoside analogs.
| Compound | Form | Storage Temperature | Stability | Reference |
| Cladribine | Powder | -20°C | ≥ 4 years | [3] |
| Solution in DMSO/DMF | -20°C | Stable | ||
| Aqueous Solution | Room Temperature | ≤ 24 hours | [3] | |
| Clofarabine (B1669196) | Powder | -20°C | ≥ 2 years | [2] |
| Solution in DMSO/DMF | -20°C | Stable | [2] | |
| Diluted in 0.9% NaCl or 5% Glucose | 2-8°C or Room Temperature | ≥ 28 days | [4] | |
| Fludarabine (B1672870) Phosphate (B84403) | Powder | 2-8°C | As per manufacturer | [5][6] |
| Reconstituted Solution | 2-8°C or Room Temperature | 8 hours (due to lack of preservative) | [5][6] | |
| Diluted in 0.9% NaCl | 2-8°C or Room Temperature | Stable for at least 15 days | [7] | |
| Mercaptopurine | Powder | Room Temperature (15-30°C) | As per manufacturer | [8][9] |
| Suspension | Room Temperature | Up to 8 weeks after opening | [8] | |
| Nelarabine | Solution (5 mg/mL) | Room Temperature | Do not refrigerate to avoid crystallization | [10] |
| Transferred Solution | Room Temperature | 8 hours | [10] | |
| Pentostatin | Powder | 2-8°C | As per manufacturer | [11][12] |
| Reconstituted/Diluted Solution | Room Temperature | ≤ 8 hours (no preservative) | [11] |
| Compound | Solvent for Stock Solution | Solubility | Reference |
| Cladribine | DMSO, DMF | ~11 mg/mL in DMSO, ~16 mg/mL in DMF | [3] |
| Clofarabine | DMSO, DMF | ~20 mg/mL | [2] |
| Mercaptopurine | DMSO | ~5 mg/mL | |
| Hot Ethanol | Soluble | [13] | |
| Alkaline Solutions (e.g., 1N NaOH) | 50 mg/mL | [13] | |
| Water | Insoluble | [13] | |
| Nelarabine | N/A (supplied as solution) | N/A | |
| Pentostatin | Sterile Water for Injection | 2 mg/mL | [11] |
Experimental Protocols
Protocol 1: Reconstitution of Powdered Purine Nucleoside Analogs
-
Equilibration: Allow the vial of the powdered compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Solvent Addition: In a chemical fume hood or biological safety cabinet, add the appropriate volume of high-quality, anhydrous solvent (e.g., DMSO) to the vial to achieve the desired stock concentration.
-
Dissolution: Gently vortex or sonicate the vial until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting: Dispense the stock solution into smaller, single-use, sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles for the entire stock.
-
Storage: Store the aliquots at -20°C or as recommended by the manufacturer.
Caption: A flowchart outlining the key steps for the proper reconstitution of powdered purine nucleoside analogs.
Troubleshooting Guide
Issue 1: Precipitation observed in the stock solution after thawing.
-
Possible Cause:
-
The solubility of the compound has been exceeded.
-
The solvent was not fully anhydrous, or the vial was not properly sealed, allowing moisture to enter.
-
Temperature fluctuations during storage.
-
-
Solution:
-
Gently warm the solution to room temperature.
-
Vortex or sonicate the vial to attempt to redissolve the precipitate.
-
If the precipitate does not dissolve, it may be necessary to prepare a fresh stock solution, ensuring the use of anhydrous solvent and proper storage techniques.
-
Issue 2: Inconsistent or non-reproducible experimental results.
-
Possible Cause:
-
Degradation of the purine nucleoside analog due to improper storage or multiple freeze-thaw cycles.
-
Inaccurate pipetting when preparing working solutions.
-
Interaction of the compound with experimental components.
-
-
Solution:
-
Prepare a fresh dilution from a new aliquot of the stock solution.
-
Verify the calibration of pipettes.
-
Run appropriate controls in your experiment, including a vehicle control (solvent only).
-
Issue 3: Compound precipitates when diluted in aqueous buffer.
-
Possible Cause:
-
Low solubility of the purine nucleoside analog in aqueous solutions. Many of these compounds are sparingly soluble in water.[3]
-
-
Solution:
-
First, dissolve the compound in an organic solvent like DMSO or DMF to create a concentrated stock solution.[2][3]
-
Then, dilute the stock solution with the aqueous buffer of choice immediately before use.[2][3] The final concentration of the organic solvent should be kept low (typically <0.5%) to avoid affecting the biological system.
-
If precipitation still occurs, gentle warming and vortexing may help to redissolve the compound.
-
Caption: A decision tree to guide researchers in troubleshooting common problems encountered during experiments with purine nucleoside analogs.
References
- 1. globalrph.com [globalrph.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Long-term stability study of clofarabine injection concentrate and diluted clofarabine infusion solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. publications.ashp.org [publications.ashp.org]
- 7. The stability of fludarabine phosphate in concentrate and diluted with sodium chloride 0.9% [termedia.pl]
- 8. Mercaptopurine: MedlinePlus Drug Information [medlineplus.gov]
- 9. sterimaxinc.com [sterimaxinc.com]
- 10. Nelarabine | CHEO ED Outreach [outreach.cheo.on.ca]
- 11. globalrph.com [globalrph.com]
- 12. Pentostatin | C11H16N4O4 | CID 439693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. products.tevauk.com [products.tevauk.com]
How to address precipitation of Adenosine-2-carboxamide in cell culture media
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering precipitation of Adenosine-2-carboxamide in cell culture media. The following information is structured to address specific issues and provide clear, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in cell culture?
This compound is a purine (B94841) nucleoside analog. Like many small molecule compounds, its solubility in aqueous solutions such as cell culture media can be limited. Exceeding this solubility limit can lead to precipitation, where the compound comes out of solution and forms solid particles. This can negatively impact experiments by reducing the effective concentration of the compound and potentially causing cytotoxicity.
Q2: My this compound, dissolved in DMSO, precipitates immediately upon addition to my cell culture medium. What is happening?
This is a common phenomenon known as "solvent shock" or "crashing out".[1] this compound, like many organic compounds, is significantly more soluble in a solvent like Dimethyl Sulfoxide (B87167) (DMSO) than in the aqueous environment of cell culture media. When a concentrated DMSO stock is rapidly diluted into the media, the abrupt change in solvent polarity causes the compound's solubility to decrease dramatically, leading to immediate precipitation.[1][2]
Q3: Can the temperature of my cell culture medium affect the solubility of this compound?
Yes, temperature can significantly influence the solubility of compounds.[1][3] Adding your compound to cold media can decrease its solubility and promote precipitation. It is always recommended to pre-warm your cell culture media to the experimental temperature (typically 37°C) before adding this compound.[2][3]
Q4: Can interactions with media components cause precipitation?
It is possible for this compound to interact with components in the cell culture medium, such as salts, proteins, and amino acids, which could lead to the formation of insoluble complexes over time.[1][2] Different basal media formulations have varying compositions, so if you suspect this is an issue, trying a different medium could be a potential solution.
Q5: How can I determine the maximum soluble concentration of this compound in my specific cell culture system?
You can perform a solubility test to determine the maximum working concentration of this compound in your specific medium and under your experimental conditions. This involves preparing a serial dilution of your compound in the pre-warmed medium and observing for any signs of precipitation, either visually or by measuring absorbance at a wavelength where the compound does not absorb (e.g., 600 nm).[2]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Media
Symptoms:
-
Cloudiness or visible particles form immediately after adding the this compound stock solution to the cell culture medium.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The desired final concentration of this compound exceeds its solubility limit in the aqueous cell culture medium.[2] | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media.[2] |
| Solvent Shock | The rapid dilution of the DMSO stock solution into the aqueous medium causes the compound to precipitate due to a drastic change in solvent polarity.[1] | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[2] Add the compound dropwise while gently mixing the media.[2] |
| Low Media Temperature | The solubility of this compound may be lower in cold media.[3] | Always use pre-warmed (37°C) cell culture media for preparing your working solutions.[2][3] |
| High DMSO Concentration | While DMSO aids in initial dissolution, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution.[2] | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[2] This may require preparing a more dilute stock solution. |
Issue 2: Delayed Precipitation in the Incubator
Symptoms:
-
The media appears clear initially after adding this compound, but a precipitate (crystalline or cloudy) forms after several hours or days of incubation.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Temperature and pH Shifts | Changes in temperature and pH within the incubator over time can affect the stability and solubility of the compound.[3] The CO2 environment in an incubator can alter the pH of the media.[3] | Ensure your media is properly buffered for the CO2 concentration in your incubator. Minimize the time culture vessels are outside the incubator to avoid temperature fluctuations.[2] |
| Interaction with Media Components | This compound may slowly interact with salts, amino acids, or other components in the media, forming insoluble complexes.[1][2] | If possible, try a different basal media formulation. You can also test the compound's stability in a simpler buffered saline solution (like PBS) to see if media components are the primary issue.[2] |
| Media Evaporation | In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit.[2] | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.
-
Preparation:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a high-concentration stock (e.g., 10-100 mM).
-
Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication. Gentle warming to 37°C can also aid dissolution.[2]
-
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3]
Protocol 2: Determining Maximum Soluble Concentration
-
Prepare Serial Dilutions:
-
Prepare a series of 2-fold serial dilutions of your high-concentration this compound DMSO stock solution in DMSO.
-
In a multi-well plate, add a small, consistent volume of each DMSO dilution to pre-warmed (37°C) complete cell culture medium. For example, add 2 µL of each DMSO dilution to 200 µL of media.[2]
-
Include a DMSO-only control.
-
-
Incubate and Observe:
-
Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours).[2]
-
-
Quantitative Assessment (Optional):
-
Read the absorbance of the plate at 600 nm using a plate reader. An increase in absorbance indicates precipitation.[2]
-
-
Determine Maximum Concentration: The highest concentration that remains clear throughout the observation period is your maximum working soluble concentration under those conditions.[2]
Data Presentation
Table 1: Solubility of Adenosine (B11128) and Related Analogs
| Compound | Solvent | Solubility | Reference |
| Adenosine | DMSO | ~20 mg/mL | [4] |
| Adenosine | PBS (pH 7.2) | ~10 mg/mL | [4] |
| Adenosine | Water | Fairly soluble in cold water, freely soluble in hot water | [5] |
| 2-Aminoadenosine | DMSO | 100 mg/mL (with ultrasonic) | [6] |
Note: Direct solubility data for this compound is limited. The data for adenosine and its analogs can be used as a general guideline.
Table 2: Recommended Final DMSO Concentrations in Cell Culture
| Final DMSO Concentration | Recommendation | Reference |
| < 0.1% | Ideal to minimize solvent-induced cytotoxicity | [2] |
| < 0.5% | Generally acceptable for most cell lines | [2] |
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting flowchart for this compound precipitation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Optimization of Adenosine 5′-Carboxamide Derivatives as Adenosine Receptor Agonists Using Structure-Based Ligand Design and Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Adenosine-2-carboxamide Concentration for Apoptosis Induction
This guide provides researchers, scientists, and drug development professionals with essential information for utilizing Adenosine-2-carboxamide and its analogs to induce apoptosis. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and key data presented for clarity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce apoptosis?
This compound is a derivative of adenosine (B11128), a purine (B94841) nucleoside. This class of compounds, including specific analogs like CGS-21680 (an A2A receptor agonist), can induce apoptosis by activating specific adenosine receptors on the cell surface. The signaling cascade initiated is cell-type dependent but often involves the modulation of intracellular pathways that control cell death. For instance, activation of the A2A receptor can trigger the cAMP/PKA signaling pathway.[1][2] This can lead to changes in the expression of pro- and anti-apoptotic proteins from the Bcl-2 family, ultimately resulting in the activation of caspases, which are the executioners of apoptosis.[1][3]
Q2: What is a typical starting concentration and incubation time for inducing apoptosis?
The optimal concentration and incubation time are highly dependent on the specific cell line and the adenosine analog being used. A common starting point for in vitro studies is a concentration range of 1 µM to 100 µM.[4][5] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell model. Incubation times can also vary, typically ranging from 12 to 48 hours.[6] A time-course experiment is recommended to identify the ideal window for observing apoptosis.[7]
Q3: How can I confirm that apoptosis is being induced?
Several methods can be used to detect apoptosis. A widely used technique is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[8] Early apoptotic cells expose phosphatidylserine (B164497) (PS) on their outer membrane, which is detected by Annexin V, while remaining PI-negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[8] Another common method is to detect the activation of caspases, particularly caspase-3, through western blotting for its cleaved form or by using specific activity assays.[3][9]
Q4: Can this compound have anti-apoptotic effects?
Yes, the effect of adenosine receptor activation can be complex and context-dependent. In some cell types and conditions, such as in myocardial ischemia-reperfusion injury, activation of the A2A receptor has been shown to be protective and have an anti-apoptotic effect.[1][10] This highlights the importance of characterizing the response in your specific experimental system.
Troubleshooting Guide
This section addresses common issues that can lead to a failure to observe apoptosis in experimental settings.
| Problem | Possible Cause | Recommended Solution |
| No or low levels of apoptosis detected. | Compound Inactivity: The this compound analog may have degraded due to improper storage. | Ensure the compound is stored according to the manufacturer's instructions, typically at low temperatures and protected from light. Prepare fresh dilutions for each experiment.[6] |
| Suboptimal Concentration: The concentration used may be too low to induce apoptosis in your cell line. | Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 µM to 100 µM) to identify the optimal dose.[6][7] | |
| Incorrect Timing: The time point of analysis may be too early or too late to detect the peak apoptotic response. | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal incubation period for your cells.[6][7] | |
| Cell Line Resistance: The chosen cell line may have intrinsic or acquired resistance to apoptosis induction by this pathway. | Check the literature for the known sensitivity of your cell line. You can also assess the expression levels of the target adenosine receptor. Consider testing a different cell line known to be sensitive.[7] | |
| Poor Cell Health: Cells that are unhealthy, overgrown, or have a high passage number may not respond appropriately. | Use healthy, low-passage cells that are in the logarithmic growth phase. Ensure cell confluency is optimal (typically 70-80%) at the time of treatment.[6][11] | |
| High background cell death in control group. | Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be at a toxic concentration. | Ensure the final solvent concentration in the culture medium is non-toxic (typically <0.1%). Run a vehicle-only control to assess solvent effects.[11] |
| Contamination: Microbial contamination can lead to non-specific cell death. | Regularly check your cell cultures for contamination. | |
| Inconsistent results between experiments. | Variability in Cell Density: Seeding cells at different densities can affect their response to treatment. | Maintain a consistent cell seeding density across all experiments.[11] |
| Inconsistent Reagent Preparation: Variations in the preparation of the compound dilutions can lead to inconsistent results. | Prepare fresh dilutions from the same stock solution for each set of experiments.[11] |
Data Presentation
Table 1: Example Dose-Response Data for an Adenosine Analog
This table summarizes typical results from a dose-response experiment to determine the optimal concentration of an this compound analog for inducing apoptosis in a hypothetical cancer cell line after a 24-hour incubation. Apoptosis was quantified using Annexin V/PI staining followed by flow cytometry.
| Treatment Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 1 | 88.7 ± 3.4 | 8.1 ± 1.5 | 3.2 ± 0.7 |
| 10 | 65.4 ± 4.2 | 25.3 ± 3.1 | 9.3 ± 1.8 |
| 50 | 42.1 ± 3.8 | 40.8 ± 4.5 | 17.1 ± 2.4 |
| 100 | 25.6 ± 2.9 | 35.2 ± 3.9 | 39.2 ± 4.1 |
Data are represented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Seed the cells of interest in appropriate culture plates at a density that will result in 70-80% confluency at the time of treatment.
-
Incubation: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of the this compound analog in a suitable solvent (e.g., DMSO). Make serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours).
Apoptosis Detection by Annexin V/PI Staining
-
Cell Harvesting:
-
Suspension cells: Collect the cells by centrifugation.
-
Adherent cells: Collect the culture medium (containing floating/dead cells). Gently detach the adherent cells using a non-enzymatic method like an EDTA-based dissociation buffer or a cell scraper. Combine with the collected medium. Avoid harsh trypsinization.[12]
-
-
Washing: Wash the cell pellet twice with cold phosphate-buffered saline (PBS).[7]
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[7]
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC (or another fluorochrome conjugate) and 5 µL of Propidium Iodide (PI) solution.[7]
-
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
Final Preparation: After incubation, add 400 µL of 1X Binding Buffer to each tube.[7]
-
Analysis: Analyze the samples by flow cytometry within one hour.[7] Viable cells will be Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are positive for both.[7]
Visualizations
Caption: A2A receptor-mediated apoptosis pathway.
Caption: Workflow for optimizing inducer concentration.
Caption: Troubleshooting decision tree for low apoptosis.
References
- 1. Adenosine A2a Receptor Regulates Autophagy Flux and Apoptosis to Alleviate Ischemia-Reperfusion Injury via the cAMP/PKA Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Adenosine-induced caspase-3 activation by tuning Bcl-XL/DIABLO/IAP expression in HuH-7 human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Adenosine triphosphate induces activation of caspase-3 in apoptosis of human granulosa-luteal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Adenosine A2a Receptor Regulates Autophagy Flux and Apoptosis to Alleviate Ischemia-Reperfusion Injury via the cAMP/PKA Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Adenosine-2-carboxamide (2-CADO).
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using 2-CADO, presented in a question-and-answer format.
| Issue Category | Question | Possible Cause | Suggested Solution |
| Compound Handling | My 2-CADO is not dissolving properly. | 2-CADO has limited solubility in aqueous solutions. The incorrect solvent may have been used, or the concentration may be too high. | - Prepare stock solutions in DMSO at a high concentration (e.g., 10-100 mM). - For final dilutions in aqueous buffers or cell culture media, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts. - Gentle warming (to 37°C) and vortexing can aid dissolution. |
| I am concerned about the stability of my 2-CADO solutions. | 2-CADO is a stable analog of adenosine (B11128), but improper storage can lead to degradation over time. Repeated freeze-thaw cycles can also compromise compound integrity. | - Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. - For working solutions in aqueous buffers, it is recommended to prepare them fresh for each experiment. | |
| Experimental Results | I am observing inconsistent or no effect of 2-CADO in my cell-based assays. | - Cell line variability: Different cell lines express varying levels of adenosine receptor subtypes. - Incorrect concentration: The concentration of 2-CADO may be outside the effective range for the target receptor and cell type. - Compound degradation: The 2-CADO solution may have degraded. - Assay interference: Components of the assay medium may interfere with 2-CADO activity. | - Characterize your cell line: Confirm the expression of the target adenosine receptor subtype(s) using techniques like qPCR or Western blotting. - Perform a dose-response experiment: Test a wide range of 2-CADO concentrations (e.g., from nanomolar to micromolar) to determine the optimal effective concentration (EC50). - Use fresh solutions: Prepare fresh dilutions of 2-CADO from a properly stored stock for each experiment. - Run appropriate controls: Include a vehicle control (e.g., DMSO at the same final concentration) and a positive control (a known agonist for the target receptor). |
| I am seeing off-target effects or a complex biological response. | 2-CADO is a non-selective adenosine receptor agonist, meaning it can activate multiple adenosine receptor subtypes (A1, A2A, A2B, A3), each coupled to different signaling pathways.[1] It can also be metabolized intracellularly to 2-chloro-ATP, leading to receptor-independent effects such as inhibition of DNA synthesis and induction of apoptosis.[2][3] | - Use selective antagonists: To isolate the effect of a specific adenosine receptor subtype, co-treat cells with 2-CADO and a selective antagonist for other receptor subtypes. - Employ receptor knockout/knockdown models: Use cell lines or animal models where specific adenosine receptor subtypes have been genetically removed to dissect the contribution of each receptor. - Consider intracellular metabolism: To investigate receptor-independent effects, use an adenosine kinase inhibitor to prevent the phosphorylation of 2-CADO.[2] | |
| Specific Assays | My cAMP assay results are not showing the expected increase/decrease. | - Gs vs. Gi/o coupling: A2A and A2B receptors are typically coupled to Gs proteins, which increase cAMP levels, while A1 and A3 receptors are coupled to Gi/o proteins, which decrease cAMP levels.[4][5][6][7][8][9] - Suboptimal assay conditions: Incubation times, cell density, and the concentration of phosphodiesterase (PDE) inhibitors can all affect cAMP measurements. | - Confirm receptor coupling: Ensure you are expecting the correct change in cAMP based on the predominant receptor subtype in your system. For Gi/o-coupled receptors, you may need to stimulate adenylyl cyclase with forskolin (B1673556) to observe a decrease in cAMP. - Optimize assay parameters: Titrate cell number and agonist incubation time. Include a PDE inhibitor (e.g., IBMX) in your assay buffer to prevent cAMP degradation. |
| I am not detecting an increase in CREB phosphorylation after 2-CADO treatment. | - Insufficient stimulation: The concentration of 2-CADO or the stimulation time may be inadequate to induce detectable CREB phosphorylation. - Rapid dephosphorylation: Phosphatases can quickly remove the phosphate (B84403) group from CREB. - Low antibody sensitivity: The antibody used for Western blotting may not be sensitive enough to detect the change. | - Optimize stimulation: Perform a time-course and dose-response experiment to find the optimal conditions for CREB phosphorylation. - Use phosphatase inhibitors: Include phosphatase inhibitors in your cell lysis buffer to preserve the phosphorylation state of CREB. - Validate your antibody: Use a positive control (e.g., treatment with forskolin) to confirm that your antibody can detect phosphorylated CREB. |
Frequently Asked Questions (FAQs)
1. What is this compound (2-CADO)?
This compound (also known as 2-Chloroadenosine) is a metabolically stable analog of adenosine. It functions as a non-selective agonist for adenosine receptors, meaning it can activate multiple types of adenosine receptors, including A1, A2A, and A3.[1]
2. How should I prepare and store 2-CADO?
It is recommended to prepare a concentrated stock solution of 2-CADO in a non-aqueous solvent like DMSO. This stock solution should be stored in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. For experiments, the stock solution can be diluted to the final desired concentration in an appropriate aqueous buffer or cell culture medium.
3. What are the typical working concentrations for 2-CADO in in-vitro experiments?
The effective concentration of 2-CADO can vary significantly depending on the cell type, the specific adenosine receptor subtype being targeted, and the experimental endpoint being measured. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experiment. However, concentrations in the nanomolar to low micromolar range are commonly reported.
4. How can I distinguish the effects of different adenosine receptor subtypes when using a non-selective agonist like 2-CADO?
To dissect the specific contributions of each adenosine receptor subtype, you can use selective antagonists in combination with 2-CADO. By blocking the activity of all but one receptor subtype, you can infer the function of the unblocked receptor. Alternatively, using cell lines or animal models with genetic knockout or knockdown of specific receptors provides a more definitive approach.
5. What are the potential off-target effects of 2-CADO?
Beyond its activity at multiple adenosine receptors, 2-CADO can be taken up by cells and phosphorylated to 2-chloro-ATP. This metabolite can have intracellular effects independent of adenosine receptor signaling, such as inhibiting DNA synthesis and inducing apoptosis.[2][3] It is important to consider these potential receptor-independent effects when interpreting your data.
Data Presentation
Table 1: Receptor Binding Affinities (Ki) and Half-Maximal Effective Concentrations (EC50) of 2-CADO
| Parameter | Receptor Subtype | Reported Value (nM) | Cell Line/System | Reference |
| Ki | A1 | 300 | - | Tocris Bioscience |
| A2A | 80 | - | Tocris Bioscience | |
| A3 | 1900 | - | Tocris Bioscience | |
| EC50 | - | 5000 | Platelet Aggregation | [10] |
| - | 68 | CCRF-CEM (T-lymphoblastoid) | [11] |
Note: Ki and EC50 values can vary between different studies and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of 2-CADO Stock Solution
-
Materials:
-
This compound (2-CADO) powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required mass of 2-CADO powder to prepare a stock solution of desired concentration (e.g., 10 mM).
-
In a sterile environment (e.g., a laminar flow hood), weigh the calculated amount of 2-CADO powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex the tube until the 2-CADO is completely dissolved. Gentle warming to 37°C may be necessary.
-
Aliquot the stock solution into smaller, single-use sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: cAMP Assay for Adenosine Receptor Activation
-
Materials:
-
Cells expressing the adenosine receptor of interest
-
Cell culture medium
-
2-CADO stock solution
-
Forskolin (for Gi/o-coupled receptors)
-
IBMX (phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well cell culture plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a stimulation buffer containing a phosphodiesterase inhibitor like IBMX (e.g., 0.5 mM) in serum-free medium.
-
Prepare serial dilutions of 2-CADO in the stimulation buffer.
-
For Gi/o-coupled receptors, prepare a solution of forskolin and 2-CADO in stimulation buffer.
-
Aspirate the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the 2-CADO dilutions (and forskolin, if applicable) to the respective wells. Include a vehicle control (stimulation buffer with DMSO) and a positive control (e.g., a known agonist or forskolin alone for Gs).
-
Incubate the plate at 37°C for the optimized duration (e.g., 15-30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of your chosen cAMP assay kit.
-
Analyze the data by plotting the cAMP concentration against the log of the 2-CADO concentration to determine the EC50.
-
Protocol 3: Western Blot for Phosphorylated CREB (pCREB)
-
Materials:
-
Cells expressing the adenosine receptor of interest
-
Cell culture medium
-
2-CADO stock solution
-
Cell lysis buffer supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-pCREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of 2-CADO for the optimized time period. Include a vehicle control.
-
After treatment, place the plate on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a suitable method (e.g., BCA assay).
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-pCREB antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an anti-total CREB antibody, or run a parallel gel.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of cell death induced by 2-chloroadenosine in leukemic B-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of 2-chloroadenosine toxicity to PC3 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Effects of cytotoxicity of 2-chloro-2'-deoxyadenosine and 2-bromo-2'-deoxyadenosine on cell growth, clonogenicity, DNA synthesis, and cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the efficacy of Adenosine-2-carboxamide vs. Cladribine
An Objective Comparison of the Efficacy of Adenosine-2-carboxamide Analogues and Cladribine (B1669150)
Introduction
In the landscape of purine-based therapeutics, Cladribine (2-chlorodeoxyadenosine or 2-CdA) and adenosine (B11128) receptor agonists, such as the representative compound 5'-N-Ethylcarboxamidoadenosine (NECA), represent two distinct mechanistic classes. Cladribine is a synthetic purine (B94841) nucleoside analog established as a potent cytotoxic agent for specific hematologic cancers and as a high-efficacy therapy for relapsing multiple sclerosis (MS).[1][2][3] Conversely, compounds like NECA, an analogue of this compound, function not as cytotoxic agents but as signaling molecules that mimic endogenous adenosine.[4][5] They activate cell-surface adenosine receptors, primarily exerting immunomodulatory and anti-inflammatory effects, and are predominantly used as research tools to investigate purinergic signaling pathways.[6] This guide provides a comparative analysis of their mechanisms, biological effects, and efficacy, supported by experimental data and methodologies for the intended audience of researchers and drug development professionals.
Comparative Overview of Mechanisms and Efficacy
The fundamental difference between Cladribine and adenosine receptor agonists lies in their mode of action. Cladribine is a prodrug that, once activated intracellularly, leads directly to programmed cell death (apoptosis) in target lymphocytes.[2][7] Adenosine agonists, however, engage in cell signaling to modulate immune responses without directly inducing cell death.[8]
Table 1: Quantitative Comparison of Biological Effects
| Parameter | Cladribine (2-CdA) | Adenosine Receptor Agonist (NECA) |
| Primary Target | DNA synthesis and repair enzymes (e.g., ribonucleotide reductase)[9] | Adenosine receptors (A1, A2A, A2B, A3) |
| Primary Cell Targets | Proliferating and resting B and T lymphocytes[2][10] | Immune cells expressing adenosine receptors (e.g., T-cells, macrophages)[6] |
| Mechanism | Induction of apoptosis via DNA strand breaks[2][9] | G-protein coupled signaling, increased intracellular cAMP[8][11] |
| Key Clinical Use | Hairy Cell Leukemia, Relapsing-Remitting Multiple Sclerosis[1][2] | Primarily a research tool; therapeutic potential for inflammatory diseases[5][6] |
| Efficacy Endpoint | Lymphocyte depletion, reduction in annualized relapse rate (ARR)[1][12] | Inhibition of pro-inflammatory cytokine release (e.g., TNF-α, IL-6)[6] |
| HCL Response Rate | 80-100% overall response[1] | Not Applicable |
| MS ARR Reduction | ~58% reduction vs. placebo (CLARITY study)[12] | Not Applicable |
| NECA Receptor Affinity | Not Applicable | Kᵢ values: 14 nM (A1), 20 nM (A2A), 6.2 nM (A3) |
Signaling and Mechanistic Pathways
The distinct therapeutic effects of these compounds originate from their fundamentally different interactions with cellular machinery.
Cladribine: A Pathway to Targeted Apoptosis
Cladribine's efficacy stems from its selective accumulation and activation in lymphocytes.[9] These cells possess a high ratio of the activating enzyme, deoxycytidine kinase (dCK), to inactivating 5'-nucleotidases.[9][13] Once transported into the cell, Cladribine is phosphorylated to its active triphosphate form (Cd-ATP).[10] Cd-ATP disrupts cellular processes by inhibiting DNA synthesis and repair, leading to an accumulation of DNA strand breaks and triggering apoptosis.[2][7][9]
Adenosine Agonists: Modulating Inflammation via Cell Signaling
Adenosine receptor agonists like NECA operate via cell-surface G-protein coupled receptors (GPCRs).[11] Activation of A2A and A2B receptors stimulates the Gs alpha subunit, which in turn activates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).[6][8] Elevated intracellular cAMP activates Protein Kinase A (PKA), which initiates a signaling cascade that ultimately leads to the inhibition of pro-inflammatory pathways, such as the suppression of cytokine production by immune cells.[6][8]
Experimental Protocols
The evaluation of efficacy for these two classes of compounds requires distinct experimental approaches that reflect their different mechanisms of action.
Protocol 1: Assessing Cladribine-Induced Apoptosis in Lymphocytes
This protocol describes a method to quantify the cytotoxic efficacy of Cladribine using flow cytometry.
-
Cell Culture: Culture a lymphocyte cell line (e.g., Jurkat T-cells) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C and 5% CO₂.
-
Drug Treatment: Seed cells at a density of 1x10⁶ cells/mL. Treat cells with varying concentrations of Cladribine (e.g., 0, 10, 50, 100 nM) for 24-48 hours.
-
Cell Staining: Harvest cells and wash with cold PBS. Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) solution. Incubate for 15 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI and measure emission at >670 nm.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Protocol 2: Measuring Anti-inflammatory Effects of Adenosine Agonists
This protocol uses an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the efficacy of an adenosine agonist in suppressing cytokine production.
-
Cell Culture: Isolate primary macrophages or use a macrophage cell line (e.g., RAW 264.7). Culture in DMEM with appropriate supplements.
-
Pre-treatment: Seed cells in a 24-well plate. Pre-treat cells with an adenosine agonist (e.g., NECA at 0, 1, 10, 100 µM) for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with an inflammatory agent, such as Lipopolysaccharide (LPS, 100 ng/mL), for 6-24 hours to induce cytokine production.
-
Supernatant Collection: Centrifuge the plates to pellet cells and collect the culture supernatant.
-
ELISA: Quantify the concentration of a pro-inflammatory cytokine (e.g., TNF-α) in the supernatant using a commercial ELISA kit, following the manufacturer’s instructions. Measure absorbance at 450 nm using a plate reader.
-
Data Analysis: Generate a standard curve and calculate the TNF-α concentration for each treatment condition. Determine the percentage inhibition of TNF-α production relative to the LPS-only control.
References
- 1. Cladribine for the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cladribine - Wikipedia [en.wikipedia.org]
- 3. Cladribine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. dev.usbio.net [dev.usbio.net]
- 5. 5′-(N-Ethylcarboxamido)adenosine - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Adenosine A2A Receptor Signaling in the Immunopathogenesis of Experimental Autoimmune Encephalomyelitis [frontiersin.org]
- 7. Mechanism of action of pentostatin and cladribine in hairy cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cladribine: mode of action and implications for treatment of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cladribine to Treat Relapsing Forms of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
A Head-to-Head Battle in Chronic Lymphocytic Leukemia: Adenosine-2-carboxamide vs. Fludarabine
In the therapeutic landscape of Chronic Lymphocytic Leukemia (CLL), purine (B94841) analogues have long been a cornerstone of treatment. Among these, Adenosine-2-carboxamide, more commonly known as 2-Chlorodeoxyadenosine (Cladribine or 2-CdA), and Fludarabine (B1672870) have demonstrated significant clinical activity. This guide provides a detailed comparative analysis of these two agents, focusing on their performance, underlying mechanisms of action, and associated toxicities, supported by experimental data to inform researchers, scientists, and drug development professionals.
Comparative Efficacy and Toxicity
A landmark phase III randomized study by the Polish Adult Leukemia Group (PALG-CLL3) provides a direct comparison of Cladribine (B1669150) and Fludarabine, both in combination with cyclophosphamide (B585) (CC regimen: Cladribine + Cyclophosphamide; FC regimen: Fludarabine + Cyclophosphamide), in previously untreated patients with progressive CLL. The results of this study are summarized below.[1][2][3]
Table 1: Comparative Efficacy of Cladribine (CC) vs. Fludarabine (FC) Regimens in CLL [1][2][3]
| Endpoint | Cladribine + Cyclophosphamide (CC) | Fludarabine + Cyclophosphamide (FC) | P-value |
| Overall Response Rate (ORR) | 88% | 82% | 0.11 |
| Complete Response (CR) Rate | 47% | 46% | 0.25 |
| Median Progression-Free Survival (PFS) | 2.34 years | 2.27 years | 0.51 |
| Median Overall Survival (OS) | Not reached in the study period | Not reached in the study period | - |
Table 2: Comparative Grade 3/4 Toxicity of Cladribine (CC) vs. Fludarabine (FC) Regimens in CLL [1][2][3]
| Adverse Event | Cladribine + Cyclophosphamide (CC) | Fludarabine + Cyclophosphamide (FC) |
| Neutropenia | 21.4% | 22.8% |
| Thrombocytopenia | 12.6% | 11.6% |
| Infections | 29.1% | 28.6% |
The PALG-CLL3 study concluded that Cladribine and Fludarabine, when combined with cyclophosphamide, are equally effective and safe as first-line regimens for progressive CLL.[1][2]
Mechanisms of Action: A Tale of Two Purine Analogues
Both Cladribine and Fludarabine are pro-drugs that, once inside the cell, are phosphorylated to their active triphosphate forms. These active metabolites interfere with DNA synthesis and repair, ultimately leading to apoptosis. However, the nuances of their downstream signaling pathways exhibit some differences.
Fludarabine's Mechanism of Action:
Fludarabine's active form, F-ara-ATP, inhibits DNA polymerase, ribonucleotide reductase, and DNA primase, thereby halting DNA synthesis.[4] Its incorporation into DNA and RNA also contributes to its cytotoxic effects. A key aspect of Fludarabine's action is the induction of a DNA damage response, which often involves the activation of the Ataxia Telangiectasia Mutated (ATM) kinase. This can lead to cell cycle arrest and apoptosis.[5] Interestingly, some studies suggest that Fludarabine-induced cell death may, in some contexts, be independent of the mitochondrial pathway of apoptosis.[6]
This compound (Cladribine)'s Mechanism of Action:
Cladribine's active triphosphate metabolite, 2-CdATP, is also a potent inhibitor of DNA synthesis and repair. A distinguishing feature of Cladribine is its ability to induce apoptosis through both caspase-dependent and -independent pathways that act on the mitochondria.[7][8] This involves the activation of the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspases, including caspase-9 and the executioner caspase-3.[9] Cladribine can also trigger the extrinsic apoptosis pathway by upregulating death receptors like DR4 and activating caspase-8.[10]
Experimental Protocols
To facilitate reproducible research, detailed methodologies for key assays are provided below.
1. Apoptosis Assay: Annexin V/Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but stains the DNA of late apoptotic and necrotic cells with compromised membrane integrity.
-
Protocol:
-
Induce apoptosis in CLL cells by treating with the desired concentrations of Cladribine or Fludarabine for the specified duration. Include an untreated control.
-
Harvest 1-5 x 10^5 cells by centrifugation.
-
Wash the cells once with cold 1X PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
References
- 1. Comparison of cladribine plus cyclophosphamide with fludarabine plus cyclophosphamide as first-line therapy for chronic lymphocytic leukemia: a phase III randomized study by the Polish Adult Leukemia Group (PALG-CLL3 Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. researchgate.net [researchgate.net]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Cladribine induces apoptosis in human leukaemia cells by caspase-dependent and -independent pathways acting on mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. *Advances in Clinical and Experimental Medicine [advances.umw.edu.pl]
- 10. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Novel Adenosine Analogs with Adenosine-5'-N-ethylcarboxamide (NECA)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of purinergic signaling research, 5'-N-ethylcarboxamidoadenosine (NECA) has long served as a cornerstone tool due to its high affinity for adenosine (B11128) receptors. However, its lack of selectivity across the four receptor subtypes (A1, A2A, A2B, and A3) has driven the development of novel analogs with improved receptor specificity and distinct efficacy profiles. This guide provides a comprehensive head-to-head comparison of recently developed adenosine analogs against the benchmark, NECA, supported by experimental data and detailed methodologies to aid researchers in selecting the optimal compounds for their studies.
Performance Comparison: Receptor Binding and Functional Potency
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of NECA and a selection of novel adenosine analogs at human adenosine receptor subtypes. These values have been compiled from various studies to provide a comparative overview.
Table 1: Comparative Binding Affinities (Ki, nM) of Adenosine Analogs
| Compound | A1 Receptor (Ki, nM) | A2A Receptor (Ki, nM) | A2B Receptor (EC50, µM) | A3 Receptor (Ki, nM) | Reference |
| NECA | 14 | 20 | 2.4 | 6.2 | [1] |
| N6-2-(3-bromobenzyloxy)cyclopentyl-NECA | Full agonist (pEC50=8.8) | Partial agonist | Partial agonist | Full agonist | [2] |
| N6-2-(3-methoxyphenoxy)cyclopentyl-NECA | Full agonist (pEC50=9.1) | Partial agonist | Partial agonist | Full agonist | [2] |
| 2-(phenylethynyl)-NECA | - | Low nM range | - | - | [3] |
| 2-(ar)-alkynyladenosine derivatives | - | - | - | Partial agonists | [3] |
Table 2: Comparative Functional Potency (EC50, nM) and Efficacy of Adenosine Analogs
| Compound | A1R (cAMP inhibition) | A2AR (cAMP stimulation) | A2BR (cAMP stimulation) | A3R (cAMP inhibition) | Efficacy Profile | Reference |
| NECA | Full Agonist | Full Agonist | Full Agonist | Full Agonist | Non-selective full agonist | [1][4] |
| N6-2-(3-bromobenzyloxy)cyclopentyl-NECA | Full Agonist | Partial Agonist | Partial Agonist | Full Agonist | A1R selective agonist | [2] |
| N6-2-(3-methoxyphenoxy)cyclopentyl-NECA | Full Agonist | Partial Agonist | Partial Agonist | Full Agonist | A1R selective agonist | [2] |
| 2-(ar)-alkynyladenosine derivatives | - | - | - | Partial Agonist | A3R partial agonists | [3] |
| 2-(ar)-alkynyl-NECA analogs | - | - | - | Full Agonist | A3R full agonists | [3] |
Efficacy is described as full or partial agonism based on the ability of the compound to elicit a maximal response comparable to a reference agonist.
Key Findings from Comparative Studies
Recent research highlights significant strides in developing adenosine receptor agonists with improved selectivity compared to NECA. For instance, a series of N6-substituted NECA derivatives, such as N6-2-(3-bromobenzyloxy)cyclopentyl-NECA and N6-2-(3-methoxyphenoxy)cyclopentyl-NECA, have demonstrated remarkable selectivity for the A1 receptor, acting as full agonists at this subtype while exhibiting only partial agonism at A2A and A2B receptors.[2] This enhanced selectivity is attributed to the bulky substituents at the N6-position, which appear to fit favorably into a hydrophobic subpocket of the A1 receptor.[2]
In the context of the A3 receptor, studies have shown that 2-(ar)-alkynyladenosine derivatives behave as partial agonists.[3] Interestingly, the corresponding NECA analogs of these compounds act as full A3 agonists, suggesting that the 5'-N-ethyluronamide moiety of NECA is crucial for full receptor activation at the A3 subtype.[3] Molecular modeling suggests that interactions of the 2- and 5'-substituents within a specific sub-pocket of the A3 receptor's binding site are critical for determining the agonistic behavior.[3]
For the A2A receptor, 2-substituted derivatives of NECA have been explored to enhance selectivity. For example, compounds with a (4-formylphenyl)-ethynyl substituent have shown high affinity and selectivity for the A2A receptor.[5]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the canonical signaling pathways of adenosine receptors and a typical experimental workflow for characterizing novel adenosine analogs.
Caption: Adenosine Receptor Signaling Pathways.
Caption: Experimental Workflow for Analog Characterization.
Experimental Protocols
Radioligand Binding Assay (Competition)
This protocol is a generalized guideline for determining the binding affinity (Ki) of a novel compound.[6][7][8]
-
Membrane Preparation:
-
Culture cells stably expressing the human adenosine receptor subtype of interest (e.g., HEK-293 or CHO cells).
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).
-
-
Binding Reaction:
-
In a 96-well plate, combine the membrane preparation, a known concentration of a suitable radioligand (e.g., [3H]CCPA for A1, [3H]CGS 21680 for A2A, or [125I]AB-MECA for A3), and varying concentrations of the unlabeled novel analog.
-
For total binding, omit the novel analog. For non-specific binding, add a high concentration of a known non-selective agonist or antagonist (e.g., NECA or CADO).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (typically 60-90 minutes).
-
-
Detection and Analysis:
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the novel analog that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
This protocol outlines the measurement of a compound's functional potency (EC50) and efficacy at Gs-coupled (A2A, A2B) and Gi-coupled (A1, A3) receptors.[9][10][11]
-
Cell Preparation:
-
Seed cells expressing the receptor of interest into a multi-well plate and grow to a suitable confluency.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
For Gi-coupled receptors (A1, A3): Add varying concentrations of the novel analog in the presence of an adenylyl cyclase stimulator like forskolin. The agonist will inhibit forskolin-stimulated cAMP production.
-
For Gs-coupled receptors (A2A, A2B): Add varying concentrations of the novel analog. The agonist will directly stimulate cAMP production.
-
Incubate for a specified time at 37°C.
-
-
Detection and Analysis:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or enzyme immunoassay).
-
Plot the cAMP levels against the log concentration of the novel analog.
-
Determine the EC50 value (the concentration that produces 50% of the maximal response) and the Emax (the maximal response) using non-linear regression.
-
Compare the Emax of the novel analog to that of a known full agonist (like NECA) to determine if it is a full or partial agonist.
-
This guide provides a starting point for researchers interested in the evolving field of adenosine receptor pharmacology. The development of novel, selective analogs is crucial for dissecting the physiological and pathological roles of individual adenosine receptor subtypes and for advancing the therapeutic potential of targeting this important signaling system.
References
- 1. rndsystems.com [rndsystems.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Different efficacy of adenosine and NECA derivatives at the human A3 adenosine receptor: insight into the receptor activation switch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosine Receptors [sigmaaldrich.com]
- 5. 2-Aralkynyl and 2-heteroalkynyl derivatives of adenosine-5'-N-ethyluronamide as selective A2a adenosine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Radioligand binding assays at human and rat A1 adenosine receptors [bio-protocol.org]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. 2.9. Cyclic Adenosine Monophosphate (cAMP) Assay [bio-protocol.org]
- 10. ashpublications.org [ashpublications.org]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanism of Action of Adenosine-2-carboxamide (CGS-21680) Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance and mechanism of action of Adenosine-2-carboxamide, a widely used research compound, across various cell lines. This compound, commonly known as CGS-21680, is a potent and selective agonist for the adenosine (B11128) A2A receptor.[1][2] Its primary mechanism involves the activation of this G-protein coupled receptor (GPCR), leading to a cascade of intracellular events. However, the downstream effects and potency can vary significantly depending on the cellular context. This document summarizes key experimental data, details common assay protocols, and visualizes the underlying biological and experimental processes to facilitate a comprehensive understanding of its cross-validated mechanism of action.
Primary Mechanism of Action: A2A Receptor-Mediated Signaling
CGS-21680 exerts its effects by binding to and activating the adenosine A2A receptor, which is canonically coupled to the stimulatory G-protein, Gαs. This interaction initiates a signaling cascade that involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3] The elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, mediating the cellular response.[1] The selectivity of CGS-21680 for the A2A receptor is notable, though it exhibits some affinity for other adenosine receptor subtypes at higher concentrations.[4]
Data Presentation: Comparative Performance
The binding affinity and functional potency of CGS-21680 have been characterized in numerous cell lines and tissue preparations. The following tables summarize these quantitative data, highlighting the variations observed across different biological systems.
Table 1: Binding Affinity (Ki/Kd) and Potency (EC50) of CGS-21680
This table compares the dissociation constant (Kd) or inhibition constant (Ki) and the half-maximal effective concentration (EC50) of CGS-21680 in various models. Lower values indicate higher affinity and potency, respectively.
| Tissue/Cell Line | Receptor Type | Parameter | Value (nM) | Reference |
| General | Adenosine A2A | Ki | 27 | [1] |
| Rat Striatum | Adenosine A2A | Kd | 17 | [5] |
| Rat Hippocampus | High-Affinity Site | Kd | 58 | [5] |
| Rat Cerebral Cortex | High-Affinity Site | Kd | 58 | [5] |
| Human Brain (Putamen) | Adenosine A2 | Kd | 22 | [6] |
| Rat Striatal Slices | Adenosine A2A | EC50 (cAMP) | 110 | [2][3] |
| CHO Cells (Human A2A) | Adenosine A2A | EC50 (cAMP) | 19 - 29 | [7] |
| HEK293 Cells (Human A2A) | Adenosine A2A | EC50 (cAMP) | Varies | [8] |
Note: The binding sites in the hippocampus and cortex show different characteristics from the classic A2A receptor found in the striatum.[5]
Table 2: Cross-Validation of Functional Response to CGS-21680
This table illustrates the functional outcome of A2A receptor activation by CGS-21680 in different systems. The primary endpoint measured is the accumulation of intracellular cAMP.
| Cell/Tissue System | Primary Functional Outcome | Result | Reference |
| Rat Striatal Slices | cAMP Accumulation | Potently stimulates cAMP formation. | [2][3] |
| Rat Hippocampal Slices | cAMP Accumulation | Ineffective at stimulating cAMP formation, suggesting low activity at the A2b site. | [2][3] |
| CHO-K1 Cells (A2A) | cAMP Accumulation | Induces a concentration-dependent increase in cAMP. | [7][9] |
| SH-SY5Y Cells | cAMP Accumulation | Induces cAMP accumulation in cells endogenously expressing the A2A receptor. | [10] |
| A549 Cells | A2A Receptor Protein Expression | Elevates the expression level of A2aR protein at a concentration of 10 µM. | [1] |
| Regulatory T cells | CD39 and CD73 Expression | Significantly upregulates the expression of CD39 and CD73. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to characterize the mechanism of action of CGS-21680.
Radioligand Binding Assay (for Ki/Kd Determination)
This assay quantifies the affinity of CGS-21680 for its target receptor by measuring its ability to compete with a radiolabeled ligand.
-
Objective: To determine the binding affinity (Ki or Kd) of CGS-21680.
-
Materials:
-
Cell membranes from tissues or cultured cells expressing the adenosine A2A receptor.
-
Radioligand (e.g., [³H]CGS-21680 or a competing antagonist like [³H]ZM-241385).[6][10]
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Adenosine deaminase (to remove endogenous adenosine).
-
Varying concentrations of unlabeled CGS-21680.
-
Glass fiber filters and a cell harvester for filtration.
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer and determine the protein concentration.
-
Assay Setup: In assay tubes, combine the cell membranes (typically 10-20 µg of protein), a fixed concentration of the radioligand, and varying concentrations of unlabeled CGS-21680.
-
Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 40-60 minutes).[6]
-
Termination and Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters quickly with ice-cold binding buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration. Use non-linear regression to calculate the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay (Functional Potency)
This functional assay measures the ability of CGS-21680 to stimulate the production of intracellular cAMP.
-
Objective: To determine the functional potency (EC50) and efficacy of CGS-21680.
-
Materials:
-
Whole cells (adherent or suspension) expressing the A2A receptor (e.g., CHO, HEK293).[11][12]
-
Assay Buffer (e.g., HBSS or PBS with 0.1% BSA).
-
Phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX or 50 µM Ro20-1724) to prevent cAMP degradation.[1][13][14]
-
Serial dilutions of CGS-21680.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, ELISA).[10][13]
-
Multi-well plates (e.g., 384-well).
-
-
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in assay buffer containing a PDE inhibitor to a predetermined optimal density.[13]
-
Compound Addition: Dispense serial dilutions of CGS-21680 into the wells of the assay plate.
-
Cell Stimulation: Add the cell suspension to the wells containing the compound and incubate for a specified time (e.g., 30 minutes) at room temperature or 37°C to allow for cAMP accumulation.[10][14]
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit. For HTRF, this typically involves adding a cAMP-d2 conjugate followed by an anti-cAMP antibody labeled with a cryptate.[10][14]
-
Measurement: After a final incubation period (e.g., 60 minutes), read the plate on a compatible plate reader.
-
Data Analysis: Plot the assay signal against the logarithm of the agonist concentration. Use a sigmoidal dose-response curve fit to determine the EC50 and maximum response (Emax).
-
[³⁵S]GTPγS Binding Assay (G-Protein Activation)
This assay provides a direct measure of G-protein activation following receptor stimulation by an agonist.
-
Objective: To quantify the CGS-21680-induced activation of G-proteins.
-
Materials:
-
Cell membranes expressing the A2A receptor and associated G-proteins.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
GDP (to ensure G-proteins are in an inactive state initially).
-
Varying concentrations of CGS-21680.
-
Unlabeled GTPγS (for determining non-specific binding).[16]
-
Filtration apparatus and scintillation counter.
-
-
Procedure:
-
Assay Setup: Combine cell membranes, GDP, and varying concentrations of CGS-21680 in a 96-well plate. Pre-incubate at 30°C for 15 minutes.[16]
-
Reaction Initiation: Add [³⁵S]GTPγS to each well to start the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking to allow for the exchange of GDP for [³⁵S]GTPγS on activated Gα subunits.[16]
-
Termination: Stop the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.[16]
-
Detection: Dry the filters, add scintillation fluid, and count the incorporated radioactivity.
-
Data Analysis: After subtracting non-specific binding, plot the specific [³⁵S]GTPγS binding against the logarithm of the CGS-21680 concentration to determine EC50 and Emax for G-protein activation.[16]
-
Logical Framework for Cross-Validation
Cross-validation of a compound's mechanism of action is essential to ensure that the observed effects are consistently mediated by the intended target across different biological systems. This process strengthens the evidence for a specific mechanism and reveals potential cell-type-specific variations.
Conclusion
The experimental data compiled in this guide demonstrate that this compound (CGS-21680) is a potent agonist of the adenosine A2A receptor. Its primary mechanism of action involves the Gαs-mediated stimulation of adenylyl cyclase and subsequent accumulation of cAMP. However, cross-validation across different cell lines and tissues reveals significant variability in its binding affinity and functional efficacy. For instance, CGS-21680 potently stimulates cAMP in rat striatum and recombinant cell lines like CHO and HEK293 expressing the A2A receptor, but is ineffective in rat hippocampal slices.[3] These differences underscore the importance of the cellular environment, including receptor expression density, G-protein coupling efficiency, and the presence of specific downstream effectors, in determining the ultimate biological response to CGS-21680. Therefore, researchers should carefully select and characterize their model systems to ensure the relevance of their findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Effects of the selective adenosine A2 receptor agonist CGS 21680 on in vitro electrophysiology, cAMP formation and dopamine release in rat hippocampus and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CGS-21680 hydrochloride hydrate ≥96% (HPLC), solid, adenosine A2A receptor agonist, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Binding of the adenosine A2 receptor ligand [3H]CGS 21680 to human and rat brain: evidence for multiple affinity sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Structure-Activity Relationships of the Sustained Effects of Adenosine A2A Receptor Agonists Driven by Slow Dissociation Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. revvity.com [revvity.com]
- 13. benchchem.com [benchchem.com]
- 14. Molecular Determinants of CGS21680 Binding to the Human Adenosine A2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 16. benchchem.com [benchchem.com]
Comparative analysis of the apoptotic effects of various purine nucleoside analogs
A Comparative Analysis of the Apoptotic Effects of Various Purine (B94841) Nucleoside Analogs
Introduction
Purine nucleoside analogs (PNAs) are a class of chemotherapeutic agents structurally similar to natural purines, adenosine (B11128), and guanosine.[1] They are pivotal in the treatment of various hematological malignancies and some autoimmune diseases.[2][3] Their primary mechanism of action involves the disruption of DNA synthesis and repair, ultimately leading to programmed cell death, or apoptosis.[1][4] This guide provides a comparative analysis of the apoptotic effects of five prominent PNAs: Cladribine (B1669150), Fludarabine (B1672870), Clofarabine (B1669196), Nelarabine (B1678015), and Pentostatin (B1679546), focusing on their mechanisms, signaling pathways, and supporting experimental data.
Mechanism of Action and Apoptotic Pathways
While most PNAs induce apoptosis by interfering with DNA synthesis, their specific molecular pathways and efficiencies can differ.[3] Generally, these prodrugs are transported into cells and phosphorylated into their active triphosphate forms.[2] These active metabolites are then incorporated into DNA, causing chain termination, DNA strand breaks, and activation of apoptotic cascades.[2][5]
Cladribine (2-chlorodeoxyadenosine, 2-CdA) : Cladribine is an adenosine analog resistant to degradation by adenosine deaminase (ADA).[6][7] It is phosphorylated by deoxycytidine kinase (DCK) to its active form, cladribine triphosphate (Cd-ATP).[8] Cd-ATP disrupts DNA synthesis and repair, leading to an accumulation of DNA strand breaks.[8][9] This damage activates p53 and triggers the mitochondrial apoptotic pathway, characterized by the release of cytochrome c and apoptosis-inducing factor (AIF).[8][9] Cladribine can induce apoptosis through both caspase-dependent and caspase-independent pathways.[10] Its selectivity for lymphocytes is attributed to the high DCK to 5'-nucleotidase (5'-NT) ratio in these cells.[9]
Fludarabine (F-ara-A) : Fludarabine is an adenine (B156593) nucleoside analog that, once converted to its active triphosphate form (F-ara-ATP), inhibits DNA synthesis.[3][11] Its incorporation into DNA and RNA leads to the termination of replication and transcription, triggering apoptosis.[11] Fludarabine has been shown to induce apoptosis in S-phase cells and can synchronize the remaining cells in a more radiosensitive phase of the cell cycle.[12][13] The apoptotic mechanism involves DNA fragmentation and can be mediated by the inhibition of the NF-κB signaling pathway.[12][14]
Clofarabine : Clofarabine, a second-generation purine nucleoside analog, is converted to its active triphosphate metabolite, which has three primary mechanisms: incorporation into the DNA strand to terminate synthesis, inhibition of ribonucleotide reductase to deplete deoxynucleotide pools, and disruption of mitochondrial function.[15][16] The disruption of the mitochondrial membrane leads to the release of pro-apoptotic factors like cytochrome c, activating the caspase cascade.[15] Recent studies suggest Clofarabine can also activate the non-canonical P53/STING pathway, leading to apoptosis, pyroptosis, and immunogenic cell death.[17]
Nelarabine : Nelarabine is a prodrug of arabinosylguanine (ara-G).[18] It is particularly effective against T-cell malignancies due to the preferential accumulation of its active triphosphate form, ara-GTP, in T-lymphoblasts.[18][19] Ara-GTP competes with dGTP for incorporation into DNA, inhibiting DNA synthesis and inducing apoptosis.[18][20] The resulting DNA damage activates cellular pathways leading to programmed cell death, which can involve the activation of both extrinsic (caspase-8) and intrinsic (caspase-9) apoptotic pathways.[20][21]
Pentostatin (2'-deoxycoformycin) : Unlike the other analogs, Pentostatin's primary mechanism is not direct incorporation into DNA.[2] It is a potent inhibitor of the enzyme adenosine deaminase (ADA).[22][23] Inhibition of ADA leads to the accumulation of deoxyadenosine, which is then phosphorylated to dATP.[22] High intracellular levels of dATP are toxic to lymphocytes, primarily by inhibiting ribonucleotide reductase, which disrupts the balance of deoxynucleotide pools necessary for DNA synthesis, and by triggering apoptotic pathways.[22][23]
Quantitative Comparison of Apoptotic Effects
The following table summarizes experimental data on the apoptotic effects of various purine nucleoside analogs in different cancer cell lines.
| Purine Analog | Cell Line | Concentration | Time (hours) | Apoptotic Effect | Reference |
| Clofarabine | HCT116 (Colon Carcinoma) | 10 µM | - | 3-fold increase in apoptosis induction. | [16] |
| Clofarabine | KBM3/Bu250⁶ (AML) | Low Conc. | 48 | Synergistic cytotoxicity and apoptosis when combined with Fludarabine and Busulfan (B1668071). | [5] |
| Nelarabine | MOLT-4 (T-ALL) | 2 µM | 48 | Marked increase in early and late apoptotic cells. | [21] |
| Nelarabine | JURKAT (T-ALL) | 5 µM | 48 | Marked increase in early and late apoptotic cells. | [21] |
| Nelarabine | P12-ICHIKAWA (T-ALL) | 5 µM | 48 | Marked increase in early and late apoptotic cells. | [21] |
| Nelarabine | DND41 (T-ALL) | 5 µM | 48 | Marked increase in early and late apoptotic cells. | [21] |
| Pur-6-NH₂-SS | HeLa (Cervical Cancer) | 10 µM | 24 | 79.6 ± 8.5% of cells in early apoptosis. | [24] |
| Pur-6-Mor-SS | HeLa (Cervical Cancer) | 10 µM | 24 | 87.4 ± 15.6% of cells in early apoptosis. | [24] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Generalized signaling pathways for PNA-induced apoptosis.
Caption: General experimental workflow for apoptosis quantification.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the study of apoptosis.
Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This is a widely used method to detect early and late-stage apoptosis.
-
Principle : In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[25] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost.[25] This dual staining allows for the differentiation of viable, early apoptotic, and late apoptotic/necrotic cells.[26]
-
Procedure :
-
Cell Preparation : Culture cells to the desired density and treat with the purine nucleoside analog for the specified duration. Include both positive (e.g., treated with a known apoptosis inducer like staurosporine) and negative controls.
-
Harvesting : For suspension cells, collect them by centrifugation. For adherent cells, gently trypsinize and collect the cells, then combine with any floating cells from the supernatant.[25][27]
-
Washing : Wash the cells twice with cold phosphate-buffered saline (PBS). Centrifuge at approximately 500 x g for 5 minutes at 4°C between washes.[25][26]
-
Staining :
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.
-
-
Analysis : After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.[25]
-
Viable cells : Annexin V-negative and PI-negative.
-
Early apoptotic cells : Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.
-
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
Principle : The TUNEL assay identifies DNA strand breaks by using the enzyme Terminal deoxynucleotidyl transferase (TdT) to incorporate labeled dUTPs (e.g., BrdU or fluorescently tagged) onto the 3'-hydroxyl ends of fragmented DNA. These labeled nucleotides can then be detected by microscopy or flow cytometry.
-
Procedure :
-
Cell Preparation : Prepare and treat cells as described for the Annexin V assay.
-
Fixation and Permeabilization :
-
Harvest and wash the cells with PBS.
-
Fix the cells in a 1% paraformaldehyde solution in PBS for 15 minutes on ice.
-
Permeabilize the cells by resuspending them in ice-cold 70% ethanol (B145695) and incubating for at least 30 minutes on ice.
-
-
Labeling :
-
Wash the permeabilized cells to remove the ethanol.
-
Resuspend the cells in the DNA labeling solution containing TdT enzyme and fluorescently labeled dUTPs.
-
Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.
-
-
Analysis : Wash the cells and resuspend in a suitable buffer for analysis by flow cytometry or fluorescence microscopy. The intensity of the fluorescence signal is proportional to the amount of DNA fragmentation.
-
Caspase Activity Assay
This assay quantifies the activity of key executioner caspases, such as caspase-3 and caspase-7.
-
Principle : This assay utilizes a specific peptide substrate for the caspase of interest, which is conjugated to a fluorophore or a chromophore. When the caspase is active, it cleaves the substrate, releasing the reporter molecule, which can then be detected and quantified using a microplate reader or flow cytometer.
-
Procedure :
-
Cell Lysis : Treat and harvest cells as previously described. Lyse the cells using a specific lysis buffer to release the intracellular contents, including caspases.
-
Assay Reaction :
-
Add the cell lysate to a microplate well.
-
Add the caspase substrate solution (e.g., DEVD for caspase-3/7) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Detection : Measure the fluorescence or absorbance using a microplate reader at the appropriate excitation and emission wavelengths. The signal intensity is directly proportional to the caspase activity in the sample.
-
Conclusion
Purine nucleoside analogs represent a powerful class of antineoplastic agents that effectively induce apoptosis in cancer cells, particularly those of hematological origin. While Cladribine, Fludarabine, Clofarabine, and Nelarabine primarily act through incorporation into DNA and subsequent DNA damage signaling, Pentostatin employs an indirect mechanism by inhibiting ADA. The choice of analog can depend on the specific malignancy, the expression levels of activating enzymes like DCK, and the desired therapeutic outcome. The experimental protocols provided offer robust methods for researchers to quantify and compare the apoptotic efficacy of these and other novel therapeutic agents in the drug development pipeline.
References
- 1. Purine nucleoside analogs in the treatment of rarer chronic lymphoid leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purine nucleoside analogs as immunosuppressive and antineoplastic agents: mechanism of action and clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Adverse and beneficial immunological effects of purine nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The synergistic cytotoxicity of clofarabine, fludarabine and busulfan in AML cells involves ATM pathway activation and chromatin remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cladribine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Cladribine - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. What is the mechanism of Fludarabine Phosphate? [synapse.patsnap.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. The role of fludarabine-induced apoptosis and cell cycle synchronization in enhanced murine tumor radiation response in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fludarabine induces apoptosis of human T-cell leukemia virus type 1-infected T cells via inhibition of the nuclear factor-kappaB signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Clofarabine? [synapse.patsnap.com]
- 16. Effect of clofarabine on apoptosis and DNA synthesis in human epithelial colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Clofarabine induces tumor cell apoptosis, GSDME-related pyroptosis, and CD8+ T-cell antitumor activity via the non-canonical P53/STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. go.drugbank.com [go.drugbank.com]
- 19. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
- 20. What is the mechanism of Nelarabine? [synapse.patsnap.com]
- 21. Improving nelarabine efficacy in T cell acute lymphoblastic leukemia by targeting aberrant PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. What is the mechanism of Pentostatin? [synapse.patsnap.com]
- 23. HealthTree Foundation for B-Cell Prolymphocytic Leukemia, pentostatin Treatment Details [healthtree.org]
- 24. mdpi.com [mdpi.com]
- 25. scispace.com [scispace.com]
- 26. ieim.med.ovgu.de [ieim.med.ovgu.de]
- 27. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.co.jp]
Benchmarking Adenosine-2-carboxamide Against Standard-of-Care Cancer Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of cancer therapy is continually evolving, with a constant search for novel therapeutic agents that can offer improved efficacy and reduced toxicity compared to existing treatments. Adenosine-2-carboxamide, a purine (B94841) nucleoside analog, and other modulators of the adenosine (B11128) signaling pathway have emerged as a promising area of investigation in oncology. This guide provides a comprehensive comparison of the preclinical data available for adenosine analogs against established standard-of-care therapies for several major cancer types. Due to the limited direct comparative data for this compound, this guide broadens its scope to include other relevant adenosine receptor modulators to provide a thorough overview of the therapeutic potential of targeting the adenosine pathway.
The adenosine signaling pathway, particularly through the A2A and A2B receptors, plays a crucial role in regulating the tumor microenvironment. High concentrations of adenosine in the tumor milieu can suppress the anti-tumor immune response, promoting tumor growth and metastasis. Consequently, targeting this pathway with agonists or antagonists presents a rational strategy for cancer treatment.
This guide will delve into the preclinical efficacy of adenosine analogs, comparing their mechanisms of action and effects on cancer cell proliferation, apoptosis, and cell cycle with those of standard chemotherapeutic agents and targeted therapies.
Comparative Efficacy Data
The following tables summarize the available preclinical data on the efficacy of adenosine analogs and standard-of-care chemotherapies in various cancer cell lines. It is important to note that the data are compiled from different studies and direct head-to-head comparisons are limited. The IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability.
Table 1: In Vitro Efficacy of Adenosine Analogs in Cancer Cell Lines
| Compound | Cancer Type | Cell Line | Effect | Reported Concentration/IC50 | Citation(s) |
| Adenosine | Ovarian Cancer | OVCAR-3 | Inhibition of cell proliferation, G0/G1 cell cycle arrest, apoptosis induction | IC50: 700-900 µM (48h) | [1] |
| Adenosine | Pharyngeal Squamous Carcinoma | FaDu | Inhibition of cell growth, apoptosis induction | 3 mM (24h) | |
| Adenosine | Gastric Cancer | GT3-TKB | Reduced cell viability, apoptosis induction | 0.1-20 mM (24-72h) | |
| Adenosine | Lung Cancer | SBC-3 | Apoptosis induction | 0.01-10 mM (24-72h) | |
| CGS-21680 (A2A Agonist) | Lung Cancer | A549 | Increased cell proliferation | 100 nM (24h) | [2] |
| CGS-21680 (A2A Agonist) | Breast Cancer | MRMT-1 | Increased cell vitality | 10-100 nM (48-72h) | [2] |
| CGS-21680 (A2A Agonist) | Melanoma | A375 | Increased cell proliferation | 100 nM (48h) | [2] |
Table 2: In Vitro Efficacy of Standard-of-Care Chemotherapies
| Compound | Cancer Type | Cell Line(s) | Reported IC50 | Citation(s) |
| Paclitaxel | Ovarian Cancer | TOV-21G, OVCAR3 | 0.4-3.4 nM | [3][4] |
| Cisplatin (B142131) | Ovarian Cancer | Various | 0.1-0.45 µg/mL | [3] |
| Cisplatin | Non-Small Cell Lung Cancer | A549, NCI-H1299 | 3.069 µg/mL (A549), 7.140 µg/mL (NCI-H1299) at 72h | [5][6] |
| Doxorubicin (B1662922) | Triple-Negative Breast Cancer | MDA-MB-231, Hs578T | IC50 increased with acquired resistance | [7][8] |
| Vincristine | Acute Lymphoblastic Leukemia | Jurkat, REH, SEM, RS4;11, 697 | IC50 increased 3-6 logs in resistant subclones | [9][10] |
Mechanism of Action and Signaling Pathways
This compound and other adenosine analogs exert their effects by modulating the activity of adenosine receptors (A1, A2A, A2B, and A3). The differential expression of these receptors on cancer cells and immune cells dictates the ultimate biological outcome.
-
A2A and A2B Receptor Agonism: In many cancer types, activation of A2A and A2B receptors on immune cells leads to immunosuppression, hindering the ability of T cells and natural killer (NK) cells to eliminate tumor cells. Paradoxically, in some cancer cell lines, A2A receptor agonists like CGS-21680 have been shown to promote proliferation.[2] This highlights the context-dependent role of adenosine signaling.
-
A1 and A3 Receptor Agonism: In contrast, activation of A1 and A3 receptors has been associated with anti-tumor effects, including the induction of apoptosis.
-
Adenosine-induced Apoptosis: Studies have shown that adenosine can induce apoptosis in various cancer cell lines through the intrinsic pathway, involving the modulation of Bcl-2 family proteins (decreasing anti-apoptotic Bcl-2 and increasing pro-apoptotic Bax), leading to caspase activation.
In contrast, standard-of-care chemotherapies primarily work by inducing DNA damage or interfering with cellular machinery essential for proliferation, leading to cell cycle arrest and apoptosis.
Below is a diagram illustrating the adenosine signaling pathway in the tumor microenvironment.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical assessment of adenosine analogs and standard-of-care therapies.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[11]
-
Treat cells with various concentrations of the test compound (e.g., this compound or standard chemotherapy) for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed cells and treat with the test compound as described for the MTT assay.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[12][13]
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Seed cells and treat with the test compound.
-
Harvest and wash the cells with PBS.
-
Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.[14][15]
-
Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL).[14][15]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
The following diagram illustrates a general workflow for these in vitro experiments.
Conclusion
The preclinical data suggest that adenosine analogs have multifaceted effects on cancer cells, with the potential for both pro- and anti-tumorigenic activity depending on the specific compound, its receptor target, and the cancer type. While direct comparisons with standard-of-care therapies are lacking for this compound, the broader investigation into adenosine receptor modulators indicates that this pathway is a valid and promising target in oncology.
Specifically, A2A and A2B receptor antagonists show potential as immunotherapeutic agents, particularly in combination with checkpoint inhibitors, by reversing adenosine-mediated immune suppression in the tumor microenvironment. Conversely, A1 and A3 receptor agonists may have direct cytotoxic effects on cancer cells.
Standard-of-care chemotherapies remain the backbone of treatment for many cancers, but their use is often limited by toxicity and the development of resistance. The distinct mechanism of action of adenosine receptor modulators suggests they could be valuable as monotherapies in specific contexts or, more likely, in combination regimens to enhance the efficacy of existing treatments and overcome resistance.
Further research, including head-to-head preclinical studies and well-designed clinical trials, is necessary to fully elucidate the therapeutic potential of this compound and other adenosine analogs in comparison to and in combination with standard-of-care cancer therapies. The data presented in this guide provide a foundation for researchers and drug development professionals to pursue these critical next steps.
References
- 1. Adenosine enhances cisplatin sensitivity in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of A2A Adenosine Receptor Signaling in Cancer Cells Proliferation by the Novel Antagonist TP455 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cisplatin sensitivity is enhanced in non-small cell lung cancer cells by regulating epithelial-mesenchymal transition through inhibition of eukaryotic translation initiation factor 5A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generation and Characterisation of Cisplatin-Resistant Non-Small Cell Lung Cancer Cell Lines Displaying a Stem-Like Signature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New insights in gene expression alteration as effect of doxorubicin drug resistance in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsonline.com [ijpsonline.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. researchhub.com [researchhub.com]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Comparative Guide to Adenosine Receptor Agonists: Validating Adenosine-2-carboxamide's Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Adenosine-2-carboxamide and other key adenosine (B11128) receptor agonists. By presenting objective performance data, detailed experimental methodologies, and clear visualizations of the underlying biological pathways, this document serves as a critical resource for the validation and selection of selective adenosine receptor agonists in research and drug development.
Adenosine, a ubiquitous purine (B94841) nucleoside, modulates a wide array of physiological processes through its interaction with four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3. The therapeutic potential of targeting these receptors has driven the development of numerous synthetic agonists. This compound and its derivatives represent a class of such compounds. Understanding their selectivity and potency across the adenosine receptor family is paramount for predicting their pharmacological effects and therapeutic utility.
Comparative Analysis of Adenosine Receptor Agonists
The selectivity of an adenosine receptor agonist is determined by its relative affinity and potency for each of the four receptor subtypes. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound's parent compound, 5'-N-Ethylcarboxamidoadenosine (NECA), and other widely used adenosine receptor agonists. This quantitative data allows for a direct comparison of their selectivity profiles.
Table 1: Binding Affinities (Ki, nM) of Adenosine Receptor Agonists
| Agonist | A1 Receptor (Ki, nM) | A2A Receptor (Ki, nM) | A2B Receptor (Ki, nM) | A3 Receptor (Ki, nM) | Selectivity Highlights |
| NECA | 14[1][2] | 20[1][2] | High µM range | 6.2[1][2] | Non-selective, high affinity for A1, A2A, and A3 |
| CGS 21680 | ~3000 | 15.5 - 27[3][4] | >10,000 | >10,000 | Highly selective for A2A |
| CPA | 0.48 - 0.8[3] | ~2500 | >10,000 | ~500 | Highly selective for A1 |
| IB-MECA | 54[5] | 56[5] | >10,000 | 1.1[5] | Highly selective for A3 |
| CCPA | 0.4 - 1.3[1][3] | 3900[3][6] | >10,000 | >10,000 | Exceptionally high selectivity for A1[3][6] |
| 2-Phenylethynyl-NECA | ~600 | ~600 | Data not available | 6 | 100-fold selective for A3 over A1/A2A[6] |
Table 2: Functional Potencies (EC50/IC50, nM) of Adenosine Receptor Agonists
| Agonist | A1 Receptor (IC50, nM) | A2A Receptor (EC50, nM) | A2B Receptor (EC50, nM) | A3 Receptor (IC50, nM) | Functional Notes |
| NECA | ~10-20 | ~10-20 | 2400[1][2] | ~10-20 | Potent agonist at all four subtypes |
| CGS 21680 | >1000 | 110[3] | >10,000 | >10,000 | Potent and selective A2A agonist |
| CPA | ~10-30 | >1000 | >10,000 | >1000 | Potent and selective A1 agonist |
| IB-MECA | >1000 | >1000 | >10,000 | ~1-5 | Potent and selective A3 agonist |
| CCPA | 8.2 - 33[1][3] | >3500[3][6] | >10,000 | >10,000 | Potent and highly selective A1 agonist[1][3] |
Experimental Protocols
The determination of agonist binding affinity and functional potency is crucial for validating its selectivity. The following are detailed methodologies for key experiments cited in the validation of adenosine receptor agonists.
Radioligand Binding Assay
This assay measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of the test agonist.
Materials:
-
Cell membranes prepared from cells stably expressing the human adenosine receptor subtype of interest (e.g., CHO or HEK293 cells).
-
Radioligand specific for the receptor subtype (e.g., [3H]CPA for A1, [3H]CGS 21680 for A2A, [125I]AB-MECA for A3).
-
Test agonist (e.g., this compound) at various concentrations.
-
Non-specific binding control (a high concentration of a non-labeled standard agonist, e.g., 10 µM NECA).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test agonist in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test agonist that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of an agonist to stimulate or inhibit the production of cyclic adenosine monophosphate (cAMP), a key second messenger in adenosine receptor signaling.
Objective: To determine the functional potency (EC50 for A2A/A2B or IC50 for A1/A3) of the test agonist.
Materials:
-
Intact cells stably expressing the human adenosine receptor subtype of interest.
-
Test agonist at various concentrations.
-
Forskolin (B1673556) (to stimulate cAMP production for A1/A3 assays).
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
-
Cell culture medium and reagents.
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
For A1 and A3 receptor assays, pre-treat the cells with forskolin to elevate basal cAMP levels.
-
Add varying concentrations of the test agonist to the cells.
-
Incubate for a specified period (e.g., 30 minutes) to allow for changes in intracellular cAMP levels.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the agonist concentration to generate a dose-response curve.
-
Determine the EC50 (for A2A/A2B) or IC50 (for A1/A3) value, which is the concentration of the agonist that produces 50% of the maximal response.
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the molecular mechanisms and the experimental process, the following diagrams illustrate the adenosine receptor signaling pathways and a typical workflow for agonist validation.
Caption: Adenosine receptor signaling pathways.
Caption: Experimental workflow for agonist validation.
References
- 1. Pharmacology of the highly selective A1 adenosine receptor agonist 2-chloro-N6-cyclopentyladenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Chloro-N6-cyclopentyladenosine: a highly selective agonist at A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Coupling of the human A1 adenosine receptor to different heterotrimeric G proteins: evidence for agonist-specific G protein activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Assessing the Therapeutic Index of Adenosine-2-carboxamide in Comparison to Other Nucleoside Analogs
A Comparative Guide for Researchers and Drug Development Professionals
The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between its therapeutic and toxic doses. For researchers in drug development, a comprehensive understanding of a compound's TI relative to existing therapies is paramount. This guide provides a comparative assessment of the therapeutic index of Adenosine-2-carboxamide against other prominent nucleoside analogs: Cladribine (B1669150), Gemcitabine, and Remdesivir (B604916). While direct comparative studies on the therapeutic index of this compound are limited in publicly available literature, this guide synthesizes available preclinical data to offer a qualitative and quantitative comparison where possible.
Comparative Analysis of Therapeutic Potential
A direct quantitative comparison of the therapeutic index of this compound with Cladribine, Gemcitabine, and Remdesivir is challenging due to the lack of publicly available, head-to-head preclinical studies measuring the 50% effective dose (ED50) and 50% toxic dose (TD50) or lethal dose (LD50) under identical experimental conditions. However, by compiling and comparing reported in vitro efficacy (IC50/EC50) and cytotoxicity (CC50) data, we can infer a therapeutic window for each compound in specific contexts.
Table 1: Comparative In Vitro Efficacy and Cytotoxicity of Nucleoside Analogs
| Compound | Therapeutic Area | Target Cells/Virus | Efficacy (IC50/EC50) | Normal Cells | Cytotoxicity (CC50) | Selectivity Index (SI = CC50/IC50) |
| This compound | Cancer (Ovarian) | Ovarian Cancer Cells | 700 - 900 µM[1] | Data Not Available | Data Not Available | Data Not Available |
| Cladribine | Cancer (Leukemia) | U266 (Multiple Myeloma) | 2.43 µM[2][3] | Normal Lymphocytes | >10 µM (in some studies) | >4.1 |
| RPMI8226 (Multiple Myeloma) | 0.75 µM[2][3] | >13.3 | ||||
| MM1.S (Multiple Myeloma) | 0.18 µM[2][3] | >55.6 | ||||
| Gemcitabine | Cancer (Pancreatic) | PANC-1 | 48.55 nM[4] | Normal Pancreatic Cells | Data Not Available | Data Not Available |
| MIA PaCa-2 | 494 nM - 23.9 µM[5] | |||||
| Remdesivir | Antiviral (SARS-CoV-2) | SARS-CoV-2 (Vero E6 cells) | 0.77 µM[6] | Various Human Cell Lines | 1.7 to >20 µM[7] | >2.2 to >26 |
Note: The data presented are from different studies and experimental conditions, which may affect direct comparability. The Selectivity Index (SI) is calculated where data is available and provides an estimation of the therapeutic window in vitro. A higher SI suggests a more favorable safety profile.
Signaling Pathways and Mechanisms of Action
The therapeutic and toxic effects of these nucleoside analogs are intrinsically linked to their interaction with cellular signaling pathways.
This compound and Adenosine (B11128) Receptor Signaling
This compound is an analog of adenosine and is known to act as an agonist at adenosine receptors (A1, A2A, A2B, and A3). These receptors are G-protein coupled receptors that modulate various downstream signaling cascades.
-
A1 and A3 Receptor Activation: Activation of A1 and A3 receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This can influence a variety of cellular processes, including cell proliferation and apoptosis.[8]
-
A2A and A2B Receptor Activation: Conversely, activation of A2A and A2B receptors stimulates adenylyl cyclase, leading to an increase in cAMP levels. This pathway is often associated with anti-inflammatory responses but can also have complex effects on cancer cell growth and survival.
Caption: Simplified overview of adenosine receptor signaling pathways.
Mechanisms of Other Nucleoside Analogs
-
Cladribine: As a purine (B94841) analog, cladribine is resistant to adenosine deaminase and accumulates within lymphocytes. It is converted to its active triphosphate form, which is incorporated into DNA, leading to DNA strand breaks and apoptosis.[9]
-
Gemcitabine: This deoxycytidine analog is phosphorylated to its active diphosphate (B83284) and triphosphate forms. These metabolites inhibit ribonucleotide reductase and are incorporated into DNA, ultimately leading to the inhibition of DNA synthesis and cell death.
-
Remdesivir: An adenosine nucleotide analog prodrug, remdesivir is metabolized to its active triphosphate form. It acts as a potent inhibitor of viral RNA-dependent RNA polymerase, causing premature termination of viral RNA transcription.[6]
Experimental Protocols for Therapeutic Index Assessment
The determination of a therapeutic index involves distinct in vitro and in vivo experimental workflows.
In Vitro Therapeutic Index Determination
A common approach to estimate the therapeutic index in vitro is to determine the ratio of the 50% cytotoxic concentration (CC50) in normal cells to the 50% effective concentration (IC50 or EC50) in target cells (e.g., cancer cells or virus-infected cells).
1. In Vitro Cytotoxicity Assay (e.g., MTT or LDH Assay)
-
Objective: To determine the concentration of the compound that causes a 50% reduction in the viability of normal (non-cancerous) cells (CC50).
-
Methodology:
-
Cell Culture: Plate normal human cells (e.g., peripheral blood mononuclear cells, normal cell lines corresponding to the tissue of interest) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the nucleoside analog for a specified period (e.g., 48-72 hours).
-
Viability Assessment:
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan (B1609692) product. Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm).[10][11][12]
-
LDH Assay: Measure the activity of lactate (B86563) dehydrogenase (LDH) released into the culture medium from cells with damaged membranes.[13][14][15]
-
-
Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the CC50 value.
-
2. In Vitro Efficacy Assay
-
Objective: To determine the concentration of the compound that elicits a 50% desired effect (e.g., inhibition of cancer cell proliferation or viral replication) (IC50 or EC50).
-
Methodology: The protocol is similar to the cytotoxicity assay, but using the target cells (e.g., cancer cell lines or virus-infected cells). The endpoint measurement will be specific to the therapeutic effect being measured (e.g., inhibition of proliferation, reduction in viral load).
Caption: General workflow for in vitro therapeutic index determination.
In Vivo Therapeutic Index Determination
In vivo studies are essential for a more clinically relevant assessment of the therapeutic index, typically defined as the ratio of the toxic dose in 50% of the population (TD50) to the effective dose in 50% of the population (ED50).
1. Acute Oral Toxicity Study (Following OECD Guideline 423)
-
Objective: To determine the acute toxicity of the compound and estimate the LD50.
-
Methodology:
-
Animal Model: Use a standardized rodent model (e.g., rats or mice).[8][16]
-
Dosing: Administer the compound orally in a stepwise procedure using fixed starting doses (e.g., 5, 50, 300, 2000 mg/kg).[16]
-
Observation: Observe the animals for signs of toxicity and mortality over a 14-day period.
-
Data Analysis: The LD50 is estimated based on the dose at which mortality is observed.
-
2. In Vivo Efficacy Study
-
Objective: To determine the dose of the compound that produces a 50% therapeutic effect (ED50) in a relevant animal model of the disease (e.g., tumor xenograft model for cancer, viral infection model).
-
Methodology:
-
Disease Model: Establish the disease model in a suitable animal species.
-
Dosing: Administer a range of doses of the compound.
-
Efficacy Endpoint: Measure the therapeutic outcome (e.g., tumor volume reduction, decrease in viral titer).
-
Data Analysis: Plot the therapeutic effect against the dose to determine the ED50.
-
References
- 1. Adenosine enhances cisplatin sensitivity in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of cladribine in combination with STAT3 inhibitor against multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of cladribine in combination with STAT3 inhibitor against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. Arguments in favour of remdesivir for treating SARS-CoV-2 infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-Target In Vitro Profiling Demonstrates that Remdesivir Is a Highly Selective Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. cellbiologics.com [cellbiologics.com]
- 15. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Adenosine-2-carboxamide
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents like Adenosine-2-carboxamide are paramount for ensuring a safe laboratory environment and maintaining strict regulatory compliance. This guide provides essential, immediate safety information and a step-by-step operational plan for the proper disposal of this compound and its associated waste.
Immediate Safety and Handling Protocols
Before beginning any procedure that involves this compound, ensure you are familiar with the appropriate safety measures.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: Use in a well-ventilated area. If dust may be generated, a respirator is recommended.
Handling:
-
Avoid contact with skin, eyes, and clothing.[2]
-
Handle in a well-ventilated place.[3]
-
Wash hands thoroughly after handling.
In Case of a Spill:
-
Avoid dust formation.[2]
-
For dry spills, use dry clean-up procedures to avoid generating dust.
-
Collect the spilled material and place it in a suitable, labeled container for waste disposal.[2]
-
Ensure the area is well-ventilated.
Step-by-Step Disposal Procedures
The disposal of this compound and any contaminated materials should be managed as chemical waste. Under no circumstances should this chemical be disposed of in the regular trash or down the drain.
-
Waste Identification and Segregation:
-
Properly identify and classify all waste containing this compound.
-
Segregate waste into three main categories: solid waste, liquid waste, and contaminated labware.
-
-
Containment and Labeling:
-
Solid Waste: Collect pure this compound powder and any contaminated solids (e.g., weighing paper, stir bars) in a clearly labeled, sealed, and chemically compatible container.
-
Liquid Waste: Collect any solutions containing this compound in a separate, sealed, and clearly labeled waste container.
-
Contaminated Labware: Collect disposable items such as gloves, pipette tips, and paper towels in a designated container. Non-disposable glassware should be decontaminated if possible or disposed of as hazardous waste.
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.
-
-
Storage:
-
Store waste containers in a designated, secure area away from incompatible materials.
-
The storage area should be cool, dry, and well-ventilated.[3]
-
-
Professional Disposal:
-
Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.
-
Provide the waste disposal service with a copy of the Safety Data Sheet (SDS) for this compound if available.
-
Data Presentation: Waste Disposal Summary
| Waste Type | Containment | Disposal Procedure |
| Solid this compound | Sealed, labeled, chemically compatible container | Arrange for pickup and disposal by a licensed hazardous waste contractor. |
| Liquid solutions containing this compound | Sealed, labeled, leak-proof container | Arrange for pickup and disposal by a licensed hazardous waste contractor. Do not pour down the drain. |
| Contaminated Labware (e.g., gloves, pipette tips) | Designated, labeled hazardous waste container | Dispose of as hazardous waste through a licensed contractor. |
| Empty Stock Containers | Original container | Triple-rinse with a suitable solvent. Collect the rinsate as hazardous liquid waste. The rinsed container may be disposed of as non-hazardous waste, pending institutional guidelines. |
Mandatory Visualization: Chemical Waste Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste like this compound.
Caption: Workflow for the proper disposal of this compound waste.
Disclaimer: The information provided in this guide is intended for general guidance and is based on best practices for laboratory chemical safety. It is essential to obtain and consult the specific Safety Data Sheet (SDS) for this compound from your supplier and to adhere to all local, state, and federal regulations regarding chemical waste disposal. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
References
Essential Safety and Operational Guide for Handling Adenosine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety and logistical information for the handling of Adenosine-2-carboxamide (CAS 70255-72-0). Given the limited availability of a comprehensive safety data sheet for this specific compound, the following procedures are based on best practices for handling related purine (B94841) nucleoside analogs, which may possess potent biological activity. A conservative approach is recommended to ensure personnel safety and environmental protection.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) Recommendations
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles. | Chemical-resistant nitrile gloves (double-gloving recommended). | Laboratory coat. | N95 or higher-rated particulate respirator. |
| Solution Preparation and Handling | Chemical splash goggles. | Chemical-resistant nitrile gloves. | Laboratory coat. | Recommended to be performed in a certified chemical fume hood. If not feasible, a respirator is advised. |
| Experimental Procedures | Chemical splash goggles. | Chemical-resistant nitrile gloves. | Laboratory coat. | Work in a well-ventilated area. A fume hood is preferred. |
| Spill Cleanup (Solid) | Chemical splash goggles. | Heavy-duty, chemical-resistant gloves. | Chemical-resistant apron over a laboratory coat. | N95 or higher-rated particulate respirator. |
| Spill Cleanup (Liquid) | Chemical splash goggles. | Heavy-duty, chemical-resistant gloves. | Chemical-resistant apron over a laboratory coat. | Use a respirator appropriate for the solvent and concentration. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize exposure risk.
Preparation
-
Engineering Controls: All manipulations of solid this compound that could generate dust, such as weighing and aliquoting, must be performed in a certified chemical fume hood or a powder containment hood.
-
PPE Donning: Before handling the compound, ensure all required PPE as specified in Table 1 is correctly worn.
-
Work Area Preparation: Cover the work surface with absorbent, disposable liners.
Handling and Use
-
Weighing: Use an anti-static weighing dish. Handle the solid compound gently to avoid creating dust.
-
Solution Preparation: When dissolving, add the solid to the solvent slowly to prevent splashing.
-
General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]
Storage
-
Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and dark place.
-
It is incompatible with strong oxidizing agents.[2]
Spill and Emergency Procedures
Immediate and appropriate action is critical in the event of a spill.
Table 2: Spill Cleanup Procedures
| Spill Type | Procedure |
| Minor Solid Spill | 1. Restrict access to the area. 2. Gently cover the spill with a dry absorbent material (e.g., vermiculite, sand). 3. Carefully sweep the material into a designated hazardous waste container. AVOID raising dust.[2] 4. Wipe the spill area with a damp cloth, followed by a laboratory disinfectant. |
| Major Solid Spill | 1. Evacuate the immediate area and restrict access. 2. Trained personnel with appropriate respiratory protection should handle the cleanup. 3. Use a HEPA-filtered vacuum for cleanup if available. 4. Thoroughly decontaminate the area. |
| Minor Liquid Spill | 1. Cover the spill with an inert absorbent material. 2. Collect the absorbed material into a designated hazardous waste container. 3. Wipe the spill area with a suitable laboratory disinfectant. |
| Major Liquid Spill | 1. Evacuate the area and ventilate if safe to do so. 2. Trained personnel should contain and absorb the spill using chemical spill kits. 3. Thoroughly decontaminate the area. |
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
Waste Segregation and Containment
-
Solid Waste: Collect contaminated consumables (e.g., weighing paper, pipette tips, gloves) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not pour down the drain.[3]
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.
Disposal Method
-
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EH&S) department.
-
The preferred method of disposal for this type of compound is high-temperature incineration by a licensed hazardous waste disposal facility.
Diagrams
Caption: Workflow for safe handling and disposal of this compound.
Caption: Decision tree for selecting appropriate PPE when handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
